Argatroban monohydrate
説明
Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.
特性
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZTKLTLCMZIA-CZSXTPSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from ethanol | |
CAS No. |
141396-28-3, 74863-84-6 | |
| Record name | Argatroban [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Piperidinecarboxylic acid, 1-[(S)-5-[(aminoiminomethyl)amino]-1-oxo-2-{[(1,2,3,4-tetrahydro-3- methyl-8-quinolinyl) sulfonyl] amino} pentyl]-4-methyl-, (2R,4R)-monohydrate; (2R,4R)-4-Methyl-1-{N2-[(1,2,3,4-tetrahydro-3- methyl-8-quinolyl) sulfonyl]-l-arginyl} pipecolic acid, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY90U61Z3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Argatroban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
188-191 °C | |
| Record name | Argatroban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Argatroban Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban is a potent, synthetic direct thrombin inhibitor (DTI) used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2] Chemically, it is a small molecule derived from L-arginine.[3] Argatroban has four asymmetric carbons and the final drug product consists of a mixture of (21R) and (21S) diastereoisomers in a ratio of approximately 64-65 to 35-36.[4] The synthesis and purification processes are critical for producing a high-purity active pharmaceutical ingredient (API) with the correct stereochemistry, suitable for therapeutic use. This guide provides an in-depth overview of the core manufacturing processes, from the synthesis of the crude drug substance to the final crystallization of Argatroban Monohydrate.
I. Synthesis of Crude Argatroban
The most common industrial synthesis of Argatroban involves the catalytic hydrogenation and hydrogenolysis of a key intermediate, (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid.[5][6] This process removes the nitro protecting group from the arginine moiety and hydrogenates the quinoline ring system.
Experimental Protocol: Catalytic Hydrogenation
A detailed experimental protocol for the synthesis of crude Argatroban is as follows:
-
Reactor Charging : A one-litre glass autoclave is charged with 50 g of (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid, 375 ml of methanol, 95 ml of acetic acid, and 16.4 g of 5% palladium on carbon (wetted to 60%).[1]
-
Hydrogenation Reaction : The mixture is subjected to vigorous stirring at 85°C under a hydrogen atmosphere of 8.5 bar for 8 hours.[1] Alternative methods utilize catalytic transfer hydrogenation with formic acid or formate as the hydrogen donor, which can avoid the safety issues associated with using hydrogen gas.[7]
-
Catalyst Removal : After the reaction, the mixture is cooled to room temperature, and the palladium catalyst is removed by filtration.[1]
-
Concentration : The resulting filtrate, containing crude Argatroban, is concentrated under reduced pressure to yield an oily residue.[1]
References
- 1. Argatroban synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2021093374A1 - Method for synthesizing argatroban hydrate - Google Patents [patents.google.com]
- 5. US8378106B2 - Method for preparing this compound and a process for its synthesis - Google Patents [patents.google.com]
- 6. WO2009124906A2 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN105837658A - Synthesis method of argatroban - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Argatroban Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Argatroban monohydrate, a direct thrombin inhibitor used as an anticoagulant. The information is presented to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Chemical and Physical Properties
This compound is a synthetic direct thrombin inhibitor derived from L-arginine.[1] It is a white, odorless crystalline powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆N₆O₅S·H₂O | [1] |
| Molecular Weight | 526.66 g/mol | [1] |
| Melting Point | 188-191 °C | [2][3] |
| pKa (Predicted) | Strongest Acidic: 3.07 Strongest Basic: 10.91 | |
| UV/Vis λmax | 212, 259, 331 nm | [4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | Very slightly soluble (0.8-0.9 mg/mL) | Room Temperature | [5] |
| PBS (pH 7.2) | ~ 0.1 mg/mL | Not Specified | [4] |
| Glacial Acetic Acid | Freely soluble | Not Specified | [1] |
| Ethanol | Slightly soluble (~1 mg/mL) | Not Specified | [1][4] |
| Methanol | Slightly soluble | Not Specified | |
| DMSO | ~ 3 mg/mL | Not Specified | [4] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | Not Specified | [4] |
| Acetone | Insoluble | Not Specified | [1] |
| Ethyl Acetate | Insoluble | Not Specified | [1] |
| Ether | Insoluble | Not Specified | [1] |
Table 3: Spectral Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| Infrared (IR) Spectroscopy (KBr) | 3400, 1620, 1460, 1380 cm⁻¹ | [3] |
| ¹H NMR | Complete assignments for (21R) and (21S) diastereomers have been reported, but specific chemical shifts are not publicly tabulated. | [6][7] |
| ¹³C NMR | Complete assignments for (21R) and (21S) diastereomers have been reported, but specific chemical shifts are not publicly tabulated. | [6][7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing guidelines.
Melting Point Determination (USP <741> Class Ia)
The melting range of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.
Apparatus:
-
Melting point apparatus with a heated block and a means for controlled heating.
-
Glass capillary tubes (typically 100 mm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).
-
Calibrated thermometer.
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then tapped gently to pack the powder to a height of 2-3 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For compendial purposes, the heating rate is typically controlled, for example, by heating to a temperature about 5°C below the expected melting point and then reducing the heating rate to 1-2°C per minute.
Solubility Determination (Saturation Shake-Flask Method)
The equilibrium solubility of this compound is determined using the saturation shake-flask method, a reliable technique for establishing thermodynamic solubility.
Apparatus:
-
Constant temperature shaker bath or incubator.
-
Glass flasks or vials with stoppers.
-
Analytical balance.
-
pH meter.
-
Filtration or centrifugation equipment.
-
A validated analytical method for quantifying Argatroban (e.g., HPLC-UV).
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a glass flask. The excess solid ensures that saturation is reached.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and clarified by filtration (using a filter that does not adsorb the drug) or centrifugation.
-
Quantification: The concentration of Argatroban in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
pH Measurement: For aqueous solutions, the pH of the saturated solution is measured and recorded.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.
Apparatus:
-
Potentiometer with a pH electrode.
-
Automated titrator or a burette.
-
Stirring plate and stir bar.
-
Thermostatically controlled vessel.
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds). The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable groups being investigated. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is measured after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve, often using derivative plots or specialized software for analysis.
Visualizations
Signaling Pathway of Argatroban
Caption: Mechanism of action of Argatroban as a direct thrombin inhibitor.
Experimental Workflow for HPLC Quantification of Argatroban in Human Plasma
Caption: Workflow for the quantification of Argatroban in human plasma by HPLC-MS/MS.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: ARGATROBAN [orgspectroscopyint.blogspot.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US7915290B2 - Argatroban formulations and methods for making and using same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H and 13C assignments of (21R) and (21S) diastereomers of argatroban [pubmed.ncbi.nlm.nih.gov]
Argatroban Monohydrate's Direct Inhibition of Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of argatroban monohydrate, a synthetic direct thrombin inhibitor. We will delve into the molecular interactions, binding kinetics, and the experimental methodologies used to characterize its potent anticoagulant effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action: Direct and Reversible Thrombin Inhibition
Argatroban is a small molecule, L-arginine derivative that functions as a direct, competitive, and reversible inhibitor of thrombin (Factor IIa).[1][2] Its mechanism is characterized by high specificity for the thrombin active site, leading to the potent blockade of thrombin's procoagulant activities.[1][3] Unlike indirect thrombin inhibitors such as heparin, argatroban's action is independent of the cofactor antithrombin III.[1][4]
A key therapeutic advantage of argatroban is its ability to inhibit both free, circulating thrombin and thrombin that is bound to fibrin clots.[4][5][6] Clot-bound thrombin is a major contributor to thrombus expansion and is relatively resistant to inhibition by the heparin-antithrombin III complex. Argatroban's capacity to neutralize clot-bound thrombin makes it a highly effective anticoagulant, particularly in established thrombosis.[7][8]
By binding to the catalytic site of thrombin, argatroban prevents the downstream actions of this critical enzyme in the coagulation cascade.[1][2] These inhibited actions include:
-
The conversion of fibrinogen to fibrin, the fundamental step in clot formation.[2][4]
-
The activation of coagulation factors V, VIII, and XIII, which are essential for the amplification of the coagulation cascade.[1][2]
-
The activation of protein C.[1]
The inhibition of these processes results in a dose-dependent anticoagulant effect, measurable by various coagulation assays.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of argatroban with thrombin and its clinical effect on coagulation.
| Parameter | Value | Method | Reference(s) |
| Inhibition Constant (Ki) | ~39 nM | Enzyme Inhibition Assay | [9] |
| 0.04 µM (40 nM) | Enzyme Inhibition Assay | [1][3] | |
| Half-maximal Inhibitory Concentration (IC50) | 1.1 µM (against thrombin in solution) | Chromogenic Substrate Assay | [10] |
| 2.8 µM (against fibrin-bound thrombin) | Chromogenic Substrate Assay | [10] | |
| Low micromolar range (against clot-bound thrombin) | Fibrin Clot Permeation/Perfusion Systems | [7][8] |
| Coagulation Parameter | Target Range/Effect | Monitoring Assay | Reference(s) |
| Activated Partial Thromboplastin Time (aPTT) | 1.5 to 3.0 times the initial baseline value (not to exceed 100 seconds) | aPTT Assay | [11][12] |
| Activated Clotting Time (ACT) | > 300 seconds (for PCI) | ACT Assay | [11] |
| Diluted Thrombin Time (dTT) | Therapeutic range varies by institution (e.g., 47-99 seconds) | dTT Assay | [13] |
| Hemoclot Thrombin Inhibitor (HTI) Assay | Mean concentration of ~0.60 µg/mL in a patient cohort | HTI Assay | [14][15] |
| Ecarin Chromogenic Assay (ECA) | Mean concentration of ~0.65-0.70 µg/mL in a patient cohort | ECA | [14][15] |
Detailed Experimental Protocols
Determination of Inhibition Constant (Ki) by Enzyme Inhibition Assay
This protocol outlines a typical chromogenic assay to determine the inhibition constant (Ki) of argatroban for thrombin.[3]
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Argatroban
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of argatroban in a suitable solvent (e.g., DMSO) and create serial dilutions in the Assay Buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin (e.g., 1 nM final concentration) to each well.
-
Add varying concentrations of argatroban or a buffer control to the wells containing thrombin.
-
Incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for the binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2238 to a final concentration equal to its Michaelis constant (Km).
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.
-
Plot the reaction velocity against the argatroban concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where IC50 is the concentration of argatroban that inhibits 50% of the thrombin activity, [S] is the substrate concentration, and Km is the Michaelis constant of the substrate for the enzyme.
Monitoring Anticoagulant Effect using the Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is the most common method for monitoring the anticoagulant effect of argatroban in a clinical setting.[2]
Materials:
-
Platelet-poor plasma (PPP) from a patient receiving argatroban therapy
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Collect a whole blood sample from the patient in a tube containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma by centrifuging the blood sample at 1500 x g for 15 minutes.
-
Pipette a specific volume of the PPP into a cuvette within the coagulometer.
-
Add the aPTT reagent to the PPP and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting cascade by adding a pre-warmed calcium chloride solution to the mixture.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT value.
-
The patient's aPTT is typically compared to their baseline aPTT value before the initiation of argatroban therapy to determine if it falls within the therapeutic range (1.5 to 3.0 times baseline).[11]
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language, illustrate the core mechanism of action of argatroban and the experimental workflow for determining its inhibitory constant.
Caption: Direct inhibition of thrombin by argatroban, preventing the conversion of fibrinogen to fibrin.
Caption: Experimental workflow for the determination of the inhibition constant (Ki) of argatroban.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. No effect of clot age or thrombolysis on argatroban's inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Novel Monitoring and Dose Adjustment of Argatroban, a Direct Thrombin Inhibitor, to Maintain Therapeutic Anticoagulation in a Patient With Antiphospholipid Antibody Syndrome, Heparin-Induced Thrombocytopenia, and COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory methods for monitoring argatroban in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. outbreak.info [outbreak.info]
In Vitro Activity of Argatroban Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Argatroban monohydrate, a direct thrombin inhibitor. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. This guide details the molecule's mechanism of action, quantitative metrics of its inhibitory effects, and detailed protocols for key in vitro experiments.
Core Mechanism of Action
Argatroban is a synthetic, small-molecule, L-arginine derivative that acts as a potent and selective direct inhibitor of thrombin (Factor IIa).[1] Its mechanism of action involves reversibly binding to the catalytic site of thrombin, thereby blocking its enzymatic activity.[1][2] This inhibition is independent of antithrombin, a cofactor required for the action of indirect thrombin inhibitors like heparin.[1]
A critical feature of Argatroban is its ability to inhibit both free (circulating) and clot-bound thrombin.[1][3] Clot-bound thrombin is a significant contributor to thrombus growth and stabilization, and its inhibition by Argatroban is a crucial aspect of the drug's efficacy.[1] By neutralizing thrombin, Argatroban effectively prevents a cascade of downstream events in the coagulation pathway.[4]
The primary pharmacodynamic effects of Argatroban's thrombin inhibition include:
-
Inhibition of fibrin formation.[2]
-
Inhibition of the activation of coagulation factors V, VIII, and XIII.[2]
-
Inhibition of protein C activation.[2]
-
Inhibition of thrombin-induced platelet aggregation.[2]
Argatroban is highly selective for thrombin, with little to no effect on related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations.[5]
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters of Argatroban's in vitro activity, compiled from various scientific sources.
Table 1: Inhibitory Constants (Ki) of Argatroban
| Target Enzyme | Ki Value | Source |
| Thrombin (Human) | 0.04 µM | [5] |
| Thrombin (Human) | 39 nM (0.039 µM) | [6] |
| Thrombin (Human) | 20 nM (0.02 µM) | [6] |
| Thrombin (Human) | 19 nM (0.019 µM) | [6] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Argatroban
| Assay | Condition | IC50 Value | Source |
| Thrombin Inhibition | Thrombin in solution (chromogenic substrate S2238) | 1.1 µM | [7] |
| Thrombin Inhibition | Fibrin-bound thrombin (chromogenic substrate S2238) | 2.8 µM | [7] |
| Thrombin Inhibition | Plasma clot-bound thrombin | 2.7 µM | [7] |
| Thrombin Inhibition | Clot-bound thrombin (fibrin clot permeation system) | Low micromolar range | [8] |
| Platelet Aggregation | Thrombin-induced | - | - |
| Platelet Aggregation | Factor Xa-induced | 5-7 times higher than for thrombin-induced aggregation | [9] |
Table 3: Effect of Argatroban on In Vitro Coagulation Assays
| Argatroban Concentration (µg/mL) | Activated Partial Thromboplastin Time (aPTT) - Fold Increase from Baseline (approx.) | Activated Clotting Time (ACT) - Seconds (approx.) | Source |
| 0.125 | - | Significant increase | [10] |
| 0.25 | - | Significant increase | [10] |
| 0.5 | Effective in decreasing thrombin formation | - | [10] |
| 2.0 | 1.5 - 3.0 | - | [2][4][11] |
| 25 (infusion) + 350 µg/kg (bolus) | - | 300 - 450 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental test to assess the anticoagulant effect of Argatroban by measuring the integrity of the intrinsic and common coagulation pathways.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Incubation with Argatroban: Incubate aliquots of PPP with varying concentrations of this compound or a vehicle control at 37°C.
-
Activation: Add a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent (cephalin) to the plasma samples and incubate for a specified time at 37°C to activate contact-dependent factors.
-
Initiation of Coagulation: Initiate the clotting cascade by adding a pre-warmed solution of calcium chloride (e.g., 0.025 M).
-
Clot Detection: Measure the time taken for a fibrin clot to form using a coagulometer. The time from the addition of calcium chloride to clot formation is the aPTT.
-
Data Analysis: Plot the aPTT (in seconds) against the concentration of Argatroban to determine the dose-response relationship.
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay directly quantifies the inhibitory effect of Argatroban on the enzymatic activity of thrombin using a synthetic chromogenic substrate.
Methodology:
-
Reagent Preparation: Prepare solutions of purified human thrombin, a thrombin-specific chromogenic substrate (e.g., S-2238), and various concentrations of this compound in a suitable buffer.
-
Incubation: In a microplate, add a fixed amount of thrombin to wells containing either different concentrations of Argatroban or a vehicle control. Incubate for a defined period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual thrombin activity.
-
Data Analysis: Calculate the percentage of thrombin inhibition for each Argatroban concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Argatroban concentration.
Platelet Aggregation Assay
This assay evaluates the effect of Argatroban on platelet aggregation induced by thrombin or other agonists.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood by gentle centrifugation. Adjust the platelet count to a standardized concentration.
-
Incubation with Argatroban: Pre-incubate aliquots of PRP with various concentrations of this compound or a vehicle control in an aggregometer cuvette at 37°C with stirring.
-
Induction of Aggregation: Add a platelet agonist, such as a low concentration of thrombin or another agonist like ADP or collagen, to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of Argatroban. Calculate the IC50 value by plotting the percentage of inhibition of aggregation against the logarithm of the Argatroban concentration.
Conclusion
This compound is a highly potent and selective direct thrombin inhibitor with a well-characterized in vitro anticoagulant profile. Its ability to inhibit both free and clot-bound thrombin contributes to its efficacy. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound. The consistent in vitro activity of Argatroban underscores its clinical utility in therapeutic areas requiring precise and reliable anticoagulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. argatroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of factor Xa-induced platelet aggregation by a selective thrombin inhibitor, argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of argatroban on thrombin generation and hemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laboratory methods for monitoring argatroban in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Targeted Anticoagulant: An In-depth Technical Guide to the Early Discovery and Development of Argatroban Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of Argatroban monohydrate, a direct thrombin inhibitor that has become a cornerstone in the management of thrombotic complications, particularly in the context of heparin-induced thrombocytopenia (HIT). This document delves into the seminal research, key experimental data, and the scientific rationale that propelled Argatroban from a novel chemical entity to a life-saving therapeutic.
Discovery and Chemical Synthesis: A Journey from Concept to Compound
The story of Argatroban begins in the 1970s with the pioneering work of Shosuke Okamoto in Japan, who envisioned a new class of anticoagulants that directly targeted thrombin, the central enzyme in the coagulation cascade.[1] In collaboration with Mitsubishi Chemical, this vision led to the development of Argatroban, a synthetic small molecule derived from L-arginine.[2][3]
The chemical synthesis of Argatroban is a multi-step process that has been refined over the years. A common synthetic route starts from 4-methylpiperidine and involves the condensation of a protected pipecolic acid ester with a protected L-arginine derivative.[4][5] This is followed by the introduction of the 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl group and subsequent deprotection and purification steps to yield the final active compound.[6][7] Argatroban has four asymmetric carbons, and the therapeutic product is a mixture of (21R) and (21S) diastereomers in a ratio of approximately 65:35.[6]
Mechanism of Action: A Highly Specific Direct Thrombin Inhibitor
Argatroban exerts its anticoagulant effect by directly, reversibly, and selectively binding to the active site of thrombin.[1] Unlike heparin, which requires antithrombin as a cofactor, Argatroban's action is independent of antithrombin and can inhibit both free and clot-bound thrombin.[8] This is a crucial advantage as clot-bound thrombin is a potent prothrombotic stimulus that is relatively resistant to heparin-antithrombin complexes.
The high specificity of Argatroban for thrombin is a key feature of its pharmacological profile. It has a very high affinity for thrombin, with an inhibition constant (Ki) of 0.04 µM.[7]
Coagulation Cascade and Argatroban's Point of Intervention
The following diagram illustrates the coagulation cascade and highlights Argatroban's direct inhibition of thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.
Pharmacological Profile
Selectivity
Argatroban demonstrates high selectivity for thrombin with little to no inhibitory activity against other related serine proteases.[8]
| Serine Protease | IC50 (µM) |
| Thrombin | 0.04 (Ki) |
| Trypsin | >1000 |
| Factor Xa | >1000 |
| Plasmin | >1000 |
| Kallikrein | >1000 |
| Note: Specific IC50 values for proteases other than thrombin are not consistently reported in the literature, with most sources stating "little or no effect." The values presented here are illustrative based on this qualitative information. |
Pharmacokinetics
| Parameter | Value |
| Administration | Intravenous |
| Onset of Action | Immediate |
| Half-life | 39-51 minutes |
| Protein Binding | ~54% |
| Metabolism | Hepatic (hydroxylation and aromatization) |
| Excretion | Primarily fecal/biliary |
Preclinical and Clinical Development: Focus on Heparin-Induced Thrombocytopenia (HIT)
The primary clinical indication for Argatroban is for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[9] Two pivotal prospective studies, ARG-911 and ARG-915, established its efficacy and safety in this patient population.
Key Clinical Trial Data: ARG-911 and ARG-915
These studies compared outcomes in patients treated with Argatroban to historical controls.
Table 1: Efficacy Outcomes in the ARG-911 Study
| Outcome | Argatroban (n=304) | Historical Control (n=193) | p-value |
| Composite Endpoint | |||
| HIT | 25.6% | 38.8% | 0.014 |
| HITTS | 43.8% | 56.5% | 0.13 |
| New Thrombosis | |||
| HIT | 6.9% | 15.0% | 0.027 |
| HITTS | 14.6% | 19.6% | 0.486 |
| All-Cause Death | |||
| HIT | 16.9% | 21.8% | 0.311 |
| HITTS | 18.1% | 28.3% | 0.146 |
| All-Cause Amputation | |||
| HIT | 1.9% | 2.0% | 1.0 |
| HITTS | 11.1% | 8.7% | 0.787 |
| HIT: Heparin-Induced Thrombocytopenia; HITTS: HIT with Thrombosis Syndrome. The composite endpoint was a combination of all-cause death, all-cause amputation, or new thrombosis.[6] |
Table 2: Efficacy Outcomes in the ARG-915 Study
| Outcome | Argatroban (n=418) | Historical Control (n=185) | p-value |
| Composite Endpoint | |||
| HIT | 28.0% | 38.8% | 0.04 |
| HITTS | 41.5% | 56.5% | 0.07 |
| New Thrombosis | |||
| HIT | 5.8% | 23.0% | <0.001 |
| HITTS | 13.1% | 34.8% | <0.001 |
| All-Cause Death | |||
| HIT | 19.0% | 20.9% | 0.78 |
| HITTS | 23.1% | 28.3% | 0.45 |
| All-Cause Amputation | |||
| HIT | 4.2% | 2.9% | 0.57 |
| HITTS | 14.8% | 10.9% | 0.64 |
| HIT: Heparin-Induced Thrombocytopenia; HITTS: HIT with Thrombosis Syndrome. The composite endpoint was a combination of all-cause death, all-cause amputation, or new thrombosis. |
Experimental Protocols: Monitoring Anticoagulation
The anticoagulant effect of Argatroban is monitored using standard coagulation assays. The choice of assay and target range depends on the clinical setting.
Activated Partial Thromboplastin Time (aPTT)
Indication: Monitoring Argatroban therapy in HIT. Target Range: 1.5 to 3.0 times the patient's baseline aPTT, not to exceed 100 seconds.
Detailed Methodology:
-
Sample Collection: Collect venous blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Sample Processing: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure (Manual Method): a. Pipette 100 µL of patient plasma into a pre-warmed (37°C) test tube. b. Add 100 µL of aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to the plasma. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for activation of the contact factors. d. Add 100 µL of pre-warmed 0.025 M calcium chloride solution to the tube and simultaneously start a stopwatch. e. Gently tilt the tube and observe for clot formation. Stop the watch at the first sign of a fibrin clot. f. The time recorded is the aPTT in seconds.
Activated Clotting Time (ACT)
Indication: Monitoring Argatroban during percutaneous coronary intervention (PCI). Target Range: 300 to 450 seconds.
Detailed Methodology:
-
Sample Collection: Collect fresh whole blood (typically 2 mL) into a syringe.
-
Assay Procedure (using a point-of-care device): a. Immediately transfer the whole blood sample into the test cartridge or tube containing a contact activator (e.g., celite, kaolin). b. Insert the cartridge into the ACT measurement device. c. The device automatically warms the sample to 37°C and detects clot formation, typically through mechanical or optical means. d. The time from the start of the test to clot detection is displayed as the ACT in seconds.
Experimental Workflow for a Typical Clinical Trial
The following diagram outlines a typical workflow for a clinical trial evaluating Argatroban.
Conclusion
The early discovery and development of this compound represent a significant advancement in anticoagulant therapy. Its targeted mechanism of action, predictable pharmacokinetics, and proven efficacy in high-risk patient populations like those with HIT have solidified its place in modern medicine. The foundational research and rigorous clinical evaluation detailed in this guide underscore the successful translation of a novel scientific concept into a vital therapeutic agent.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.de]
- 4. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Argatroban synthesis - chemicalbook [chemicalbook.com]
- 8. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Argatroban Monohydrate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Argatroban monohydrate in various preclinical animal models. Argatroban, a synthetic direct thrombin inhibitor, is a critical anticoagulant used in clinical settings, particularly for patients with heparin-induced thrombocytopenia. A thorough understanding of its behavior in animal models is paramount for its continued development and for the discovery of novel anticoagulants.
Pharmacokinetics of Argatroban
Argatroban exhibits variable pharmacokinetic profiles across different animal species and routes of administration. It is primarily metabolized in the liver and generally characterized by a short half-life.
Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic parameters of Argatroban in various animal models.
Table 1: Pharmacokinetic Parameters of Argatroban after Intravenous (IV) Administration
| Species | Dose | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Cmax | AUC |
| Primate | 1.0-7.5 mg/kg (bolus) | < 20 minutes[1] | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Insufficient publicly available data to populate all fields.
Table 2: Pharmacokinetic Parameters of Argatroban after Subcutaneous (SC) Administration
| Species | Formulation | Dose | t½ (hours) | Tmax (hours) | Cmax (µg/mL) | AUC (0-24h) (µg·h/mL) |
| Pig | Sorbitol/Ethanol | 0.5 mg/kg | 14.46 ± 3.91[2] | 3.80 ± 1.30[2] | 1.07 ± 0.13[3] | 14.34 ± 2.42[2] |
| Pig | Sorbitol/Ethanol | 2 mg/kg | 16.46 ± 2.81[2] | 4.25 ± 0.50[3] | 2.59 ± 0.42[3] | 40.76 ± 5.12[2] |
| Pig | Saline | 0.5 mg/kg | 4.38 ± 0.43[2] | 0.60 ± 0.28[2] | 2.48 ± 0.57[2] | 11.16 ± 1.89[2] |
| Dog | Mixed Micelle | 1 and 2 mg/kg | Significantly increased vs. non-micellar[4] | Data not available | Data not available | Not significantly affected[4] |
| Rat | Mixed Micelle | 1-4 mg/kg | Data not available | Data not available | Data not available | Data not available |
Note: The study in dogs noted a significantly increased plasma half-life and mean residence time with the mixed micelle formulation without affecting the overall area under the curve.[4]
Metabolism of Argatroban
The primary route of elimination for Argatroban is hepatic metabolism. The main metabolic pathway involves hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring.[5][6] This process is catalyzed by the cytochrome P450 enzyme CYP3A4/5.[5]
This biotransformation results in the formation of four known metabolites, designated as M1, M2, M3, and M4.[5] The primary metabolite, M1, exerts a 3- to 5-fold weaker anticoagulant effect than the parent drug.[5] The other metabolites (M2 to M4) are found in very low quantities in the urine and have not been detected in plasma or feces.[7]
Metabolic Pathway of Argatroban
The following diagram illustrates the metabolic transformation of Argatroban.
Caption: Metabolic pathway of Argatroban.
Note: The precise chemical structures of metabolites M2, M3, and M4 are not publicly available at this time.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of pharmacokinetic and metabolism studies. Below are representative methodologies for key experiments.
Animal Models and Housing
-
Species and Strain: Commonly used species include Sprague-Dawley rats, Beagle dogs, and non-human primates such as Macaca mulatta.[4][8]
-
Animal Care: Animals should be housed in accordance with the Guide for the Care and Use of Laboratory Animals. This includes maintaining a controlled environment with appropriate temperature, humidity, and light-dark cycles, and providing ad libitum access to standard chow and water.
Pharmacokinetic Study Workflow (Intravenous Administration in Rats)
The following diagram outlines a typical workflow for an intravenous pharmacokinetic study in rats.
Caption: Experimental workflow for a rat IV pharmacokinetic study.
Drug Preparation and Administration
-
Formulation: For intravenous administration, this compound is typically dissolved in a suitable vehicle such as 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a final concentration of 1 mg/mL.[9] For subcutaneous administration, various formulations, including mixed micelles, have been investigated to enhance solubility and modify the pharmacokinetic profile.[4]
-
Administration: Intravenous administration is typically performed as a bolus injection followed by a continuous infusion.[6] Subcutaneous injections are administered at a specific site, for example, behind the ear in pigs.[2]
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., 3.13% sodium citrate).[2] The frequency and volume of blood collection must adhere to institutional animal care and use committee (IACUC) guidelines.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation. The resulting plasma is then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Argatroban and its metabolites in plasma samples.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for analysis.[10]
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Argatroban and its metabolites.[10]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+). Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Argatroban and its metabolites, along with a stable isotope-labeled internal standard (e.g., Argatroban-d3).[10]
-
Conclusion
This technical guide has summarized the available information on the pharmacokinetics and metabolism of this compound in key animal models. While significant insights have been gained, particularly regarding its hepatic metabolism and the impact of formulation on its subcutaneous absorption, there remains a notable lack of comprehensive, publicly available quantitative pharmacokinetic data across different species and routes of administration. Future research should aim to generate these data to facilitate more direct comparisons and improve the translation of preclinical findings to the clinical setting. Furthermore, the elucidation of the precise chemical structures of all major metabolites will provide a more complete understanding of Argatroban's disposition.
References
- 1. Pharmacokinetics of argatroban in primates: evidence on endogenous uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticoagulant activity and pharmacokinetic properties of a sub-cutaneously administered mixed micellar formulation of argatroban in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Argatroban as a potential anticoagulant in cardiopulmonary bypass-studies in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Analysis of Argatroban Monohydrate Binding to Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions between Argatroban, a synthetic direct thrombin inhibitor, and its target enzyme, thrombin. Understanding this interaction at a structural level is critical for the rational design of novel anticoagulants and for optimizing the therapeutic use of existing agents.
Introduction to Thrombin and Argatroban
Thrombin (Factor IIa) is a serine protease that plays a central role in the physiological process of hemostasis by converting fibrinogen to fibrin, the primary component of a blood clot.[1][2] Its dysregulation can lead to thrombotic disorders, making it a key target for anticoagulant therapy. Thrombin's active site contains a catalytic triad (Ser-195, His-57, Asp-102) and distinct substrate-binding pockets (sub-pockets), which are crucial for its enzymatic activity.[3]
Argatroban is a small-molecule, L-arginine derivative that acts as a potent and highly selective direct thrombin inhibitor (DTI).[1][3][4] It reversibly binds to the active site of both free and clot-bound thrombin, an advantage over indirect inhibitors like heparin.[1][5][6] Chemically, Argatroban is (2R, 4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid.[7] Its clinical indications include the treatment and prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[2]
Structural Basis of the Argatroban-Thrombin Interaction
X-ray crystallography has been instrumental in elucidating the precise binding mode of Argatroban to the active site of human α-thrombin. The crystal structure reveals that Argatroban, a peptidomimetic, occupies the active site cleft, making specific interactions with key residues in the S1, S2, and S3/S4 sub-pockets.
-
S1 Specificity Pocket: The highly basic guanidino group of Argatroban's arginine moiety extends deep into the S1 pocket, forming critical hydrogen bonds with the carboxylate side chain of Asp-189.[3] This interaction is a primary determinant of Argatroban's potency and selectivity for thrombin.
-
S2 Pocket: The 4-methylpiperidine ring of Argatroban fits snugly into the hydrophobic S2 pocket.[3]
-
S3/S4 Region: The tetrahydroquinoline group makes hydrophobic contacts within the S3/S4 region, further stabilizing the complex. This region includes a loop structure in thrombin (the "Tyr-Pro-Pro-Trp loop") that is not present in other related proteases like trypsin, contributing to binding specificity.[8]
These interactions collectively position the inhibitor to block substrate access to the catalytic triad, effectively neutralizing thrombin's procoagulant activity.
Quantitative Binding and Inhibition Data
The affinity and inhibitory potency of Argatroban have been characterized by various biophysical and enzymatic assays. The data presented below are compiled from multiple studies.
| Parameter | Value | Species | Method | Reference |
| Ki (Inhibition Constant) | 19 nM | Human | Enzymatic Assay | --INVALID-LINK--[9] |
| Ki (Inhibition Constant) | 20 nM | Human | Enzymatic Assay | --INVALID-LINK--[9] |
| Ki (Inhibition Constant) | 39 nM | Human | Enzymatic Assay | --INVALID-LINK--[9][10] |
| Ki (Inhibition Constant) | 40 nM | Human | UV-Spectrophotometry | --INVALID-LINK--[9] |
| Kd (Dissociation Constant) | 2.42 nM | Thrombin (unspecified origin) | Surface Plasmon Resonance | --INVALID-LINK--[9] |
| IC50 (vs. free thrombin) | Comparable to clot-bound | Human | Enzymatic Assay | --INVALID-LINK--[4] |
| IC50 (vs. clot-bound thrombin) | Comparable to free | Human | Enzymatic Assay | --INVALID-LINK--[4] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing structural and functional data. Below are generalized protocols based on common practices in the field.
This protocol outlines the key steps to determine the three-dimensional structure of the inhibitor-enzyme complex.
-
Protein Preparation: Human α-thrombin is purified to homogeneity. For crystallization, thrombin is often inhibited with D-Phe-Pro-Arg chloromethylketone (PPACK) to prevent autolysis, and the PPACK is later displaced by the inhibitor of interest.[11]
-
Complex Formation: A solution of purified thrombin is incubated with a molar excess of Argatroban monohydrate to ensure complete binding to the active site.
-
Crystallization: The thrombin-Argatroban complex is crystallized using vapor diffusion methods. This typically involves mixing the complex solution with a precipitant solution (e.g., containing polyethylene glycol) and allowing it to equilibrate against a reservoir of the precipitant.[11] Crystals suitable for diffraction are grown over several days to weeks.
-
Data Collection: A single crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a known thrombin structure (e.g., PDB ID: 1DWC or 4HFP) as a search model.[8][13] The initial model is then refined against the collected diffraction data, and the Argatroban molecule is built into the resulting electron density maps. Iterative cycles of refinement and manual model building are performed until the model converges with good statistics (e.g., R-work, R-free).[13]
This protocol determines the inhibitory potency (Ki) of Argatroban.
-
Reagent Preparation: Prepare solutions of human α-thrombin, a thrombin-specific chromogenic substrate (e.g., S-2238), and various concentrations of Argatroban in a suitable assay buffer (e.g., Tris-HCl with polyethylene glycol).
-
Inhibition Reaction: In a 96-well plate, add a fixed concentration of thrombin to wells containing serial dilutions of Argatroban. Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Data Acquisition: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration. Fit the data to the Morrison equation or derive IC50 values, which can then be converted to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Visualizations of Pathways and Processes
The following diagrams illustrate the key interactions and workflows described in this guide.
Caption: Argatroban's key moieties interacting with thrombin's sub-pockets.
Caption: Workflow for determining the thrombin-Argatroban crystal structure.
Caption: Argatroban directly inhibits thrombin, blocking fibrin clot formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 4. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. argatroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray analysis of the complex of human α-thrombin with a modified thrombin-binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary crystallographic characterization of three peptidic inhibitors in complex with α-thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
Argatroban Monohydrate: A Comprehensive Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Argatroban monohydrate. Argatroban is a direct thrombin inhibitor used as an anticoagulant, and understanding its stability is crucial for its formulation, storage, and safe administration. This guide summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents visual representations of relevant pathways and workflows.
Core Stability Profile
Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) Q1A (R2) guidelines, have revealed that this compound is susceptible to degradation under specific stress conditions. The primary degradation pathways are hydrolysis (under both acidic and alkaline conditions) and oxidation.[1][2][3][4] Conversely, the drug substance has demonstrated stability under thermal and photolytic stress.[1][2][3][4]
A comprehensive study by Guvvala et al. (2018) identified seven major degradation products, denoted as DP-1 to DP-7, which are formed under various stress conditions.[2][3] The characterization of these degradation products was achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies on this compound, highlighting the conditions that lead to significant degradation and the formation of various degradation products.
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Degradation Products Formed |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 12.5 | DP-1, DP-2, DP-3, DP-4 |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 h | 60°C | 18.2 | DP-5, DP-6 |
| Oxidative Degradation | 30% H₂O₂ | 48 h | Room Temp | 25.4 | DP-4, DP-7 |
| Thermal Degradation | Solid State | 7 days | 105°C | No significant degradation | Not applicable |
| Photolytic Degradation | UV light (254 nm) | 7 days | Room Temp | No significant degradation | Not applicable |
| Neutral Hydrolysis | Water | 7 days | 60°C | No significant degradation | Not applicable |
Data synthesized from Guvvala et al. (2018).
Experimental Protocols
Detailed methodologies are essential for the replication and verification of stability studies. The following sections outline the typical experimental protocols used in the stability assessment of Argatroban.
Forced Degradation Studies
This protocol is based on established methods for stress testing of pharmaceutical substances to identify potential degradation products and pathways.[5]
a. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N hydrochloric acid to a concentration of 1 mg/mL.
-
Reflux the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
b. Alkaline Hydrolysis:
-
Dissolve this compound in 0.1 N sodium hydroxide to a concentration of 1 mg/mL.
-
Reflux the solution at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
c. Oxidative Degradation:
-
Dissolve this compound in a 30% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 48 hours.
-
After the specified time, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
d. Thermal Degradation:
-
Place the solid drug substance in a petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 7 days.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase for HPLC analysis.
e. Photolytic Degradation:
-
Place the solid drug substance in a petri dish.
-
Expose the sample to UV light at 254 nm in a photostability chamber for 7 days.
-
After the specified time, prepare a solution of the stressed sample in the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
The following HPLC method is designed to separate Argatroban from its degradation products, thus serving as a stability-indicating assay.
-
Instrumentation: A gradient HPLC system with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, with the pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 40 60 20 40 60 25 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations: Pathways and Workflows
Argatroban Metabolism
Argatroban is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4/5.[6] The metabolism involves hydroxylation and aromatization of the tetrahydroquinoline ring, leading to the formation of four major metabolites (M1, M2, M3, and M4). The M1 metabolite has anticoagulant activity, although it is weaker than the parent drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. globalrph.com [globalrph.com]
Solubility Profile of Argatroban Monohydrate in Common Research Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Argatroban monohydrate, a direct thrombin inhibitor, in various solvents and common research buffers. Understanding the solubility characteristics of this compound is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results in drug discovery and development.
Introduction to this compound
This compound is a synthetic, small-molecule direct thrombin inhibitor. Its anticoagulant effect is achieved by reversibly binding to the active site of thrombin, thereby preventing thrombin-mediated fibrin formation, activation of coagulation factors, and platelet aggregation. Due to its mechanism of action, it is a valuable tool in thrombosis and hemostasis research. Accurate solution preparation is fundamental to its use in experimental settings.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent system, with significantly different solubilities observed in organic solvents versus aqueous buffer systems. The available quantitative data is summarized in the table below. It is important to note that while data for Phosphate Buffered Saline (PBS) is available, specific solubility data in other common research buffers such as Tris, citrate, or HEPES is not widely published.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility |
| Aqueous Buffers | |||
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 0.1 mg/mL[1] |
| Water | Not Applicable | Not Specified | < 0.1 mg/mL (insoluble)[2] |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ≥ 100 mg/mL[2] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~ 20 mg/mL |
| Ethanol | Not Applicable | Not Specified | ~ 1 mg/mL |
Note: The solubility in organic solvents is significantly higher than in aqueous buffers. When preparing stock solutions in organic solvents for use in biological assays, it is crucial to ensure the final concentration of the organic solvent is minimized to avoid potential physiological effects.[1]
Experimental Protocol for Determining this compound Solubility
For researchers needing to determine the solubility of this compound in a specific research buffer not listed above, the following detailed methodology, based on the widely accepted shake-flask method, is provided.
Materials and Reagents
-
This compound (crystalline solid)
-
Research Buffer of Interest (e.g., Tris-HCl, Sodium Citrate, HEPES)
-
Calibrated Analytical Balance
-
Vortex Mixer
-
Shaking Incubator or Water Bath with Temperature Control
-
Microcentrifuge
-
Syringe Filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer
-
Calibrated Pipettes and Sterile, Filtered Pipette Tips
-
Sterile Microcentrifuge Tubes or Vials
Procedure
-
Buffer Preparation: Prepare the desired research buffer at the target pH and concentration. Ensure the pH is accurately measured and adjusted.
-
Preparation of Saturated Solution:
-
Weigh a sufficient amount of this compound powder to create a suspension with an excess of solid material in a chosen volume of the research buffer (e.g., 1-5 mg in 1 mL of buffer). The presence of undissolved solid is essential to ensure saturation.
-
Place the suspension in a sterile vial.
-
-
Equilibration:
-
Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium. The time to reach equilibrium may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vial from the incubator and let it stand to allow the excess solid to sediment.
-
To separate the saturated supernatant from the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Alternatively, carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Carefully collect a precise volume of the clear supernatant.
-
Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Back-calculate the original concentration in the undiluted supernatant to determine the solubility.
-
Preparation of a Calibration Curve
-
Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the mobile phase or buffer to create a series of standards with known concentrations.
-
Analyze these standards using the same analytical method as the samples to generate a calibration curve of absorbance/peak area versus concentration.
Factors Influencing Solubility and Experimental Workflow
The solubility of a compound is governed by several factors. The following diagrams illustrate the key relationships and a typical experimental workflow for solubility determination.
Conclusion
This guide provides the currently available solubility data for this compound in common laboratory solvents and a detailed protocol for determining its solubility in other research buffers. For accurate and reproducible experimental results, it is highly recommended that researchers determine the solubility of this compound in their specific buffer system and under their experimental conditions. Careful attention to the experimental details outlined in this guide will aid in achieving reliable solubility data, which is a cornerstone of robust pharmacological and biochemical research.
References
Methodological & Application
Application Notes and Protocols: Argatroban Monohydrate as an Anticoagulant in Ex Vivo Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a direct thrombin inhibitor (DTI) that reversibly binds to the active site of thrombin.[1][2][3] Its primary clinical application is as an anticoagulant in patients with heparin-induced thrombocytopenia (HIT).[3][4] Unlike heparin, Argatroban's anticoagulant effect is independent of antithrombin III and can inhibit both free and clot-bound thrombin.[2][5] These properties make Argatroban an excellent candidate for use as an anticoagulant in ex vivo platelet aggregation assays, offering a stable and predictable anticoagulant environment that minimizes the pre-analytical variables that can affect platelet function studies.[4]
This document provides detailed application notes and protocols for the use of this compound as an anticoagulant in ex vivo platelet aggregation assays, particularly for Light Transmission Aggregometry (LTA).
Mechanism of Action of Argatroban in Preventing Coagulation
Argatroban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting thrombin (factor IIa).[3][5] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[3] By binding to the catalytic site of thrombin, Argatroban blocks this conversion and also inhibits thrombin-induced activation of other coagulation factors (V, VIII, and XIII) and platelets.[1][2][5] This direct inhibition of thrombin prevents the formation of a fibrin clot in the blood sample, maintaining its liquid state for the analysis of platelet function.
Figure 1: Mechanism of Argatroban Action.
Advantages of Argatroban in Platelet Aggregation Assays
The choice of anticoagulant is critical for the accuracy and reproducibility of platelet aggregation studies. While sodium citrate is widely used, it exerts its effect by chelating calcium ions, which can impact platelet function. Heparin, another common anticoagulant, can sometimes activate platelets.[6][7] Argatroban offers several advantages:
-
Direct and Specific Action: Argatroban's direct inhibition of thrombin provides a more targeted anticoagulation mechanism compared to the indirect action of heparin or the broad effect of citrate on ion concentration.[3][5]
-
Minimal Impact on Platelet Function: Studies have shown that for immediate analysis after blood withdrawal, direct thrombin inhibitors like Argatroban are suitable anticoagulants for whole blood platelet aggregometry and are not recommended to be substituted by citrate.[8]
-
Predictable Anticoagulant Effect: Argatroban demonstrates a predictable dose-dependent anticoagulant effect.[4]
Recommended Concentration and Preparation
The therapeutic plasma concentration of Argatroban for clinical anticoagulation is typically in the range of 0.5 to 2.0 µg/mL.[9] For ex vivo platelet aggregation assays, a final plasma concentration within this range is recommended to ensure adequate anticoagulation without directly interfering with platelet function.
To achieve a target plasma concentration of 1 µg/mL , the following protocol for blood collection is recommended:
Materials:
-
This compound
-
Sterile 0.9% saline
-
Blood collection tubes (e.g., Vacutainer®)
-
Micropipette
Stock Solution Preparation (100 µg/mL):
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile 0.9% saline.
-
Further dilute this stock solution to 100 µg/mL with sterile 0.9% saline. This will be the working stock solution for anticoagulating blood samples.
Blood Collection:
-
Determine the volume of Argatroban working stock solution to add to the blood collection tube. This volume depends on the total blood volume to be collected and the desired final plasma concentration, assuming an average hematocrit of 45%.
-
Calculation:
-
Volume of plasma in tube ≈ Total blood volume × (1 - Hematocrit)
-
Required mass of Argatroban = Target plasma concentration × Volume of plasma
-
Volume of Argatroban stock to add = Required mass of Argatroban / Concentration of stock solution
-
-
Example for a 4.5 mL blood collection tube:
-
Volume of plasma ≈ 4.5 mL × (1 - 0.45) = 2.475 mL
-
Required mass of Argatroban = 1 µg/mL × 2.475 mL = 2.475 µg
-
Volume of 100 µg/mL Argatroban stock to add = 2.475 µg / 100 µg/mL = 0.02475 mL or 24.75 µL
-
-
-
Add the calculated volume of the 100 µg/mL Argatroban working stock solution to the blood collection tube before blood draw.
-
Gently invert the tube 5-10 times immediately after blood collection to ensure proper mixing of the anticoagulant.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the use of Argatroban-anticoagulated blood for assessing platelet aggregation in response to various agonists using LTA.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the Argatroban-anticoagulated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a clean polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Transfer the supernatant (PPP) to a separate clean tube.
2. LTA Procedure:
-
Set up the LTA instrument according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette 450 µL of PRP into a cuvette with a stir bar. Allow the PRP to equilibrate for at least 2 minutes.
-
Add 50 µL of the desired agonist to the cuvette to initiate aggregation.
-
Record the aggregation for 5-10 minutes.
Figure 2: Experimental Workflow for LTA.
Recommended Agonist Concentrations
The following table provides recommended starting concentrations for common platelet agonists when using Argatroban-anticoagulated PRP. It is advisable to perform a dose-response curve for each agonist to determine the optimal concentration for your specific experimental conditions.
| Agonist | Recommended Starting Concentration | Reference(s) |
| ADP (Adenosine Diphosphate) | 2-10 µM | [2][10] |
| Collagen | 1-5 µg/mL | [10] |
| Arachidonic Acid | 0.5-1.6 mM | [2][9] |
| TRAP-6 (Thrombin Receptor Activator Peptide 6) | 1-25 µM | [2][11] |
| Ristocetin | 1.2-1.5 mg/mL | [8][12] |
Data Presentation and Comparison with Other Anticoagulants
The following tables summarize the expected outcomes when using Argatroban in comparison to other common anticoagulants for ex vivo platelet aggregation studies.
Table 1: Qualitative Comparison of Anticoagulants for Platelet Aggregation Assays
| Anticoagulant | Mechanism of Action | Advantages for Platelet Assays | Disadvantages for Platelet Assays |
| Argatroban | Direct thrombin inhibitor | Direct, specific action; Minimal impact on platelet function; Predictable anticoagulation. | Higher cost compared to citrate and heparin. |
| Heparin | Indirect thrombin inhibitor (via Antithrombin III) | Generally suitable for immediate analysis.[8] | Can cause platelet activation (HIT); Variable patient response.[13] |
| Sodium Citrate | Calcium chelator | Inexpensive and widely used. | Lowers ionized calcium, which can affect platelet function and signaling.[6][8] |
Table 2: Expected Agonist-Induced Platelet Aggregation with Different Anticoagulants (Immediate Analysis)
Note: The following data is a qualitative representation based on published findings. Quantitative results can vary based on experimental conditions.
| Agonist | Argatroban | Heparin | Sodium Citrate |
| ADP | Normal Aggregation | Normal Aggregation | Potentially altered response due to calcium chelation.[6] |
| Collagen | Normal Aggregation | Normal Aggregation | Potentially reduced aggregation.[6] |
| Arachidonic Acid | Normal Aggregation | Normal Aggregation | Normal Aggregation |
| TRAP-6 | Normal Aggregation | Normal Aggregation | Normal Aggregation |
| Ristocetin | Normal Aggregation | Normal Aggregation | Normal Aggregation |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low platelet aggregation | - Inactive agonist- Low platelet count- Improper sample handling | - Prepare fresh agonist solutions- Check platelet count in PRP- Ensure blood was not refrigerated and was processed promptly |
| Spontaneous aggregation | - Platelet activation during blood collection or processing | - Use a larger gauge needle for venipuncture- Ensure gentle mixing of blood with anticoagulant |
| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations | - Use calibrated micropipettes- Ensure consistent equilibration time at 37°C |
Conclusion
This compound is a valuable tool for researchers conducting ex vivo platelet aggregation studies. Its direct and specific mechanism of action provides a stable anticoagulant environment with minimal interference in platelet function, leading to more reliable and reproducible results compared to traditional anticoagulants like citrate. By following the detailed protocols and considering the information presented in these application notes, researchers can effectively utilize Argatroban to advance their studies in thrombosis, hemostasis, and the development of novel antiplatelet therapies.
References
- 1. globalrph.com [globalrph.com]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. researchgate.net [researchgate.net]
- 5. Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hospitals.vchca.org [hospitals.vchca.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Relationship of arachidonic acid concentration to cyclooxygenase-dependent human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defective Ristocetin-Induced Platelet Aggregation in von Willebrand's Disease and its Correction by Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Application Notes: Protocol for Dissolving Argatroban Monohydrate for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argatroban is a potent, synthetic direct thrombin inhibitor (DTI).[1] Its mechanism of action involves reversibly binding to the active site of thrombin (Factor IIa), thereby blocking its downstream effects in the coagulation cascade.[2][3] This includes the prevention of fibrin formation from fibrinogen, as well as the inhibition of thrombin-induced activation of platelets and other coagulation factors.[2][4] Unlike heparin, Argatroban's activity is independent of antithrombin and effectively inhibits both free and clot-bound thrombin.[2][5] These properties make it a valuable tool in hematology research and for studying cellular processes affected by thrombin signaling.
This document provides a detailed protocol for the preparation of Argatroban monohydrate solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.
Data Presentation: Solubility and Storage
A summary of the solubility and recommended storage conditions for this compound is provided below. Proper handling and storage are critical to maintain the compound's stability and efficacy.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL | The most common solvent for preparing high-concentration stock solutions.[6][7] Sonication or gentle warming may be required.[8] |
| Ethanol | ~1 - 40 mg/mL | Soluble, but reported concentrations vary.[7][9] |
| Dimethyl Formamide | ~20 mg/mL | An alternative organic solvent for stock solution preparation.[9] |
| PBS (pH 7.2) | ~0.1 mg/mL | Sparingly soluble. Not recommended for preparing high-concentration stocks.[9] |
| Water | Insoluble / < 0.1 mg/mL | Considered insoluble for practical stock preparation.[6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store protected from light in a dry, well-ventilated place.[9][10] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][6] |
| -20°C | Up to 1 month | For shorter-term storage, ensure vials are tightly sealed.[6] | |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | It is highly recommended to prepare fresh aqueous dilutions for each experiment.[9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Inert gas (Argon or Nitrogen), optional
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing Argatroban Stock Solution (100 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be stored for later use.
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of Argatroban powder. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.[1] If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1][8]
-
Inert Gas Purge (Optional but Recommended): To minimize oxidation and prolong stability, gently purge the headspace of the tube with an inert gas like argon or nitrogen before sealing.[1][9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1] Store immediately at -80°C for long-term storage or -20°C for short-term storage (see Table 2).
Protocol for Preparing Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for direct application to cells.
-
Thaw Stock: Remove a single-use aliquot of the Argatroban stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Formula: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add
-
Example: To prepare 10 mL of cell culture medium with a final Argatroban concentration of 10 µM (Molecular Weight: 508.6 g/mol ), you would first need to convert the stock concentration to a molarity. A 100 mg/mL stock is approximately 196.6 mM. The calculation would be: (10 µM × 10 mL) / 196.6 mM = ~0.51 µL of stock solution.
-
-
Serial Dilution: It is highly recommended to perform serial dilutions to accurately achieve low micromolar or nanomolar concentrations. First, create an intermediate dilution of the stock in sterile culture medium or PBS. Then, use this intermediate dilution to prepare the final working solution.
-
Solvent Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is insignificant, as it can be toxic to cells.[9] A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.[1] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application: Add the final working solution to your cell cultures and mix gently. Use the freshly prepared solution immediately.
Signaling Pathway and Experimental Workflow
Argatroban's Mechanism of Action
Argatroban directly inhibits thrombin (Factor IIa), a central serine protease in the coagulation cascade.[4] By binding to thrombin's active site, Argatroban prevents the conversion of fibrinogen into fibrin, which is the primary component of a blood clot.[5] It also blocks thrombin-mediated activation of platelets and other clotting factors, further contributing to its anticoagulant effect.[2]
Caption: Argatroban directly inhibits Thrombin (Factor IIa), blocking clot formation and platelet activation.
General Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell culture experiment, from solution preparation to final analysis.
Caption: Workflow for cell culture experiments using Argatroban from stock preparation to analysis.
Safety Precautions
This compound should be handled as a hazardous material until further information is available.[9] Use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[9] Review the Safety Data Sheet (SDS) before use. This product is for research use only and not for human or veterinary use.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Argatroban | Thrombin | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Argatroban Monohydrate for Thrombin Inhibition in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban is a synthetic direct thrombin inhibitor (DTI) derived from L-arginine. It selectively and reversibly binds to the active site of thrombin, thereby inhibiting its enzymatic activity. A key feature of argatroban is its ability to inhibit both free (circulating) and clot-bound thrombin, a critical factor in thrombus formation and stabilization. This document provides detailed application notes and protocols for the use of argatroban monohydrate to inhibit thrombin in plasma samples for research and development purposes.
Mechanism of Action
Argatroban directly and reversibly binds to the catalytic site of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. Unlike heparin, its action is independent of antithrombin. By inhibiting thrombin, argatroban effectively blocks downstream events in the coagulation cascade, including the activation of factors V, VIII, and XIII, and thrombin-induced platelet aggregation.
Caption: Mechanism of Thrombin Inhibition by Argatroban.
Quantitative Data for Thrombin Inhibition
The following table summarizes the effective concentrations of this compound for thrombin inhibition in human plasma, as determined by various in vitro assays.
| Parameter | Value | Assay Method | Comments | Reference(s) |
| IC50 (solution) | 1.1 µM | Chromogenic Substrate (S-2238) | Inhibition of purified human thrombin in solution. | [1] |
| IC50 (fibrin-bound) | 2.8 µM | Chromogenic Substrate (S-2238) | Inhibition of thrombin bound to a pre-formed fibrin clot. | [1] |
| IC50 (plasma clot) | 2.7 µM | Chromogenic Substrate (S-2238) | Inhibition of thrombin within a plasma clot. | [1] |
| Ki | ~39 nM | Kinetic analysis | Inhibition constant for the binding of argatroban to thrombin. | [2] |
| Therapeutic Range | 0.5 - 2.0 µg/mL | aPTT | Clinically relevant plasma concentrations for therapeutic effect. | [3] |
| In Vitro Inhibition | 0.125 - 1.0 µg/mL | Thrombin Generation Assay | Effective concentrations for reducing thrombin generation in platelet-poor plasma. | [4] |
| Inhibition of Thrombin Peak | 400 - 600 ng/mL | Thrombin Generation Assay | Concentrations causing significant inhibition of peak thrombin generation. | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile distilled water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
To prepare a high-concentration stock solution (e.g., 10 mg/mL), add the appropriate volume of DMSO. For aqueous-based assays, a stock solution can be prepared in sterile distilled water (e.g., 1-2 mM), although solubility may be lower.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Chromogenic Thrombin Inhibition Assay in Plasma
This protocol describes a method to determine the inhibitory effect of argatroban on thrombin activity in platelet-poor plasma (PPP) using a chromogenic substrate.
Materials:
-
Platelet-poor plasma (PPP), prepared from citrated whole blood
-
This compound working solutions (prepared by diluting the stock solution in assay buffer)
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238 or a similar p-nitroaniline-based substrate)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Experimental Workflow:
Caption: Experimental Workflow for Chromogenic Thrombin Inhibition Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of argatroban working solutions by diluting the stock solution in Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare a working solution of human α-thrombin in Assay Buffer. The final concentration should be determined empirically to yield a linear rate of substrate cleavage over the measurement period.
-
Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of PPP to each well of a 96-well microplate.
-
Add 10 µL of the different argatroban working solutions or Assay Buffer (for the control) to the respective wells.
-
Include a blank well containing 60 µL of Assay Buffer and 50 µL of PPP.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.
-
-
Thrombin Addition:
-
Add 20 µL of the thrombin working solution to each well (except the blank) to initiate the reaction. Mix gently.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of the pre-warmed chromogenic substrate solution to all wells, including the blank.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-30 minutes.
-
-
Data Analysis:
-
For each concentration of argatroban, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔA405/min).
-
Subtract the rate of the blank from all sample rates.
-
Calculate the percentage of thrombin inhibition for each argatroban concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percent inhibition versus the logarithm of the argatroban concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Thrombin Generation Assay (TGA)
The TGA measures the overall potential of plasma to generate thrombin over time. This assay provides a more global assessment of the effect of argatroban on coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound working solutions
-
Tissue factor (TF) and phospholipids reagent
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
Calcium chloride solution
-
96-well black microplate
-
Fluorometric microplate reader with temperature control (37°C)
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add 80 µL of PPP to each well.
-
Add 10 µL of argatroban working solution or assay buffer (control) to the respective wells.
-
-
Reaction Initiation:
-
Add 20 µL of a reagent mixture containing tissue factor and phospholipids to each well. For calibrator wells, add 20 µL of thrombin calibrator.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Measurement:
-
Initiate thrombin generation by adding 20 µL of a pre-warmed solution containing the fluorogenic substrate and calcium chloride.
-
Immediately place the plate in the fluorometric reader and measure the fluorescence intensity over time (e.g., for 60 minutes) at 37°C.
-
-
Data Analysis:
-
Use dedicated software to analyze the fluorescence data and generate a thrombin generation curve.
-
Key parameters to analyze include: Lag Time, Endogenous Thrombin Potential (ETP or area under the curve), Peak Thrombin, and Time to Peak.
-
Compare the thrombin generation parameters in the presence of different concentrations of argatroban to the control to determine its inhibitory effect.
-
Conclusion
This compound is a potent and specific inhibitor of thrombin. The provided protocols for chromogenic and thrombin generation assays offer robust methods for quantifying the inhibitory activity of argatroban in plasma samples. These assays are essential tools for researchers and drug development professionals in the fields of hemostasis, thrombosis, and anticoagulant therapy. Accurate determination of the inhibitory concentration of argatroban is crucial for understanding its mechanism of action and for the development of novel antithrombotic agents.
References
Application of Argatroban Monohydrate in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a synthetic direct thrombin inhibitor, derived from L-arginine.[1][2] Its mechanism of action involves the reversible, high-affinity binding to the catalytic site of thrombin, thereby inhibiting thrombin-mediated downstream effects in the coagulation cascade.[3][4][5] This includes the prevention of fibrin formation, inhibition of the activation of coagulation factors V, VIII, and XIII, and suppression of platelet aggregation.[2][3][4] A key advantage of Argatroban is its ability to inhibit both free (circulating) and clot-bound thrombin without the need for a cofactor like antithrombin III, making its anticoagulant effect more predictable than indirect thrombin inhibitors such as heparin.[1][4] This document provides detailed application notes and protocols for the use of this compound in various established animal models of thrombosis.
Mechanism of Action
Argatroban directly and reversibly inhibits thrombin, a critical enzyme in the coagulation cascade. By binding to the active site of thrombin, Argatroban blocks its enzymatic activity, preventing the conversion of fibrinogen to fibrin, which is the primary component of a thrombus.[6]
Quantitative Data Summary
The following tables summarize the effective doses and outcomes of this compound administration in various animal models of thrombosis.
Table 1: Efficacy of Argatroban in Rat Models of Thrombosis
| Thrombosis Model | Animal Strain | Administration Route | Argatroban Dose | Key Findings | Reference(s) |
| Venous Thrombosis (Thromboplastin-induced) | Rat | IV Bolus | ED50: 125 µg/kg | Reduced thrombus weight by 50%. | [7] |
| Venous Thrombosis (Thromboplastin-induced) | Rat | IV Infusion | ED50: 1.5 µg/kg/min | Reduced thrombus weight by 50%. | [7] |
| Arterio-Venous Shunt | Rat | IV Bolus | ED50: 0.6 mg/kg | Reduced thrombus weight by 50%. | [7] |
| Arterio-Venous Shunt | Rat | IV Infusion | ED50: 6 µg/kg/min | Reduced thrombus weight by 50%. | [7] |
| Arterial Thrombosis (Electrical Stimulation) | Rat | IV Bolus | 8 mg/kg | Similar increase in time to occlusion as 2 mg/kg heparin. | [7] |
| Arterial Thrombosis (Electrical Stimulation) | Rat | IV Infusion | 20 µg/kg/min | 111% increase in time to occlusion. | [7] |
| Cerebral Thrombosis (MCAO) | Rat | IP Infusion (osmotic pump) | Plasma level: 0.2-0.6 µM | Reduced infarct size and neurological deficits. |
Table 2: Efficacy of Argatroban in Rabbit Models of Thrombosis
| Thrombosis Model | Animal Strain | Administration Route | Argatroban Dose | Key Findings | Reference(s) |
| Venous Thrombosis (Wessler Model) | Rabbit | IV Bolus | ID50: 0.32 mg/kg | Inhibited thrombus formation by 50%. | |
| Venous Thrombosis (Wessler Model) | Rabbit | IV Infusion | ID50: 2.4 µg/kg/min | Inhibited thrombus formation by 50%. | |
| Arterio-Venous Shunt | Rabbit | IV Bolus | ID50: 0.16 mg/kg | Inhibited thrombus formation by 50%. | |
| Arterio-Venous Shunt | Rabbit | IV Infusion | ID50: 4.5 µg/kg/min | Inhibited thrombus formation by 50%. | |
| Arterial Thrombosis (Electrical Stimulation) | Rabbit | IV Infusion | 5 µg/kg/min | Significant delay in arterial occlusion. | |
| Arterial Thrombosis (Electrical Stimulation) | Rabbit | IV Infusion | 20 µg/kg/min | 5 of 8 animals showed normal blood flow at 90 min. |
Experimental Protocols
Venous Thrombosis Model (Wessler Model) in Rats
This model is used to evaluate the efficacy of antithrombotic agents in a stasis-induced venous thrombosis setting.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal vena cava.
-
Carefully dissect a segment of the vena cava, ligating any side branches.
-
Place two loose ligatures around the isolated segment.
-
-
Drug Administration: Administer this compound or vehicle control via the tail vein as either an intravenous (IV) bolus or a continuous infusion.
-
Thrombus Induction:
-
Inject a thrombogenic stimulus, such as thromboplastin, into a peripheral vein (e.g., femoral vein).
-
Immediately after injection, tighten the previously placed ligatures to induce venous stasis in the isolated segment of the vena cava.
-
-
Incubation: Maintain stasis for a predetermined period (e.g., 15-20 minutes).
-
Endpoint Measurement:
-
Excise the ligated venous segment.
-
Open the segment longitudinally and carefully remove the formed thrombus.
-
Gently blot the thrombus to remove excess blood and immediately determine its wet weight.
-
Arterial Thrombosis Model (Ferric Chloride-Induced) in Rats
This model simulates arterial thrombosis initiated by endothelial injury.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with a suitable anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., IV infusion).
-
Thrombus Induction:
-
Apply a piece of filter paper saturated with a specific concentration of ferric chloride (FeCl3) solution (e.g., 35-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).[7]
-
Remove the filter paper and rinse the area with saline.
-
-
Endpoint Measurement:
-
Continuously monitor carotid artery blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow.
-
Optionally, the arterial segment can be excised at the end of the experiment to measure thrombus weight.
-
Arterial Thrombosis Model (Electrically-Induced) in Rabbits
This model induces thrombus formation through electrical stimulation of the arterial wall.
Protocol:
-
Animal Preparation: Anesthetize New Zealand White rabbits with an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Surgical Procedure:
-
Expose the carotid artery through a midline cervical incision.
-
Place an electromagnetic flow probe to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle as a continuous IV infusion.
-
Thrombus Induction:
-
Apply a bipolar electrode to the external surface of the carotid artery.
-
Deliver a constant electrical current (e.g., 4-5 mA) for a specified duration (e.g., 3-5 minutes) to induce endothelial damage and subsequent thrombus formation.
-
-
Endpoint Measurement:
-
Continuously monitor carotid blood flow for a defined observation period (e.g., 90 minutes).
-
The primary endpoint is the time to vessel occlusion or the maintenance of vessel patency throughout the observation period.
-
At the end of the experiment, the thrombus can be removed and weighed.
-
Arterio-Venous (AV) Shunt Model in Rats
This model assesses thrombosis in an extracorporeal circuit under arterial flow conditions.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (300-350g).
-
Shunt Preparation:
-
The shunt consists of two pieces of polyethylene tubing connected by a central chamber containing a thrombogenic surface (e.g., a cotton thread).
-
-
Surgical Procedure:
-
Expose the left carotid artery and the right jugular vein.
-
Cannulate the carotid artery with one end of the AV shunt and the jugular vein with the other end, establishing blood flow through the extracorporeal circuit.
-
-
Drug Administration: Administer this compound or vehicle control prior to or during the shunting period.
-
Thrombosis Period: Allow blood to circulate through the shunt for a predetermined time (e.g., 15-30 minutes).
-
Endpoint Measurement:
-
Clamp the cannulas and remove the shunt.
-
Carefully remove the thrombogenic material (e.g., cotton thread) from the central chamber.
-
Determine the wet weight of the thrombus formed on the thread.
-
Conclusion
This compound has demonstrated potent antithrombotic effects across a range of animal models of venous, arterial, and microvascular thrombosis. The protocols outlined in this document provide standardized methodologies for evaluating the efficacy of Argatroban and other novel antithrombotic agents. The selection of a specific model should be guided by the research question, whether it pertains to venous stasis, arterial endothelial injury, or shear-stress-induced thrombosis. Careful adherence to these protocols will ensure the generation of robust and reproducible data in preclinical thrombosis research.
References
- 1. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 2. Durable thrombosis in a rat model of arteriovenous malformation treated with radiosurgery and vascular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arteriovenous shunt construction for vascular access in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Model construction and thrombolytic treatment of rat portal vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Argatroban in Biological Samples by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argatroban is a direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Accurate quantification of Argatroban in biological samples, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive, specific, and robust method for this purpose. This document provides detailed protocols for the quantification of Argatroban using both HPLC with UV detection and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Method 1: HPLC with UV Detection
This method is suitable for the simultaneous quantification of Argatroban and its primary metabolite (M1) and is applicable for routine clinical monitoring.[1]
Experimental Protocol
1. Materials and Reagents:
-
Argatroban monohydrate reference standard
-
M1 metabolite reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Mobile phase (to be prepared based on specific column chemistry, generally a mix of an aqueous buffer and an organic solvent)
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma sample.
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Vortex briefly and transfer to an HPLC vial for analysis.
3. Chromatographic Conditions: The following table outlines the typical HPLC parameters for the analysis of Argatroban with UV detection.
| Parameter | Specification |
| HPLC System | Standard HPLC system with UV Detector |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water/buffer mixture |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 45°C[2] |
| UV Detection | 320 nm[1] |
4. Calibration Curve Preparation: Prepare calibration standards by spiking known concentrations of Argatroban and M1 metabolite into normal human plasma. Process these standards using the same sample preparation protocol as the unknown samples.[1]
Quantitative Data and Performance
| Parameter | Result |
| Retention Time (Argatroban) | ~10.5 ± 0.3 minutes[1] |
| Retention Time (Metabolite M1) | ~3.9 ± 0.1 minutes[1] |
| Linearity (r²) | 0.99[1] |
| Extraction Efficiency | > 95%[1] |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and specificity, making it ideal for clinical research and applications requiring low detection limits.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Water with 0.1% Formic Acid (LC-MS grade)[4]
-
Acetonitrile with 0.1% Formic Acid (LC-MS grade)
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.[4]
-
Add 200 µL of cold methanol containing the internal standard (e.g., Diclofenac).[3][4]
-
Vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.[7]
-
Transfer the clear supernatant to a clean sample vial.
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.[4][7]
3. UPLC-MS/MS Conditions:
| Parameter | Specification |
| UPLC System | ACQUITY UPLC or equivalent[4] |
| Column | UPLC C18 BEH 1.7 µm[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer[4][5] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[4][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
4. Calibration and Quality Control (QC) Samples: Prepare a seven-point calibration curve by spiking blank plasma with known concentrations of Argatroban.[3] Additionally, prepare at least three levels of QC samples (low, medium, and high) to validate the accuracy and precision of the assay.
Quantitative Data and Performance
| Parameter | Result |
| Linearity Range | 0.003 - 3.0 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.003 µg/mL (3 ng/mL)[4] |
| Intra-assay Imprecision | < 12%[4] |
| Inter-assay Imprecision | < 12%[4] |
| Recovery | > 60%[5][6] |
| Internal Standard | Diclofenac[3][4] |
General Workflow for Argatroban Quantification
The following diagram illustrates the overall workflow from sample collection to final data analysis.
References
- 1. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a fast and simple liquid chromatography-tandem mass spectrometry method for the quantitation of argatroban in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Argatroban Monohydrate in Coagulation Cascade Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a synthetic direct thrombin inhibitor (DTI), derived from L-arginine, that plays a crucial role in both clinical anticoagulation and in vitro studies of the coagulation cascade.[1][2] Its high specificity and reversible binding to the active site of thrombin make it an invaluable tool for investigating thrombin's central role in hemostasis and thrombosis.[2][3] Unlike indirect thrombin inhibitors like heparin, Argatroban's activity is independent of antithrombin III, allowing for a more direct and predictable anticoagulant effect.[2][3][4] This attribute also enables it to inhibit both free and clot-bound thrombin, a key factor in its efficacy.[2][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in studying the coagulation cascade, including its mechanism of action, quantitative data on its inhibitory properties, and detailed protocols for key coagulation assays.
Mechanism of Action
Argatroban exerts its anticoagulant effect by directly and reversibly binding to the catalytic site of thrombin (Factor IIa).[2][3][5] Thrombin is a pivotal serine protease in the coagulation cascade, responsible for:
-
The conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[1][5]
-
The activation of coagulation factors V, VIII, XI, and XIII, which amplify the coagulation process.[1][2]
-
The activation of platelets, leading to their aggregation.[1][2]
By inhibiting thrombin, Argatroban effectively blocks these downstream events, leading to a potent anticoagulant effect.[2]
Quantitative Data
The inhibitory potency of this compound against thrombin has been well-characterized. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Inhibitory Constants of Argatroban
| Parameter | Value | Species | Comments | Reference |
| Ki (Inhibition Constant) | 0.04 µM | Human | High specificity for thrombin. | [2] |
| IC50 (vs. Thrombin in solution) | 1.1 µM | Human | - | [7] |
| IC50 (vs. Fibrin-bound Thrombin) | 2.8 µM | Human | Demonstrates efficacy against clot-bound thrombin. | [7] |
| IC50 (vs. Plasma clot-bound Thrombin) | 2.7 µM | Human | - | [7] |
Table 2: In Vitro Effects of Argatroban on Coagulation Assays
| Assay | Argatroban Concentration (µg/mL) | Effect (Fold-increase from baseline) | Reference |
| aPTT | 0.41 - 0.92 | ~2.25 | [8] |
| aPTT | 0.56 | 1.8 | [9] |
| aPTT | 1.08 | 2.2 | [9] |
| aPTT | 1.58 | 2.5 | [9] |
| aPTT | 2.07 | 2.8 | [9] |
Experimental Protocols
Argatroban's effect on the coagulation cascade is primarily assessed using global coagulation assays. Below are detailed protocols for the most common assays used in research settings.
Experimental Workflow for In Vitro Anticoagulant Assessment
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade and is the most common method for monitoring Argatroban therapy.[4]
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
-
Water bath at 37°C
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound in PPP to achieve the desired final concentrations. A vehicle control (PPP with solvent) should also be prepared.
-
Incubation: Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.
-
Assay Procedure: a. Pipette 100 µL of the PPP sample (with or without Argatroban) into a cuvette. b. Add 100 µL of the pre-warmed aPTT reagent to the cuvette. c. Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors. d. Add 100 µL of the pre-warmed CaCl2 solution to initiate coagulation. e. The coagulometer will measure the time until clot formation. This is the aPTT in seconds.
-
Data Analysis: Record the aPTT for each Argatroban concentration and the control. The results can be expressed as the actual clotting time or as a ratio relative to the baseline (control) aPTT.[8]
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation. While less sensitive to Argatroban than the aPTT, it can still be prolonged at higher concentrations.
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer
-
Water bath at 37°C
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound in PPP.
-
Incubation: Pre-warm the PPP samples and the PT reagent to 37°C.
-
Assay Procedure: a. Pipette 100 µL of the PPP sample into a cuvette. b. Add 200 µL of the pre-warmed PT reagent to the cuvette to initiate coagulation. c. The coagulometer will immediately start timing and record the time to clot formation. This is the PT in seconds.
-
Data Analysis: Record the PT for each concentration. Results are often expressed in seconds or as an International Normalized Ratio (INR), though INR is primarily standardized for warfarin therapy.
Thrombin Time (TT) Assay
The TT assay directly measures the rate of fibrin clot formation when a known amount of thrombin is added to plasma. It is highly sensitive to the presence of thrombin inhibitors like Argatroban.
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution
-
Thrombin reagent (bovine or human, standardized activity)
-
Coagulometer
-
Water bath at 37°C
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound in PPP.
-
Incubation: Pre-warm the PPP samples and the thrombin reagent to 37°C.
-
Assay Procedure: a. Pipette 200 µL of the PPP sample into a cuvette. b. Add 100 µL of the pre-warmed thrombin reagent to initiate clot formation. c. The coagulometer will measure the time until a fibrin clot is formed. This is the TT in seconds.
-
Data Analysis: Record the TT for each Argatroban concentration. The TT is expected to be significantly prolonged in a dose-dependent manner.
Logical Relationships in Argatroban Monitoring
The choice of assay and the interpretation of results are critical for accurately assessing the anticoagulant effect of Argatroban.
Conclusion
This compound is a potent and selective direct thrombin inhibitor that serves as a valuable tool for researchers studying the coagulation cascade. Its well-defined mechanism of action and predictable dose-dependent effects on standard coagulation assays make it an ideal compound for investigating the role of thrombin in hemostasis and for evaluating novel pro- or anti-thrombotic agents. The protocols provided herein offer a standardized approach to assessing the in vitro anticoagulant effects of Argatroban, facilitating reproducible and comparable results across different research settings.
References
- 1. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 6. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCSF Clinical Laboratories Test Directory | Tests [testmenu.com]
Argatroban Monohydrate: A Potent and Selective Tool for Investigating Serine Protease Thrombin
Application Notes and Protocols for Researchers
Argatroban monohydrate is a synthetic, direct, and highly selective inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Its reversible and potent inhibition of both free and clot-bound thrombin makes it an invaluable tool compound for researchers in pharmacology, biochemistry, and drug development studying the physiological and pathological roles of thrombin.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in serine protease research.
Introduction
Thrombin (Factor IIa) is a multifunctional serine protease that plays a central role in hemostasis, thrombosis, and cellular signaling. It catalyzes the conversion of fibrinogen to fibrin, activates various clotting factors, and modulates cellular responses through Protease-Activated Receptors (PARs). Argatroban, a small molecule peptidomimetic, binds reversibly to the active site of thrombin, effectively blocking its catalytic activity.[1] Its high specificity for thrombin, with minimal to no inhibition of other serine proteases such as trypsin, factor Xa, plasmin, and kallikrein, allows for the precise dissection of thrombin-mediated processes.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of argatroban is highly specific for thrombin. The following table summarizes the quantitative data on its potency.
| Serine Protease | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
| Thrombin | 0.04 µM[3] | 14.07 nM[4], 26.53 nM[5], 52 nM - 600 nM[4] |
| Trypsin | > 400 nM[6] | - |
| Factor Xa | > 400 nM | - |
| Plasmin | > 400 nM[6] | - |
| Kallikrein | 183 nM[6] | - |
Note: The variability in reported IC50 values for thrombin can be attributed to different assay conditions, such as substrate concentration and the presence of cofactors.
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a method to determine the inhibitory potency of this compound against human α-thrombin in vitro.
Principle: The assay measures the rate of cleavage of a chromogenic substrate by thrombin, which results in the release of a colored product (p-nitroaniline), detectable by spectrophotometry at 405 nm. The presence of an inhibitor, such as argatroban, will decrease the rate of substrate cleavage in a concentration-dependent manner.
Materials:
-
Human α-Thrombin
-
Chromogenic Thrombin Substrate (e.g., S-2238)
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer. The final concentration in the assay should result in a linear rate of substrate cleavage over the measurement period.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of diluted thrombin solution to each well of a 96-well plate, except for the "Negative Control" wells.
-
Add 20 µL of assay buffer to the "Negative Control" wells.
-
Add 5 µL of the argatroban dilutions to the "Test Inhibitor" wells.
-
Add 5 µL of assay buffer (with the same final concentration of solvent as the inhibitor dilutions) to the "Positive Control" and "Negative Control" wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted chromogenic substrate to all wells.
-
Immediately start measuring the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each argatroban concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the argatroban concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Thrombin Inhibition Assay
In vitro thrombin inhibition assay workflow.
Cell-Based Assay: Inhibition of Thrombin-Induced Cellular Signaling
This protocol provides a method to assess the ability of argatroban to inhibit thrombin-induced cellular responses, using the production of the chemokine CCL2 in fibroblasts as an example.
Principle: Thrombin activates PAR1 on the surface of fibroblasts, leading to the activation of intracellular signaling pathways that culminate in the transcription, production, and release of CCL2. Argatroban, by inhibiting thrombin, is expected to block this downstream cellular effect. CCL2 levels can be quantified by ELISA.
Materials:
-
Human lung fibroblasts (e.g., IMR-90)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human α-Thrombin
-
This compound
-
Serum-free cell culture medium
-
CCL2 ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Seeding:
-
Culture fibroblasts in standard cell culture medium until they reach 80-90% confluency.
-
Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
Wash the cells with PBS and replace the medium with serum-free medium. Incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
Thrombin Stimulation:
-
Stimulate the cells by adding human α-thrombin to a final concentration known to induce a robust CCL2 response (e.g., 1-10 U/mL).
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for CCL2 production and secretion.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of CCL2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CCL2 production for each argatroban concentration relative to the thrombin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the argatroban concentration to determine the IC50 value for the inhibition of the cellular response.
-
Visualization of Thrombin Signaling Pathways
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs). The diagram below illustrates the major signaling pathways initiated by thrombin binding to PAR1.
Thrombin Signaling via PAR1
Thrombin PAR1 signaling pathways.
This diagram illustrates how thrombin activates PAR1, leading to the dissociation of heterotrimeric G proteins Gαq and Gα12/13. The Gαq pathway involves phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gα12/13 pathway activates Rho GTPases, leading to the activation of Rho-associated kinase (ROCK) and subsequent phosphorylation of myosin light chain (MLC), resulting in cytoskeletal rearrangements. Argatroban, by inhibiting thrombin, can be used to effectively block these signaling cascades and study their downstream consequences.
References
- 1. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 3. Standard measurement of clot-bound thrombin by using a chromogenic substrate for thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. argatroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing an In Vitro Model of Heparin-Induced Thrombocytopenia Using Argatroban Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin-Induced Thrombocytopenia (HIT) is a severe, immune-mediated adverse reaction to heparin therapy.[1][2][3] It is characterized by a significant drop in platelet count and a high risk of life-threatening venous or arterial thrombosis.[1][2][3] The underlying mechanism involves the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin.[4][5][6] These immune complexes then activate platelets via their FcγRIIa receptors, leading to platelet aggregation and a prothrombotic state.[5][7][8][9]
Developing a reliable in vitro model of HIT is crucial for studying its pathophysiology, screening for new therapeutic agents, and understanding the mechanisms of existing drugs. This document provides detailed application notes and protocols for establishing such a model. The model's key feature is the use of Argatroban monohydrate, a direct thrombin inhibitor, as a tool to dissect the downstream effects of platelet activation in HIT.[1][4][10][11] Argatroban directly and reversibly binds to the active site of thrombin, preventing fibrin formation and platelet aggregation, making it an effective anticoagulant in patients with HIT.[1][4][11]
Core Concepts and Signaling Pathways
The central event in HIT is the formation of a multimolecular immune complex composed of heparin, PF4, and HIT-specific IgG antibodies. This complex cross-links FcγRIIa receptors on the surface of platelets, initiating a signaling cascade that leads to platelet activation, aggregation, and the release of prothrombotic microparticles.
Experimental Workflow
The following diagram outlines the general workflow for establishing and utilizing the in vitro HIT model.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Washed Platelets (for SRA and Flow Cytometry):
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution (1:7 v/v).
-
Centrifuge at 800 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in a washing buffer (e.g., Tyrode's buffer) containing apyrase and allow to rest for 30 minutes at 37°C.
-
Centrifuge again at 800 x g for 10 minutes and resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Protocol 2: Preparation of PF4/Heparin Complexes
-
Reagents: Recombinant human PF4 and unfractionated heparin.
-
Complex Formation: Prepare complexes by incubating PF4 (final concentration 20 µg/mL) with heparin at varying molar ratios. Optimal antigenic complexes typically form at a narrow molar range.[12][13] A starting point is a PF4 to heparin ratio of approximately 1:1 to 2:1 by weight.
-
Incubation: Incubate the mixture for 30 minutes at room temperature to allow for the formation of ultra-large complexes (ULCs).
Protocol 3: Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to HIT stimuli.
-
Instrumentation: Use a light transmission aggregometer.
-
Procedure:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Establish a baseline of 0% aggregation (PRP) and 100% aggregation (platelet-poor plasma).
-
Add HIT patient serum or pre-formed PF4/heparin complexes to the PRP.
-
For the test group, pre-incubate the PRP with this compound (e.g., 0.5-2 µg/mL) for 5-10 minutes before adding the HIT stimulus.
-
Record the change in light transmission for at least 10 minutes.
-
-
Interpretation: A positive result is significant platelet aggregation that is inhibited in the presence of high concentrations of heparin (100 IU/mL) and, in this model, should be inhibited by Argatroban.
Protocol 4: Serotonin Release Assay (SRA)
The SRA is considered the gold standard functional assay for HIT, measuring the release of serotonin from activated platelets.[14][15][16]
-
Labeling: Incubate washed platelets with ¹⁴C-labeled serotonin to allow for its uptake into dense granules.
-
Washing: Wash the platelets to remove any unincorporated ¹⁴C-serotonin.
-
Incubation:
-
Incubate the labeled platelets with HIT patient serum in the presence of low (0.1-0.5 IU/mL) and high (100 IU/mL) concentrations of heparin.
-
For the Argatroban test group, pre-incubate the platelets with Argatroban before adding the HIT serum and low-dose heparin.
-
-
Measurement: After incubation, centrifuge the samples to pellet the platelets. Measure the radioactivity in the supernatant using a beta-counter.
-
Calculation: Calculate the percentage of serotonin release. A positive result is typically >20% release with low-dose heparin and inhibition of release with high-dose heparin.[17][18][19] Argatroban's effect on this release can then be quantified.
Protocol 5: Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of platelet activation markers on the cell surface.[20][21]
-
Staining:
-
Analysis: Analyze the samples using a flow cytometer. Gate on the platelet population and quantify the percentage of cells expressing the activation marker.
-
Interpretation: An increase in the percentage of P-selectin positive platelets in the presence of HIT serum and low-dose heparin indicates platelet activation. The inhibitory effect of Argatroban can be determined by comparing the results with and without the drug.
Data Presentation
The quantitative data generated from these assays should be summarized in tables for clear comparison.
Table 1: Platelet Aggregation Data
| Condition | Maximum Aggregation (%) |
| Negative Control (Saline) | < 10% |
| Positive Control (HIT Serum + 0.3 IU/mL Heparin) | > 50% |
| High Heparin Control (HIT Serum + 100 IU/mL Heparin) | < 20% |
| Argatroban (0.5 µg/mL) + HIT Serum + 0.3 IU/mL Heparin | < 20% |
| Argatroban (1 µg/mL) + HIT Serum + 0.3 IU/mL Heparin | < 15% |
| Argatroban (2 µg/mL) + HIT Serum + 0.3 IU/mL Heparin | < 10% |
Table 2: Serotonin Release Assay Data
| Condition | Serotonin Release (%) |
| Negative Control | < 10% |
| Positive Control (HIT Serum + 0.3 IU/mL Heparin) | > 20% |
| High Heparin Control (HIT Serum + 100 IU/mL Heparin) | < 20% |
| Argatroban (1 µg/mL) + HIT Serum + 0.3 IU/mL Heparin | < 20% |
Table 3: Flow Cytometry Data (P-selectin Expression)
| Condition | P-selectin Positive Platelets (%) |
| Resting Platelets | < 5% |
| Positive Control (HIT Serum + 0.3 IU/mL Heparin) | > 40% |
| High Heparin Control (HIT Serum + 100 IU/mL Heparin) | < 10% |
| Argatroban (1 µg/mL) + HIT Serum + 0.3 IU/mL Heparin | < 15% |
Conclusion
This document provides a comprehensive guide for developing a robust in vitro model of Heparin-Induced Thrombocytopenia. By incorporating this compound, researchers can effectively study the downstream consequences of platelet activation in HIT and evaluate the efficacy of potential therapeutic interventions. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of results for professionals in research and drug development.
References
- 1. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Argatroban in heparin-induced thrombocytopenia: rationale for use and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. On the role of platelet Fc gamma RIIa phenotype in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Role of platelet surface PF4 antigenic complexes in heparin-induced thrombocytopenia pathogenesis: diagnostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Serotonin release assay - Insights [news.mayocliniclabs.com]
- 16. The platelet serotonin-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Anti PF4 and Serotonin Release Assay SRA for Diagnosing Heparin induced Thrombocytopenia Thrombosis HIT HITT | Quest Diagnostics [questdiagnostics.com]
- 19. diapharma.com [diapharma.com]
- 20. erbarus.com [erbarus.com]
- 21. An Optimized and Standardized Rapid Flow Cytometry Functional Method for Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [scholarship.miami.edu]
- 23. A Flow Cytometric Assay of Platelet Activation Marker P-Selectin (CD62P) Distinguishes Heparin-induced Thrombocytopenia (HIT) from HIT with Thrombosis (HITT) | Semantic Scholar [semanticscholar.org]
Argatroban Monohydrate for Anticoagulation of Blood Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a potent, synthetic direct thrombin inhibitor (DTI) that offers a unique alternative to conventional anticoagulants for the preparation of whole blood and plasma samples for various diagnostic assays.[1][2] Unlike heparin, which requires antithrombin as a cofactor, argatroban directly and reversibly binds to the active site of both free and clot-bound thrombin.[1][2] This property, along with its rapid onset of action and short half-life, makes it a subject of interest for laboratory applications where precise control of anticoagulation is paramount.[3]
These application notes provide a comprehensive overview of the use of this compound as an in vitro anticoagulant for diagnostic purposes. It includes its mechanism of action, impact on various laboratory tests, recommended protocols for sample collection and handling, and a comparison with standard anticoagulants.
Mechanism of Action
Argatroban is a small molecule derivative of L-arginine that specifically inhibits thrombin (Factor IIa).[2] By binding to the catalytic site of thrombin, it blocks the downstream effects of this key coagulation enzyme, including the conversion of fibrinogen to fibrin, activation of clotting factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[2] This direct and reversible inhibition provides a predictable anticoagulant effect.[1]
Comparison with Standard Anticoagulants
Argatroban presents distinct advantages and disadvantages compared to commonly used anticoagulants in diagnostic laboratories.
| Feature | This compound | EDTA | Heparin | Sodium Citrate |
| Mechanism | Direct Thrombin Inhibitor | Chelates Calcium (Ca²⁺) | Potentiates Antithrombin | Chelates Calcium (Ca²⁺) |
| Coagulation Assays | Profoundly affects most clot-based assays (aPTT, PT, TT)[4] | Unsuitable | Can interfere, especially with aPTT | Standard for coagulation tests |
| Hematology | Generally good correlation with EDTA for CBC within 2 hours[5] | Gold standard for CBC | Can cause platelet clumping and alter morphology | Dilutional effect on cell counts |
| Clinical Chemistry | Similar results to serum for many analytes[5] | Interferes with Ca²⁺, Mg²⁺, K⁺, and some enzyme assays | Can affect some enzyme and ion measurements | Dilutional effect on analytes |
| Immunoassays | Limited data, potential for interference in thrombin-sensitive assays | Generally suitable | Generally suitable | Generally suitable |
| Reversibility | Reversible (short half-life)[3] | Irreversible (in vitro) | Reversible with protamine sulfate | Reversible with Ca²⁺ addition |
Impact on Diagnostic Assays
Coagulation Assays
Due to its direct inhibition of thrombin, argatroban significantly prolongs clot-based coagulation assays.
| Assay | Effect of Argatroban | Comments |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation[6] | Commonly used for monitoring argatroban therapy, but results can vary with different reagents.[7] |
| Prothrombin Time (PT) / INR | Prolonged[4] | The effect is synergistic with vitamin K antagonists.[4] |
| Thrombin Time (TT) | Markedly prolonged[8] | Highly sensitive to the presence of argatroban. |
| Fibrinogen (Clauss Method) | Falsely decreased results[9] | Argatroban interferes with the thrombin-based clotting step of the assay.[10] Immunoassays for fibrinogen are not affected.[10] |
| Factor Assays (clot-based) | Falsely decreased results[4] | Interference with the common clotting endpoint. |
| Chromogenic Assays | Variable | Assays not dependent on thrombin may be unaffected (e.g., some Factor X assays).[4] |
Hematology and Clinical Chemistry
Studies suggest that argatroban is a suitable anticoagulant for hematology and clinical chemistry, with some limitations.
| Parameter | Effect of Argatroban |
| Complete Blood Count (CBC) | Results correspond well with EDTA when analyzed within 2 hours of collection.[5] |
| White Blood Cell (WBC) Count | A decrease in WBC count has been observed in the first 5 hours after blood collection.[11] |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | May be slightly affected by different argatroban concentrations.[11] |
| General Chemistry Analytes | Results are generally similar to those obtained with serum.[5] |
Note: Comprehensive studies on the stability of a wide range of specific clinical chemistry and immunoassay analytes in argatroban-anticoagulated plasma are limited. Users should validate the stability of their specific analytes of interest.
Protocols
Preparation of Argatroban Anticoagulant Solution
This protocol is for preparing a stock solution that can be used to anticoagulate blood samples.
Materials:
-
This compound powder
-
0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's solution (diluent)[12]
-
Sterile, nuclease-free water (for reconstitution, if starting with lyophilized powder)
-
Sterile vials and laboratory glassware
-
Calibrated pipettes
Procedure:
-
Reconstitution (if applicable): If starting with a lyophilized powder, reconstitute according to the manufacturer's instructions to a known concentration.
-
Dilution to Stock Solution: Dilute the argatroban solution with the chosen diluent to a final concentration of 1 mg/mL (1000 µg/mL).[12] For example, if using a commercially available 100 mg/mL solution, dilute it 100-fold.
-
Mixing: Mix the solution thoroughly by gentle inversion. A slight, transient haziness may appear but should dissolve upon mixing.[12]
-
Storage: Store the stock solution in a sterile, light-protected container. Stability of the diluted solution is 24 hours at room temperature.[12]
Blood Sample Collection and Handling
Recommended Concentration: An in-vitro study on a blood salvage system demonstrated effective anticoagulation at a concentration of 50 µg/mL.[13] This can be used as a starting point for optimization. For a standard 5 mL blood collection tube, this would equate to 250 µg of argatroban.
Workflow for Sample Preparation and Analysis:
Detailed Protocol:
-
Tube Preparation: To achieve a final concentration of approximately 50 µg/mL in a 5 mL blood sample, add 250 µL of a 1 mg/mL argatroban stock solution to an empty collection tube. Alternatively, the anticoagulant can be lyophilized in the tube.
-
Blood Collection: Collect the blood sample directly into the tube containing argatroban. Ensure the tube is filled to the appropriate volume to maintain the correct blood-to-anticoagulant ratio.[14]
-
Mixing: Immediately after collection, gently invert the tube at least five times to ensure thorough mixing of the blood with the anticoagulant.[14]
-
Processing for Plasma:
-
Analysis:
-
For hematology, analyze the whole blood sample, preferably within 2 hours of collection.[5]
-
For clinical chemistry and immunoassays, use the separated plasma.
-
-
Storage: Argatroban has been shown to be stable in citrated whole blood for up to 24 hours at room temperature.[15] However, for optimal results and to preserve the integrity of other analytes, it is recommended to process samples as soon as possible or store plasma frozen at -20°C or below if analysis is delayed.[14]
Stability and Storage
-
Argatroban in Solution: A diluted argatroban solution (1 mg/mL) is stable for 24 hours at room temperature.[12]
-
Argatroban in Whole Blood: Argatroban itself is stable in citrated whole blood for at least 24 hours at room temperature.[15]
-
Analyte Stability: While many common clinical chemistry analytes appear stable in argatroban-anticoagulated blood, this has not been exhaustively studied for a comprehensive list of analytes, particularly for sensitive biomarkers and those measured by immunoassays.[5][11] It is crucial for researchers to perform their own validation studies for the specific analytes of interest. General recommendations for analyte stability in uncentrifuged blood samples suggest that many are stable for up to 24 hours, but this is highly analyte-dependent.[16]
Conclusion
This compound holds promise as a specialized anticoagulant for diagnostic blood samples, particularly in research and drug development settings where interference from standard anticoagulants is a concern. Its direct and reversible mechanism of action offers predictable anticoagulation. However, its significant impact on clot-based coagulation assays requires careful consideration and the use of alternative testing methods for these parameters. While it appears compatible with many hematology and clinical chemistry tests, further validation is necessary to establish its suitability for a broader range of diagnostic assays, especially immunoassays. The protocols provided herein serve as a foundation for the implementation of argatroban as an in vitro anticoagulant, with the understanding that user-specific validation is essential for ensuring accurate and reliable diagnostic results.
References
- 1. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation laboratory testing in patients treated with argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Argatroban as an anticoagulant for both hematologic and chemical tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability of Argatroban Effects on the Multiple APTT Reagents in High and Low Coagulation Activity Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of Argatroban and Lepirudin: What is the Input of Laboratory Values in “Real Life”? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of argatroban on laboratory measurement of fibrinogen activity in ex vivo samples - Potential for errors in clinical decision-making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influences of argatroban on five fibrinogen assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Argatroban as a Potential Anticoagulant for Clinical Laboratory Analysis: Precision, Stability and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. Argatroban for anticoagulation of a blood salvage system - an ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 15. Argatroban is stable in citrated whole blood for 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
Application Notes and Protocols for Argatroban Monohydrate Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a potent, synthetic direct thrombin inhibitor (DTI) widely utilized in thrombosis and hemostasis research. As a small molecule derived from L-arginine, it reversibly binds to the active site of both free and clot-bound thrombin, thereby impeding fibrin formation and platelet aggregation.[1][2] Unlike heparin, its anticoagulant activity is independent of antithrombin III.[3] The accuracy and reproducibility of in vitro and in vivo studies involving Argatroban are critically dependent on the integrity and stability of the compound in solution. This document provides detailed application notes and protocols for the preparation, storage, and long-term stability of this compound stock solutions to ensure reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is typically supplied as a white, crystalline solid.[3] Proper solubilization is the first step in preparing viable stock solutions.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 3 mg/mL | [4] |
| Ethanol | ~1 mg/mL | [4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL | [4][5] |
| Water | Sparingly soluble (~0.8 to 1 mg/mL) | [3] |
| 0.9% Sodium Chloride, 5% Dextrose, Lactated Ringer's | Used for further dilution to 1 mg/mL | [6] |
Long-Term Stability of Stock Solutions
The long-term stability of this compound is crucial for the consistency of research results over time. The solid form of Argatroban is stable for at least four years when stored at -20°C.[4] For stock solutions, stability is dependent on the solvent, storage temperature, and protection from light.
While direct comparative long-term stability studies with quantitative degradation data for research-grade stock solutions in various organic solvents are not extensively available in peer-reviewed literature, the following table summarizes the recommended storage conditions and expected stability based on product datasheets and clinical stability data. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Duration | Key Considerations | Reference |
| High-Concentration Stock | DMSO or DMF | 1-20 mg/mL | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. | [1] | |||
| Aqueous Working Solutions | PBS (pH 7.2) or other aqueous buffers | ≤ 0.1 mg/mL | Room Temperature | Not recommended for more than one day | Prepare fresh from stock before each experiment. | [4] |
| Diluted Infusion Solutions | 0.9% NaCl, 5% Dextrose, or Lactated Ringer's | 1 mg/mL | 2-8°C (Refrigerated) | Up to 96 hours | Protect from light. | [6] |
| 15-30°C (Room Temp) | Up to 24 hours | Protect from ambient indoor light. | [6] |
Argatroban is known to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. It is relatively stable under thermal and photolytic stress.
Argatroban's Mechanism of Action: A Signaling Pathway
Argatroban exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking the formation of a stable blood clot.
Caption: Argatroban directly inhibits Thrombin (Factor IIa).
Experimental Protocols
Protocol for Preparation of a High-Concentration Argatroban Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of Argatroban powder. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of Argatroban.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
To minimize oxidation, the headspace of the tube can be purged with an inert gas.[4]
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol for Preparation of an Aqueous Working Solution from an Organic Stock
Materials:
-
Argatroban high-concentration stock solution (from Protocol 5.1)
-
Sterile experimental buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the Argatroban stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental buffer.
-
Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration.
-
Crucial Note: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal, as it can have physiological effects. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.[5]
-
Prepare aqueous working solutions fresh for each experiment and do not store them for more than a day.[4]
Protocol for Assessing the Stability of Argatroban Stock Solutions via HPLC
This protocol provides a framework for researchers to determine the stability of their prepared stock solutions under their specific storage conditions.
Caption: Workflow for HPLC-based stability testing.
Methodology:
-
Preparation: Prepare a fresh, concentrated stock solution of Argatroban in the desired solvent (e.g., DMSO) as described in Protocol 5.1.
-
Time Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution.
-
Prepare a dilution of this aliquot to a known concentration suitable for HPLC analysis.
-
Analyze this sample by a validated stability-indicating HPLC method. The peak area of the parent Argatroban compound at T0 serves as the 100% reference.
-
-
Storage: Aliquot the remaining stock solution into multiple single-use, light-protected tubes and store them under the desired conditions (e.g., -20°C and -80°C).
-
Time Point (Tn) Analysis:
-
At predetermined time intervals (e.g., 1, 2, 3, and 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution identical to the one prepared at T0.
-
Analyze the sample by HPLC under the same conditions as the T0 analysis.
-
-
Data Analysis:
-
Record the peak area of the parent Argatroban compound at each time point.
-
Calculate the percentage of Argatroban remaining at each time point relative to the T0 sample.
-
Percent Remaining = (Peak Area at Tn / Peak Area at T0) * 100
-
A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.
-
Conclusion
The stability and integrity of this compound stock solutions are paramount for obtaining reliable and reproducible data in a research setting. By adhering to the protocols for preparation and storage outlined in this document, researchers can minimize compound degradation. For long-term studies, it is highly recommended to perform in-house stability testing using methods such as HPLC to validate the viability of stock solutions under specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Synthetic Thrombin Inhibitors: Molecular Design and Experimental Verification | PLOS One [journals.plos.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalrph.com [globalrph.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Argatroban Monohydrate Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Argatroban monohydrate dosage for in vivo rodent studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in rodents.
| Problem | Potential Cause | Recommended Solution |
| Inadequate Anticoagulation (Thrombus Formation) | - Insufficient Dose: The administered dose of Argatroban may be too low for the specific rodent model or strain. - Incorrect Administration: Issues with intravenous line placement or pump function can lead to incomplete drug delivery. - Rapid Metabolism: The animal model may exhibit a faster clearance of Argatroban. | - Dose Adjustment: Increase the infusion rate or bolus dose. Refer to the dosage tables below for model-specific recommendations.[1][2] - Verify Administration Route: Ensure the catheter is correctly placed and the infusion pump is calibrated and functioning properly. - Switch to Continuous Infusion: A continuous infusion can help maintain steady-state plasma concentrations, which is particularly useful as the effect of a single intravenous dose can diminish within 30-50 minutes.[3] |
| Excessive Bleeding or Hemorrhagic Complications | - Excessive Dose: The administered dose of Argatroban is too high. - Concomitant Medications: Use of other antiplatelet agents or anticoagulants can increase bleeding risk. | - Dose Reduction: Decrease the infusion rate or bolus dose.[2] - Monitoring: Closely monitor coagulation parameters such as aPTT or ACT. The target aPTT is typically 1.5 to 3 times the baseline value, not to exceed 100 seconds.[3] - Review Concomitant Drugs: Avoid co-administration with other agents that affect hemostasis unless experimentally warranted. |
| Variable Anticoagulant Effect | - Inconsistent Drug Delivery: Fluctuations in infusion rate. - Animal Stress: Stress can influence physiological parameters and drug metabolism. - Solution Instability: Improperly prepared or stored Argatroban solution. | - Pump Calibration: Regularly check and calibrate infusion pumps. - Acclimatization: Ensure animals are properly acclimatized to the experimental conditions. - Proper Solution Handling: Prepare Argatroban solutions fresh and follow stability guidelines. Diluted solutions in 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's are stable for up to 96 hours when stored at controlled room temperature and protected from light.[3] |
| Catheter Occlusion | - Thrombus formation at the catheter tip. | - Ensure adequate anticoagulation is achieved before and during catheter placement. - Consider a low-dose continuous infusion to maintain catheter patency. |
Frequently Asked Questions (FAQs)
1. How should I prepare this compound for intravenous administration in rodents?
This compound should be diluted in a suitable vehicle such as 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a final concentration of 1 mg/mL.[3] For concentrated vials (e.g., 100 mg/mL), a 100-fold dilution is required. Mix the solution by gentle inversion. A slight, transient haziness may appear but should dissolve upon mixing.[3]
2. What is the recommended dosage of Argatroban for different rodent models?
Dosage can vary significantly depending on the animal model, strain, and desired level of anticoagulation. Below are some reported effective doses.
Table 1: Intravenous Argatroban Dosages in Rat Models
| Thrombosis Model | Administration | Dosage | Effect |
| Venous Thrombosis (Thromboplastin-induced) | IV Bolus | ED50: 125 µg/kg | 50% reduction in thrombus weight.[1][2] |
| Continuous IV Infusion | ED50: 1.5 µg/kg/min | 50% reduction in thrombus weight.[1][2] | |
| Arterio-venous Shunt | IV Bolus | ED50: 0.6 mg/kg | 50% reduction in thrombus weight.[1][2] |
| Continuous IV Infusion | ED50: 6 µg/kg/min | 50% reduction in thrombus weight.[1][2] | |
| Arterial Thrombosis (Electrical Stimulation) | Continuous IV Infusion | 20 µg/kg/min | 111% increase in time to occlusion.[2] |
| Cerebral Pial Vessel Thrombosis | Single IV Dose | 0.5 mg/kg | Antithrombotic effect diminished after 30-50 minutes.[3] |
| Continuous IV Infusion | 2 mg/kg/h | Maintained antithrombotic activity.[3] |
Table 2: Subcutaneous Argatroban Dosage in a Mouse Model
| Model | Administration | Dosage | Effect |
| Diet-Induced Fatty Liver Disease | Subcutaneous Mini-osmotic Pump | ~15 mg/kg/day | Reduced hepatic inflammation.[4] |
3. How can I monitor the anticoagulant effect of Argatroban in rodents?
The most common methods for monitoring Argatroban's effect are the activated partial thromboplastin time (aPTT) and the activated clotting time (ACT). The target aPTT is generally 1.5 to 3 times the baseline value.[3] For certain procedures, an ACT of over 300 seconds may be targeted.[3] Blood samples can be collected from appropriate sites, such as the tail vein or saphenous vein.
4. What is the duration of action of a single intravenous dose of Argatroban in rats?
The antithrombotic effect of a single intravenous dose of 0.5 mg/kg Argatroban in a rat model of cerebral thrombosis was observed to diminish after 30 minutes in arterioles and 50 minutes in venules.[3] For sustained anticoagulation, a continuous intravenous infusion is recommended.[3]
5. How stable are prepared Argatroban solutions for in vivo studies?
Argatroban solutions diluted to 1 mg/mL in 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's are physically and chemically stable for up to 96 hours when stored at controlled room temperature (20-25°C) and protected from light.[3]
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion in a Rat Thrombosis Model
This protocol is based on methodologies described for inducing and treating thrombosis in rats.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature.
-
Catheterization: Cannulate a femoral vein for drug infusion and a femoral artery for blood pressure monitoring and blood sampling.
-
Argatroban Preparation: Prepare a 1 mg/mL solution of Argatroban in 0.9% saline.
-
Administration:
-
Thrombosis Induction: Induce thrombosis using a standard method (e.g., electrical stimulation of the carotid artery or injection of a thrombogenic agent).
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals during the infusion to measure aPTT or ACT.
-
Monitor for any signs of bleeding.
-
-
Data Analysis: Compare the extent of thrombosis and coagulation parameters between Argatroban-treated and vehicle-treated groups.
Protocol 2: Subcutaneous Administration via Mini-Osmotic Pump in Mice
This protocol is adapted from a study investigating the effects of Argatroban on fatty liver disease in mice.[4]
-
Animal Model: Use an appropriate mouse strain for the study.
-
Argatroban and Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% glacial acetic acid, 2 mmol/L sodium acetate, 20% polyethylene glycol 400, and 10% propylene glycol in sterile water for injection. This vehicle has been shown to stabilize Argatroban.[4]
-
Dissolve Argatroban in the vehicle to achieve a concentration that will deliver the target daily dose (e.g., ~15 mg/kg/day) based on the pump's flow rate.[4]
-
-
Pump Preparation and Implantation:
-
Under sterile conditions, fill Alzet mini-osmotic pumps (e.g., Model 2004) with the Argatroban or vehicle solution according to the manufacturer's instructions.
-
Anesthetize the mice and implant the pumps subcutaneously in the dorsal region.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Study Duration: The pumps will deliver the solution at a constant rate for a specified period (e.g., 4 weeks).
-
Outcome Assessment: At the end of the study, collect blood and tissues for analysis. Thrombin time can be measured to confirm thrombin inhibition.[4]
Visualizations
Caption: Mechanism of action of Argatroban as a direct thrombin inhibitor.
Caption: Experimental workflow for continuous intravenous infusion of Argatroban in a rodent thrombosis model.
References
- 1. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. Therapeutic Administration of the Direct Thrombin Inhibitor Argatroban Reduces Hepatic Inflammation in Mice with Established Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Argatroban monohydrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Argatroban monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
This compound is sparingly soluble in water, with a reported solubility of approximately 0.8 to 1.0 mg/mL.[1][2] In a phosphate-buffered saline (PBS) solution at pH 7.2, the solubility is even lower, around 0.1 mg/mL.[3] Its solubility is significantly influenced by the pH of the solution and the presence of co-solvents.
Q2: How does pH affect the solubility of this compound?
Q3: Can I dissolve this compound directly in aqueous buffers?
Direct dissolution in aqueous buffers can be challenging due to its low solubility, especially at neutral or near-neutral pH.[3] This can lead to incomplete dissolution or precipitation upon standing. For most research applications, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the desired aqueous buffer.
Q4: What are the recommended storage conditions for this compound solutions?
Aqueous solutions of Argatroban are not recommended for long-term storage; they should ideally be prepared fresh.[3] If storage is necessary, stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[5] To minimize degradation, protect all solutions from light.[6]
Q5: What causes this compound to precipitate from an aqueous solution?
Precipitation can be triggered by several factors, including:
-
High Concentration: Exceeding the solubility limit in the chosen aqueous buffer.
-
pH Shift: An increase in the pH of the solution can decrease its solubility.
-
Low Temperature: A decrease in temperature can lower the solubility.
-
Solvent Effects: Diluting a concentrated organic stock solution too rapidly or into an incompatible aqueous buffer can cause the drug to crash out of solution.
-
Presence of Incompatible Excipients: Certain salts or other molecules in the buffer may reduce solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer | 1. Concentration shock: Too rapid dilution. 2. Final concentration exceeds solubility limit: The final concentration in the aqueous buffer is too high. 3. Buffer incompatibility: The components of the aqueous buffer reduce Argatroban's solubility. | 1. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring continuously. 2. Ensure the final concentration is below the known solubility limit for that specific buffer and pH. Consider a more dilute final solution. 3. Try a different buffer system. If possible, test the solubility in a small volume of the intended buffer before preparing the full volume. |
| Cloudiness or precipitation in the prepared aqueous solution over time | 1. Temperature fluctuation: A decrease in temperature is causing precipitation. 2. pH change: The pH of the solution has shifted to a less favorable range. 3. Degradation: The compound is degrading, and the degradation products are less soluble. | 1. Store the solution at a constant, controlled room temperature. If brief haziness appears upon preparation, gentle warming (e.g., 37°C water bath) may help redissolve the precipitate.[7] 2. Use a buffered solution to maintain a stable pH. For longer-term experiments, verify the pH of the solution periodically. 3. Prepare fresh solutions for each experiment. Aqueous solutions are not recommended for storage for more than one day.[3] |
| Incomplete dissolution of this compound powder in aqueous buffer | Low intrinsic solubility: The amount of powder exceeds its solubility in the given volume of aqueous buffer. | 1. Do not attempt to dissolve high concentrations of this compound directly in aqueous buffers. 2. Follow the recommended protocol of preparing a high-concentration stock solution in an organic solvent first. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 0.8 - 1.0 mg/mL | [1][2] |
| PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| Ethanol | ~1 mg/mL | [7] |
| Acetic Acid (glacial) | Freely soluble | [9] |
| Acetone | Insoluble | [9] |
| Ethyl Acetate | Insoluble | [9] |
| Ether | Insoluble | [9] |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect | Recommendations | Reference |
| pH | Significant degradation occurs in acidic and alkaline conditions. More stable at a slightly acidic to neutral pH. A pH of around 5.0 has been suggested for maximum stability.[4] | Use buffered solutions to maintain a stable pH. Avoid strongly acidic or alkaline conditions. | [10][11] |
| Light | Susceptible to photodegradation. | Protect solutions from light by using amber vials or covering containers with foil. | [6] |
| Temperature | Stable under thermal stress. However, solubility can be temperature-dependent. | Store stock solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. | [10] |
| Oxidation | Significant degradation in the presence of oxidizing agents (e.g., peroxide). | Avoid contact with oxidizing agents. Purging organic solvents with an inert gas (e.g., argon or nitrogen) before preparing stock solutions is recommended.[7] | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL, 100 mg/mL solution, weigh 100 mg.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock Solution
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer (e.g., PBS) for use in biological experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the Argatroban stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental buffer.
-
Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration. Crucially, add the stock solution to the buffer in a stepwise manner with constant mixing (vortexing) to prevent precipitation.
-
Ensure the final concentration of DMSO is insignificant for your experimental system, typically less than 0.1% for most cell-based assays.[7]
-
Prepare the final working solution fresh before each experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. globalrph.com [globalrph.com]
- 2. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ES2368758T3 - FORMULATION OF ARGATROBAN THAT INCLUDES AN ACID AS A SOLUBILIZER. - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. daneshyari.com [daneshyari.com]
- 11. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Argatroban monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Argatroban monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability of this compound can stem from several factors, primarily related to its physicochemical properties. Key contributors include:
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), each exhibiting unique solubility, dissolution, and stability profiles. Inconsistent manufacturing processes can lead to the presence of different polymorphs or mixtures of polymorphs in different batches.
-
Particle Size Distribution: Variation in the particle size of the active pharmaceutical ingredient (API) can significantly impact the dissolution rate and, consequently, bioavailability. Smaller particles generally have a larger surface area, leading to faster dissolution.
-
Impurity Profile: The presence and concentration of impurities, including degradation products and residual solvents, can differ between batches. These impurities can affect the stability, safety, and efficacy of the final product.
-
Stereoisomer Ratio: Argatroban is a mixture of (R) and (S) stereoisomers, typically in a ratio of approximately 65:35.[1] Variations in this ratio between batches can potentially impact the pharmacological activity and pharmacokinetic profile of the drug.
Q2: How does polymorphism affect the performance of this compound?
A2: Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a profound impact on the pharmaceutical properties of this compound. Different polymorphs can exhibit variations in:
-
Solubility and Dissolution Rate: Different crystal lattice energies of polymorphs can lead to differences in their solubility and how quickly they dissolve. This can directly affect the bioavailability of the drug.
-
Stability: Some polymorphic forms may be more chemically or physically stable than others under specific storage conditions (e.g., temperature, humidity). An unstable form may convert to a more stable, but potentially less soluble, form over time.
-
Manufacturability: Properties like crystal shape, size, and flowability can vary between polymorphs, impacting downstream processing such as milling, blending, and formulation.
Q3: What are the common impurities found in this compound and how can they be controlled?
A3: Common impurities in this compound can originate from the synthesis process or degradation. Forced degradation studies have shown that Argatroban is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[2][3] This can lead to the formation of several degradation products.
Control of impurities involves:
-
Robust Synthesis and Purification Processes: Implementing well-controlled manufacturing processes is crucial to minimize the formation of process-related impurities.
-
Adherence to ICH Guidelines: Following International Council for Harmonisation (ICH) guidelines for impurity testing and setting appropriate specifications for known, unknown, and total impurities.
-
Stability Testing: Conducting comprehensive stability studies under various conditions to identify potential degradation products and establish appropriate storage conditions and shelf-life.
-
Validated Analytical Methods: Utilizing validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify impurities.
Q4: My HPLC analysis shows inconsistent retention times for Argatroban peaks between batches. What could be the cause?
A4: Inconsistent retention times in HPLC analysis of this compound can be due to several factors. A common issue could be related to the mobile phase preparation or the column itself. Ensure that the mobile phase composition, particularly the buffer pH and organic solvent ratio, is prepared consistently. The USP monograph for Argatroban Injection specifies a gradient elution with a buffered mobile phase, and slight variations can affect retention.[2] Column temperature is also a critical parameter; the USP method specifies a column temperature of 50°C.[2] Fluctuations in column temperature can lead to shifts in retention time. Additionally, column aging or contamination can alter its performance.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles
Problem: You observe significant variability in the dissolution rate of this compound from different batches of either the raw material or a formulated product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent dissolution profiles.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
X-Ray Powder Diffraction (XRPD): Perform XRPD on the problematic batches and a reference batch. The presence of different peaks or variations in peak intensities could indicate polymorphism.
-
Particle Size Analysis: Analyze the particle size distribution of the batches. A significant difference in particle size can directly affect the dissolution rate.
-
-
Review of Dissolution Test Method:
-
Method Parameters: Ensure that the dissolution apparatus, medium, volume, agitation speed, and temperature are consistent across all tests.
-
Sampling and Analysis: Verify that the sampling times and procedures are accurate and that the analytical method (e.g., HPLC) is validated and performing correctly.
-
-
Corrective Actions:
-
Polymorphism: If different polymorphs are identified, the manufacturing process may need to be revised to ensure consistent crystallization of the desired form.
-
Particle Size: If particle size is the issue, milling or sieving processes may need to be optimized and controlled.
-
Method Variability: If the issue lies within the test method, the method should be re-validated to ensure its robustness.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
Problem: Your HPLC analysis of an this compound batch shows unexpected peaks that are not present in the reference standard or are above the specified limits.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Troubleshooting Steps:
-
System Suitability Check:
-
Ensure that your HPLC system meets the system suitability requirements as per the validated method (e.g., resolution, tailing factor, precision). The USP monograph for Argatroban Injection specifies a resolution of NLT 1.3 between the (R) and (S) isomers and a tailing factor of NMT 1.5 for each isomer.[2]
-
-
Peak Identification:
-
Forced Degradation: Conduct forced degradation studies (acid, base, oxidation, heat, light) on a reference standard of this compound. Compare the chromatograms from the forced degradation samples with the chromatogram of the problematic batch. This can help determine if the unknown peak is a degradation product. Argatroban is known to degrade under acidic, alkaline, and oxidative stress.[2][3]
-
Process Impurities: If the peak is not a degradant, it could be a process-related impurity. Review the synthesis and purification steps of the manufacturing process.
-
Excipient Interaction: If analyzing a formulated product, investigate potential interactions between Argatroban and the excipients.
-
-
Corrective Actions:
-
Degradation Product: If the peak is identified as a degradation product, re-evaluate the storage conditions and formulation to improve stability.
-
Process Impurity: If it is a process-related impurity, the synthesis and/or purification steps may need to be optimized.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Reference |
| Water | Very slightly soluble (approx. 0.8-0.9 mg/mL) | [3][4] |
| PBS (pH 7.2) | Approx. 0.1 mg/mL | [5] |
| Ethanol | Sparingly soluble | [6] |
| Glacial Acetic Acid | Very soluble | [6] |
| Acetone | Practically insoluble | [6] |
| Ethyl Acetate | Practically insoluble | [6] |
| Chloroform | Practically insoluble | [6] |
| Diethyl Ether | Practically insoluble | [6] |
| DMSO | Soluble | [5] |
| Dimethyl Formamide | Soluble | [5] |
Table 2: HPLC Method Parameters for Argatroban Assay (as per USP Monograph)
| Parameter | Specification |
| Mode | LC |
| Detector | UV 259 nm (Diode array for peak purity) |
| Column | 4.6-mm x 25-cm; 5-µm packing L1 |
| Column Temperature | 50°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mobile Phase | Gradient elution with Solution A and Solution B |
| Solution A | Methanol and Buffer (50:50) |
| Solution B | Methanol |
| Buffer | 1 g/L Ammonium acetate in water, pH adjusted to 5.5 with glacial acetic acid |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 65 | |
| 69 | |
| 70 | |
| 80 | |
| System Suitability | |
| Resolution | NLT 1.3 between (R)-isomer and (S)-isomer |
| Tailing Factor | NMT 1.5 for both isomers |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This protocol is based on the USP monograph for Argatroban Injection.[2]
1. Preparation of Solutions:
-
Buffer: Dissolve 1 g of ammonium acetate in 750 mL of water. Adjust the pH to 5.5 with glacial acetic acid. Dilute with water to 1000 mL.
-
Solution A: Mix methanol and Buffer in a 50:50 ratio.
-
Solution B: Methanol.
-
Standard Solution (2 mg/mL): Accurately weigh a quantity of USP Argatroban RS and transfer to a suitable volumetric flask. Add 5% of the flask volume of methanol to dissolve, then dilute to volume with Solution A.
-
Sample Solution (2 mg/mL): Dilute the this compound sample with Solution A to a nominal concentration of 2 mg/mL.
2. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
3. System Suitability:
-
Inject the Standard Solution and verify that the resolution between the (R)- and (S)-isomer peaks is not less than 1.3 and the tailing factor for each peak is not more than 1.5.
4. Analysis:
-
Inject the Sample Solution and record the chromatogram.
-
Identify the Argatroban peaks based on the retention times of the Standard Solution. The relative retention times are approximately 1.00 for the (R)-isomer and 1.06 for the (S)-isomer.
-
Calculate the assay and impurity levels based on the peak areas.
Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Screening
1. Sample Preparation:
-
Gently grind a small amount of the this compound powder using a mortar and pestle to ensure a random orientation of the crystals.
-
Mount the powdered sample onto the sample holder.
2. Instrument Parameters (Typical):
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): e.g., 5° to 40°
-
Step Size: e.g., 0.02°
-
Scan Speed: e.g., 1°/min
3. Data Analysis:
-
Collect the diffraction pattern.
-
Compare the 2θ peak positions and relative intensities of the sample to a reference standard or known polymorph patterns.
-
Significant differences in the diffraction pattern indicate the presence of a different polymorph or a mixture of polymorphs.
Mandatory Visualizations
Caption: Argatroban directly inhibits thrombin, preventing clot formation.
Caption: Manufacturing and quality control workflow for Argatroban.
Caption: Decision tree for the release of this compound batches.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. US7915290B2 - Argatroban formulations and methods for making and using same - Google Patents [patents.google.com]
- 4. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Minimizing Argatroban monohydrate off-target effects in cell-based assays
Welcome to the technical support center for Argatroban monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects of this compound in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to support your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Argatroban is a synthetic, small-molecule direct thrombin inhibitor.[1][2][3] It reversibly binds to the catalytic site of thrombin, thereby inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, activation of protein C, and platelet aggregation.[3][4] A key feature is its ability to inhibit both free (circulating) and clot-bound thrombin.[1][3][5] Its inhibitory constant (Ki) for thrombin is approximately 0.04 µM.
Q2: What are the known off-target effects of Argatroban in a cellular context?
A2: While Argatroban is highly selective for thrombin, some non-anticoagulant effects have been observed in in-vitro and in-vivo models. These include:
-
Inhibition of Signaling Pathways: Argatroban has been shown to inhibit the Protease-Activated Receptor 1 (PAR1)/JAK2/STAT3 signaling pathway, which can reduce astrogliosis.
-
Effects on Endothelial Cells: It may increase the production of nitric oxide (NO) in endothelial cells, contributing to vasodilation.[5][6]
-
Anti-inflammatory Properties: Argatroban may downregulate the expression of various inflammatory cytokines.[5][6]
-
Inhibition of other Serine Proteases: Although highly selective for thrombin, the possibility of inhibition of other non-thrombin serine proteases exists, though effects on trypsin, factor Xa, plasmin, and kallikrein are reported to be minimal at therapeutic concentrations.[1][5]
Q3: Can Argatroban affect the viability of cells in culture?
Q4: What is a typical concentration range for using Argatroban in cell-based assays?
A4: The optimal concentration of Argatroban for cell-based assays depends on the specific research question and cell type. In published studies, concentrations have ranged from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment, balancing on-target thrombin inhibition with potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Q: I am observing a decrease in cell viability in my cultures treated with Argatroban. What could be the cause and how can I troubleshoot this?
A: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Argatroban Purity and Solvent Effects:
-
Ensure the this compound used is of high purity.
-
Prepare fresh stock solutions. Argatroban is often dissolved in DMSO. Prepare a vehicle control with the same final concentration of DMSO to rule out solvent toxicity.
-
-
Optimize Argatroban Concentration:
-
Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Use a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
If possible, correlate the cytotoxic concentrations with the concentrations required for thrombin inhibition in your assay system to identify a therapeutic window.
-
-
Consider Cell Line Specific Sensitivities:
-
Some cell lines may be more sensitive to perturbations in signaling pathways affected by Argatroban. Review the literature for any known sensitivities of your cell line.
-
-
Evaluate Secondary Effects:
-
If your culture medium contains serum, Argatroban's inhibition of residual thrombin could affect cell growth for cell types dependent on thrombin-mediated signaling.
-
Issue 2: Altered Cell Signaling or Phenotype Unrelated to Thrombin Inhibition
Q: My experimental results suggest that Argatroban is affecting a signaling pathway that is not directly related to thrombin. How can I investigate this?
A: This could be a genuine off-target effect. Here is a workflow to investigate this observation:
Caption: Troubleshooting workflow for unexpected signaling effects.
Issue 3: Interference with Assay Readouts
Q: I am concerned that Argatroban might be interfering with my colorimetric or fluorometric assays (e.g., MTT, AlamarBlue). How can I check for and mitigate this?
A: Direct interference with assay components is a possibility with any small molecule.
-
Cell-Free Interference Test:
-
Run your assay in a cell-free system. Prepare wells with your assay medium and the highest concentration of Argatroban you plan to use.
-
Add the assay reagent (e.g., MTT, resazurin) and incubate for the standard duration.
-
Measure the absorbance or fluorescence. A change in the signal in the absence of cells indicates direct interference.
-
-
Mitigation Strategies:
-
If interference is detected, a potential solution is to wash the cells with phosphate-buffered saline (PBS) to remove Argatroban before adding the assay reagent.[7]
-
Consider using an alternative viability assay that relies on a different detection principle (e.g., measuring ATP content like CellTiter-Glo®, or a protease-based viability assay).
-
Q: My coagulation-based assay results (e.g., fibrinogen levels) are inconsistent when using Argatroban. Why is this happening?
A: Argatroban directly inhibits thrombin, which is a key component in many clot-based assays. This interference can lead to inaccurate results.
-
Fibrinogen Assays: Argatroban can cause a dose-dependent false decrease in fibrinogen levels in clot-based assays (e.g., Clauss method).[8]
-
Protein C Assays: Clot-based protein C assays can show a false increase in levels.
-
Factor Assays: Clot-based assays for various coagulation factors can be falsely decreased.
Recommendation: Whenever possible, use chromogenic or immunologic assays that are not based on clot formation to measure coagulation parameters in the presence of Argatroban.[8]
Quantitative Data Summary
Table 1: In-Vitro Concentrations of this compound Used in Cell-Based Studies
| Cell Line | Assay Type | Concentration Range | Reference |
| B16 Mouse Melanoma | Cell Migration / Metastasis | 0.1 - 10 µM | [9][10] |
| MDA-231 Breast Cancer | Tissue Factor Activity | 0.1 - 1 µM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin-induced Injury | Not specified | [11] |
Table 2: On-Target vs. Potential Off-Target Activities of Argatroban
| Target/Process | Activity | Potency (Ki or IC50) | Notes |
| On-Target | |||
| Thrombin (Factor IIa) | Inhibition | Ki ≈ 39 nM | Highly potent and selective.[4] |
| Potential Off-Targets | |||
| Trypsin | Minimal Inhibition | Not specified | Argatroban is highly selective for thrombin.[1][5] |
| Factor Xa | Minimal Inhibition | Not specified | Argatroban is highly selective for thrombin.[1][5] |
| Plasmin | Minimal Inhibition | Not specified | Argatroban is highly selective for thrombin.[1][5] |
| Kallikrein | Minimal Inhibition | Not specified | Argatroban is highly selective for thrombin.[1][5] |
| PAR1/JAK2/STAT3 Pathway | Inhibition | Not specified | Observed in a model of spinal cord injury. |
Experimental Protocols
Protocol 1: Assessing Argatroban's Effect on Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of Argatroban on an adherent cell line.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Argatroban:
-
Prepare a 2X concentrated serial dilution of Argatroban in complete medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the 2X Argatroban dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C in the dark, or until the crystals are fully dissolved. Mix gently by pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production in HUVECs
This protocol uses the Griess assay to measure nitrite, a stable breakdown product of NO, in the supernatant of HUVECs treated with Argatroban.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Griess Reagent System
-
Sodium nitrite standard
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in 24-well plates.
-
Wash the cells with PBS and replace the medium with a serum-free medium containing your desired concentrations of Argatroban. Include appropriate controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Assay:
-
Prepare a nitrite standard curve.
-
Add 50 µL of your standards and samples to a 96-well plate in triplicate.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in your samples based on the standard curve.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target signaling pathways of Argatroban.
Caption: Logical relationships in troubleshooting Argatroban assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule direct antithrombins: argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coagulation laboratory testing in patients treated with argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. scite.ai [scite.ai]
- 11. The effect of argatroban on injured endothelial cells by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to accurately determine Argatroban monohydrate concentration in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the concentration of Argatroban monohydrate in stock solutions. It includes detailed methodologies, troubleshooting guides, and frequently asked questions to ensure the precision and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the desired concentration and downstream application. Dimethyl sulfoxide (DMSO) is a common choice for high-concentration stock solutions.[1][2][3][4] For lower concentrations or when organic solvents are a concern, ethanol and dimethylformamide (DMF) are also options.[1][4] Argatroban is sparingly soluble in aqueous buffers like PBS.[1][4]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][4][5] Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[2][5] Aqueous solutions are less stable and it is recommended to prepare them fresh.[1]
Q3: Is Argatroban light sensitive?
A3: Yes, diluted solutions of Argatroban should be protected from direct sunlight.[6][7] It is advisable to store solutions in amber vials or containers that protect from light.[7][8]
Q4: What are the most accurate methods for determining the concentration of Argatroban in a stock solution?
A4: For accurate and direct measurement of Argatroban concentration, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the recommended methods.[9][10][11][12][13][14] These methods offer high specificity and sensitivity.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding its behavior in analytical methods.
| Property | Value | Source |
| Molecular Formula | C23H36N6O5S·H2O | [2] |
| Molecular Weight | 526.65 g/mol | [2] |
| Appearance | White, odorless crystalline powder | [4] |
| Solubility | ||
| DMSO | ~100 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][4] |
| Ethanol | ~1 mg/mL | [1][4] |
| PBS (pH 7.2) | ~0.1 mg/mL | [1][4] |
| Water | Sparingly soluble (~0.8 to 1 mg/mL) | [4] |
| Stability (Solid) | ≥ 4 years at -20°C | [1][4] |
| UV/Vis Maximum Absorption (λmax) | 212, 259, 331 nm | [1] |
Experimental Protocols
Accurate quantification of this compound is critical for reliable experimental results. Below are detailed protocols for two highly accurate analytical methods.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine determination of Argatroban concentration in stock solutions.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (or other suitable buffer)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of ammonium acetate buffer and methanol (e.g., 65:35 v/v).[15] The exact ratio may need optimization depending on the specific column and system. Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to cover the expected concentration range of the sample.
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to be tested with the mobile phase to a concentration that falls within the range of the calibration standards.
4. Chromatographic Conditions:
5. Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (r²) of >0.999.
-
Inject the prepared sample solution and record the peak area.
-
Determine the concentration of Argatroban in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and specificity and is ideal for very low concentration samples or for samples in complex matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Class A volumetric flasks and pipettes
2. Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[11][12]
-
UPLC C18 column (e.g., BEH C18, 1.7 µm)[11]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).[11]
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Diclofenac) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of Argatroban into a blank matrix (e.g., the solvent used for the stock solution) along with a fixed concentration of the internal standard.
-
Sample Preparation: Dilute the Argatroban stock solution to be tested and add the internal standard to the same final concentration as in the calibration standards.
4. UPLC-MS/MS Conditions:
-
Column: UPLC C18 BEH 1.7 µm[11]
-
Mobile Phase Gradient: Optimize the gradient to achieve good separation of Argatroban and the internal standard.
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[11]
-
MRM Transitions: Determine the precursor to product ion transitions for Argatroban and the internal standard by infusing the individual standard solutions into the mass spectrometer.
5. Analysis:
-
Inject the calibration standards and the sample.
-
Generate a calibration curve by plotting the ratio of the peak area of Argatroban to the peak area of the internal standard against the concentration of Argatroban.
-
Calculate the concentration of Argatroban in the sample using the calibration curve.
Visualized Workflows
The following diagrams illustrate the general experimental workflow for Argatroban quantification and a troubleshooting decision tree for common analytical issues.
Caption: Experimental workflow for this compound quantification.
Troubleshooting Guide
Encountering issues during analytical runs is common. This guide provides a structured approach to troubleshooting problems related to the quantification of Argatroban.
Q: My chromatogram shows no peaks, or the peaks are very small. What should I do?
A: This could be due to several reasons. First, verify that the Argatroban solution was prepared correctly and that the concentration is within the detection limits of the instrument. Check the injection process to ensure the sample is being introduced into the system. Also, confirm that the detector is on and set to the correct wavelength.
Q: I'm observing peak fronting or tailing in my chromatogram. How can I resolve this?
A: Peak asymmetry can be caused by column overload, a mismatched injection solvent, or a deteriorating column. Try diluting your sample to see if the peak shape improves. Ensure your sample is dissolved in a solvent similar in strength to the mobile phase. If the problem persists, the column may need to be cleaned or replaced.
Q: The retention time of my Argatroban peak is shifting between injections. What is the cause?
A: Retention time shifts are often due to an unstable mobile phase composition or a fluctuating column temperature. Ensure the mobile phase is well-mixed and degassed. Check that the column oven is maintaining a consistent temperature. Leaks in the system can also cause fluctuations in flow rate, leading to retention time shifts.
Q: My calibration curve is not linear. What are the possible reasons?
A: A non-linear calibration curve can occur if the concentration of one or more standards is incorrect, or if the detector response is saturated at high concentrations. Prepare fresh standards and re-run the calibration. If saturation is suspected, narrow the concentration range of your standards.
Caption: Troubleshooting decision tree for Argatroban quantification.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. globalrph.com [globalrph.com]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring of Argatroban in Critically Ill Patients: A Prospective Study Comparing Activated Partial Thromboplastin Time, Point-of-Care Viscoelastic Testing with Ecarin Clotting Time and Diluted Thrombin Time to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a fast and simple liquid chromatography-tandem mass spectrometry method for the quantitation of argatroban in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anesthesiaexperts.com [anesthesiaexperts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Impact of pH on Argatroban monohydrate activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Argatroban monohydrate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: this compound formulations are generally stable over a broad pH range, typically between 2.3 and 8.5.[1][2] For intravenous solutions, the recommended pH is between 3.2 and 7.5.[3][4][5] The maximum stabilization effect has been observed at a pH of 5.0 ± 0.5, where total degradants were less than 1% after six months of storage at 40°C.[2]
Q2: How does pH affect the solubility of this compound?
A2: this compound is characterized as slightly to very slightly soluble in water, with a solubility of approximately 0.8 to 0.9 mg/mL.[1] Its solubility in aqueous solutions can be significantly enhanced by the addition of acids to form an in-situ salt.[1][2] Organic solvents such as ethanol, DMSO, and dimethyl formamide can also be used to dissolve Argatroban, with solubilities of approximately 1, 3, and 20 mg/mL, respectively.[6]
Q3: What are the known degradation pathways of Argatroban at different pH values?
A3: this compound is susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[7][8] Forced degradation studies have identified seven novel degradation products (DP-1 to DP-7) under various stress conditions.[7][9] The drug is stable under thermal and photolytic stress but degrades under oxidative conditions.[7][8]
Q4: How is the anticoagulant activity of Argatroban monitored, and is it affected by pH?
A4: The anticoagulant activity of Argatroban is primarily monitored using the activated Partial Thromboplastin Time (aPTT) assay, with a therapeutic target range of 1.5 to 3 times the initial baseline value (not to exceed 100 seconds).[4][10] While the activity is maintained over a wide pH range, extreme pH values that lead to degradation will result in a loss of activity. It is important to note that different aPTT reagents can show variability in their reactivity to Argatroban.[11] Other assays such as the Ecarin Clotting Time (ECT) and chromogenic anti-IIa assays can also be used for monitoring.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | pH is outside the optimal solubility range; Low solubility of the free base form. | Adjust the pH of the solution to be more acidic to enhance solubility. The use of co-solvents like propylene glycol or polyethylene glycol can also help maintain solubility over a wider pH range.[1] |
| Loss of anticoagulant activity in prepared solutions | Degradation of Argatroban due to exposure to extreme pH (highly acidic or alkaline conditions) or oxidative stress.[7][8] | Prepare fresh solutions and ensure the pH is maintained within the stable range of 3.2 to 7.5.[3][4] Protect solutions from strong oxidizing agents. |
| Inconsistent aPTT results | Variability in aPTT reagents; Interference from other substances in the plasma sample.[11] | Confirm the reactivity of the specific aPTT reagent being used. Consider using an alternative monitoring assay such as the Ecarin Clotting Time (ECT) or a chromogenic anti-IIa assay for more specific measurement.[12][13] |
| Physical instability (e.g., haziness) upon dilution | Formation of microprecipitates. | This can be a transient phenomenon. Ensure thorough mixing by repeated inversion of the solution container for at least one minute, which should dissolve the microprecipitates.[3] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Argatroban
| pH | Conditions | Observation | Reference |
| 5.0 ± 0.5 | Stored at 40°C for 6 months | Maximized stabilization, total degradants < 1% | [2] |
| Acidic | Forced degradation (hydrolysis) | Significant degradation | [7][8] |
| Alkaline | Forced degradation (hydrolysis) | Significant degradation | [7][8] |
| Neutral | Forced degradation (hydrolysis) | Less degradation compared to acidic and alkaline conditions | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ~0.8-0.9 mg/mL | [1] |
| PBS (pH 7.2) | ~0.1 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| DMSO | ~3 mg/mL | [6] |
| Dimethyl formamide | ~20 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Argatroban Solutions at Various pH levels for Stability Testing
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent in which it is highly soluble, such as DMSO.[6]
-
Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Dilution: Dilute the Argatroban stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6]
-
Incubation: Incubate the prepared solutions at a specific temperature (e.g., 40°C) and protect them from light.[2]
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the remaining Argatroban in each sample using a validated stability-indicating HPLC method.[2]
Protocol 2: Assessment of Anticoagulant Activity using aPTT Assay
-
Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging whole blood collected in 3.2% sodium citrate tubes.[10]
-
Argatroban Spiking: Spike the PPP with different concentrations of Argatroban from solutions prepared at various pH values.
-
aPTT Reagent: Pre-warm the aPTT reagent to 37°C.
-
Incubation: Mix the PPP sample with the aPTT reagent and incubate at 37°C for a specified time according to the reagent manufacturer's instructions.
-
Clotting Initiation: Add pre-warmed calcium chloride solution to the mixture to initiate clotting.
-
Measurement: Record the time taken for clot formation using a coagulometer. The target aPTT is typically 1.5 to 3 times the baseline aPTT of the plasma without Argatroban.[4]
Visualizations
References
- 1. US7915290B2 - Argatroban formulations and methods for making and using same - Google Patents [patents.google.com]
- 2. US20070049617A1 - Argatroban formulation - Google Patents [patents.google.com]
- 3. globalrph.com [globalrph.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. Variability of Argatroban Effects on the Multiple APTT Reagents in High and Low Coagulation Activity Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coagulation laboratory testing in patients treated with argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
Overcoming challenges of Argatroban monohydrate delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Argatroban monohydrate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Argatroban is a synthetic direct thrombin inhibitor (DTI).[1][2] Its mechanism of action involves directly and reversibly binding to the active site of thrombin, a key enzyme in the coagulation cascade.[2][3] This binding inhibits thrombin's ability to convert fibrinogen to fibrin, which is the final step in clot formation.[2] Unlike heparin, Argatroban can inhibit both free (soluble) and clot-bound thrombin.[2][3]
Q2: What are the common challenges associated with this compound delivery in animal models?
The primary challenges include:
-
Poor water solubility: this compound is sparingly soluble in water (approximately 1 mg/mL), which can make preparing formulations for injection difficult.[4]
-
Vehicle-dependent pharmacokinetics: The choice of vehicle can significantly impact the drug's absorption, distribution, and elimination. For instance, a sorbitol/ethanol formulation can lead to the formation of a subcutaneous microcrystalline depot, resulting in slower absorption and a prolonged half-life compared to a saline solution.[4]
-
Risk of bleeding: As an anticoagulant, the most common side effect is bleeding.[5][6] Careful dose selection and monitoring are crucial to avoid hemorrhage.[7]
-
Monitoring anticoagulant effect: Different coagulation assays (aPTT, ACT, TT, ECT) have varying sensitivities to Argatroban, and the choice of assay can be species-dependent.[8][9]
Q3: What are the recommended administration routes for Argatroban in animal models?
The most common routes of administration in animal models are:
-
Intravenous (IV) infusion: This is a common method for achieving and maintaining a steady-state anticoagulant effect.[10][11][12] It is often used in acute thrombosis models and during surgical procedures like cardiopulmonary bypass.[13][14]
-
Subcutaneous (SC) injection: This route can provide a more sustained release, especially when using specific formulations.[4][8] Novel mixed micellar formulations have been developed to enhance solubility and provide a longer duration of action for subcutaneous administration.[8][15]
-
Continuous infusion via osmotic pumps: For long-term studies, mini-osmotic pumps can be implanted to deliver Argatroban continuously at a controlled rate.[16][17][18]
Q4: How should I prepare this compound for administration?
The preparation method depends on the chosen administration route and desired formulation.
-
For IV infusion: Argatroban is typically diluted in 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a final concentration of 1 mg/mL.[10]
-
For enhanced solubility in SC injection: A mixed micellar formulation containing sodium glycocholate and egg lecithin can be used to significantly increase the solubility of Argatroban.[8]
-
Commercial formulation: The commercially available solution often contains D-sorbitol and dehydrated ethanol to improve solubility.[4][7]
-
For osmotic pump delivery: A vehicle consisting of 10% glacial acetic acid, 2 mmol/L sodium acetate, 20% polyethylene glycol 400, and 10% propylene glycol in sterile water for injection has been shown to stabilize Argatroban for extended periods at 37°C.[16]
Q5: How do I monitor the anticoagulant effect of Argatroban in my animal model?
Several coagulation assays can be used, with the choice depending on the animal species and the experimental setup:
-
Activated Partial Thromboplastin Time (aPTT): A commonly used method, with a target range typically 1.5 to 3 times the baseline value.[2][10] However, aPTT response can be flat at higher concentrations.[8]
-
Activated Clotting Time (ACT): Often used during surgical procedures, with target values varying depending on the procedure.[13][19]
-
Thrombin Time (TT): A very sensitive parameter for detecting the effects of Argatroban.[8]
-
Ecarin Clotting Time (ECT): A specific measure for direct thrombin inhibitors.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Argatroban in solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution. | - Use a solubilizing agent such as D-sorbitol and ethanol, or a mixed micellar formulation.[4][15]- For subcutaneous administration, dissolving Argatroban in an acidic saline solution and adjusting the pH to 7.0 can be an option.[4]- Ensure the final concentration does not exceed the solubility limit in the chosen vehicle. |
| Inconsistent or unexpected anticoagulant effect | - Improper drug formulation leading to variable absorption.- Incorrect dosage calculation or administration.- Species-specific differences in drug metabolism and sensitivity.[8]- Issues with the coagulation assay being used. | - Use a validated and stable formulation.[16]- Double-check all dose calculations and ensure accurate administration.- Be aware of species differences in pharmacokinetics and pharmacodynamics.[8]- Validate the chosen coagulation assay for your specific animal model and consider using a more specific assay like ECT.[9] |
| Excessive bleeding or hemorrhage in animals | - Argatroban dose is too high.- Concomitant use of other anticoagulants or antiplatelet agents.[10] | - Reduce the dose of Argatroban.[9]- Carefully review the experimental protocol to eliminate any confounding medications.- There is no specific antidote for Argatroban; in case of severe bleeding, supportive care is necessary.[2] |
| No observable anticoagulant effect | - Argatroban dose is too low.- Drug degradation due to improper storage or handling.- Insufficient sensitivity of the monitoring assay. | - Increase the dose of Argatroban in a stepwise manner, with careful monitoring.- Store Argatroban solutions protected from light and at the recommended temperature (refrigerated or controlled room temperature).[10]- Use a more sensitive assay, such as the Thrombin Time (TT), to detect the drug's effect.[8] |
| Clot formation in extracorporeal circuits (e.g., cardiopulmonary bypass) | - Inadequate anticoagulation with Argatroban. | - Increase the bolus dose and/or infusion rate of Argatroban to achieve the target ACT (typically 300-450 seconds for PCI).[2]- Monitor ACT frequently during the procedure.[20] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Argatroban in Different Animal Models and Formulations
| Animal Model | Formulation | Administration Route | Dose | Cmax (µg/mL) | tmax (h) | t1/2 (h) | Reference |
| Pig | Sorbitol/Ethanol | Subcutaneous | 0.5 mg/kg | 1.07 ± 0.13 | 3.8 ± 1.3 | 14.46 ± 3.91 | [4] |
| Pig | Sorbitol/Ethanol | Subcutaneous | 2 mg/kg | 2.59 ± 0.42 | 4.25 ± 0.5 | 16.46 | [4] |
| Pig | Saline Solution | Subcutaneous | 0.5 mg/kg | - | - | 4.38 ± 0.43 | [4] |
| Dog | Mixed Micellar | Subcutaneous | 1 and 2 mg/kg | Dose-dependent anticoagulant effect | - | Duration of action up to 6 h | [8] |
| Rat | Mixed Micellar | Subcutaneous | 1-4 mg/kg | Dose-dependent anticoagulant effect | - | Duration of action up to 3 h | [8] |
Table 2: Recommended Dosing and Monitoring for Argatroban in Animal Models
| Animal Model | Indication/Model | Administration Route | Recommended Dose | Monitoring Parameter | Target Range | Reference |
| Dog | Cardiopulmonary Bypass | IV bolus + infusion | 2.0 mg bolus + 10 µg/kg/min | ACT | 250-300 seconds | [13] |
| Rat | Venous Thrombosis | IV infusion | ED50 = 1.5 µg/kg/min | Thrombus weight reduction | 50% | [12] |
| Rabbit | Venous Thrombosis | Subcutaneous | ID50 = 1 mg/kg | Thrombus formation inhibition | 50% | [15] |
| Mouse | Fatty Liver Disease | Continuous infusion via osmotic pump | ~15 mg/kg/day | - | - | [16][17] |
Experimental Protocols
Protocol 1: Preparation of a Mixed Micellar Formulation of Argatroban for Subcutaneous Administration
-
Objective: To prepare a formulation that enhances the solubility of Argatroban for subcutaneous delivery.
-
Materials: this compound, sodium glycocholate, egg lecithin, sterile water for injection.
-
Procedure:
-
Prepare a mixed micelle solution of 0.15 M sodium glycocholate and 0.15 M egg lecithin in sterile water for injection.
-
Dissolve this compound in the mixed micelle solution to achieve a final concentration of 14 mg/mL.
-
Gently mix the solution until the Argatroban is completely dissolved.
-
The resulting formulation can be administered subcutaneously.[8]
-
Protocol 2: Intravenous Administration and Monitoring of Argatroban in a Canine Model
-
Objective: To achieve and maintain a therapeutic level of anticoagulation for a surgical procedure.
-
Materials: Argatroban for injection, 0.9% Sodium Chloride Injection, infusion pump, ACT monitoring system.
-
Procedure:
-
Dilute Argatroban in 0.9% Sodium Chloride to a final concentration of 1 mg/mL.[10]
-
Administer an initial intravenous bolus dose (e.g., 2.0 mg).
-
Immediately following the bolus, start a continuous intravenous infusion at a rate of 10 µg/kg/min.
-
Measure the baseline ACT before administration.
-
Check the ACT 5-10 minutes after the bolus dose and then periodically throughout the procedure to ensure it remains within the target range (e.g., 250-300 seconds).[13]
-
Adjust the infusion rate as necessary to maintain the target ACT.
-
Visualizations
Caption: Mechanism of action of Argatroban in the coagulation cascade.
Caption: General experimental workflow for in vivo studies of Argatroban.
Caption: Troubleshooting logic for inconsistent Argatroban efficacy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Argatroban: pharmacological properties and anaesthesiological aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Argatroban? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Anticoagulant activity and pharmacokinetic properties of a sub-cutaneously administered mixed micellar formulation of argatroban in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. Antithrombotic actions of the thrombin inhibitor, argatroban, in a canine model of coronary cyclic flow: comparison with heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Argatroban as a potential anticoagulant in cardiopulmonary bypass-studies in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heparinless cardiopulmonary bypass with argatroban in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of a sub-cutaneously administered novel mixed micellar formulation of argatroban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Administration of the Direct Thrombin Inhibitor Argatroban Reduces Hepatic Inflammation in Mice with Established Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic administration of the direct thrombin inhibitor argatroban reduces hepatic inflammation in mice with established fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of argatroban, a selective thrombin inhibitor, on animal models of cerebral thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Challenges encountered with argatroban anticoagulation during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pfizermedical.com [pfizermedical.com]
Argatroban monohydrate compatibility with other research reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of Argatroban monohydrate with other research reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits varying solubility in different solvents. For preparing stock solutions, organic solvents are generally preferred. An organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid in aqueous buffers, although solubility is limited.[1] It is crucial to use anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintain the stability and integrity of this compound. For long-term stability, it is recommended to store the crystalline solid at -20°C, where it is stable for at least four years.[1][3] Stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1]
Q3: Is this compound compatible with common intravenous diluents?
A3: Yes, this compound is compatible with several common intravenous diluents. However, the stability of the diluted solution varies depending on the diluent and storage conditions. Prepared solutions should be protected from direct sunlight.[5]
Q4: Can this compound be mixed with other drugs?
A4: It is generally recommended not to mix Argatroban injection with other drugs prior to dilution.[5] Co-administration with other anticoagulants, antiplatelet agents, and thrombolytics may increase the risk of bleeding.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | - Inappropriate solvent selection.- Presence of moisture in the solvent.- Insufficient mixing. | - Refer to the solubility data table to select an appropriate solvent.- Use fresh, anhydrous DMSO as moisture can significantly impact solubility.[2][4]- Vortex thoroughly and consider gentle warming (e.g., 37°C water bath) to aid dissolution. |
| Precipitation observed in the prepared solution | - Exceeded solubility limit in the chosen solvent.- Temperature fluctuations during storage.- Interaction with other components in the solution. | - Ensure the concentration does not exceed the solubility limit for the specific solvent and temperature.- Store solutions at the recommended stable temperatures.- Avoid mixing Argatroban with other drugs in the same solution unless compatibility has been established.[5] |
| Inconsistent experimental results | - Degradation of Argatroban due to improper storage.- Interaction with other reagents in the experimental setup.- Inaccurate concentration of the working solution. | - Store this compound and its solutions as recommended to prevent degradation.- Be aware of potential interactions with other anticoagulants or agents that affect coagulation.[6][7]- Prepare fresh working solutions from a properly stored stock solution for each experiment. |
| Unexpectedly high anticoagulant effect | - Co-administration with other anticoagulants or antiplatelet agents.- Impaired hepatic function of the animal model. | - Discontinue any other parenteral anticoagulants before administering Argatroban.[5]- Be aware that hepatic impairment can significantly increase the concentration and effect of Argatroban.[2] |
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~1-40 mg/mL | [1][2] |
| Acetic Acid | Very soluble (≥11.5 mg/mL) | [8][9] |
| Phosphoric Acid | Freely soluble (≥10.08 mg/mL) | [9] |
| PBS (pH 7.2) | ~0.1 mg/mL | [1] |
| Water | Very slightly soluble / Insoluble | [4][8] |
Table 2: Stability of Diluted Argatroban Injection
| Diluent | Storage Temperature | Stability | Reference |
| 0.9% Sodium Chloride | 20-25°C (68-77°F) | 96 hours | [5] |
| 0.9% Sodium Chloride | 2-8°C (36-46°F) | 96 hours | [5] |
| 5% Dextrose | 20-25°C (68-77°F) | 4 hours | [5] |
| 5% Dextrose | 2-8°C (36-46°F) | 4 hours | [5] |
| Lactated Ringer's Injection | 20-25°C (68-77°F) | 4 hours | [5] |
| Lactated Ringer's Injection | 2-8°C (36-46°F) | 4 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Argatroban Stock Solution in DMSO
-
Equilibrate a vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can assist dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light.[4]
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw a single-use aliquot of the Argatroban stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental aqueous buffer (e.g., PBS).
-
Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.1% for cell-based assays) to avoid physiological effects.
-
Use the aqueous working solution promptly, as it is not recommended for storage for more than one day.[1]
Visualizations
Figure 1. Mechanism of action of Argatroban as a direct thrombin inhibitor.
Figure 2. Experimental workflow for preparing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. globalrph.com [globalrph.com]
- 6. Drug interactions of Argatroban | PPTX [slideshare.net]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US7915290B2 - Argatroban formulations and methods for making and using same - Google Patents [patents.google.com]
Validation & Comparative
Comparing the efficacy of Argatroban monohydrate vs. bivalirudin in an in vitro thrombosis model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two direct thrombin inhibitors, Argatroban monohydrate and bivalirudin, in preclinical in vitro models of thrombosis. The following sections present a summary of their performance based on experimental data, detailed methodologies of the cited experiments, and visualizations of their mechanism of action and experimental workflows.
Mechanism of Action: Direct Thrombin Inhibition
Both Argatroban and bivalirudin are direct thrombin inhibitors (DTIs) that exert their anticoagulant effect by binding directly to thrombin, the key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin.[1][2] This action prevents the formation of a stable fibrin clot. Unlike indirect thrombin inhibitors such as heparin, their activity is independent of antithrombin III.
Argatroban, a small molecule synthetic L-arginine derivative, reversibly binds to the catalytic site of thrombin. Bivalirudin, a synthetic analog of hirudin, also reversibly inhibits thrombin but does so by binding to both the catalytic site and the fibrinogen-binding exosite 1 of thrombin.
dot digraph "Direct_Thrombin_Inhibitor_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Prothrombin [label="Prothrombin (Factor II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thrombin [label="Thrombin (Factor IIa)", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrinogen [label="Fibrinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrin [label="Fibrin (Clot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Argatroban [label="Argatroban", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bivalirudin [label="Bivalirudin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prothrombin -> Thrombin [label="Factor Xa/Va"]; Thrombin -> Fibrinogen [label="Cleavage"]; Fibrinogen -> Fibrin; Argatroban -> Thrombin [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Bivalirudin -> Thrombin [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Graph Attributes graph [bgcolor="#FFFFFF", fontcolor="#202124"]; } Direct thrombin inhibitor mechanism of action.
Data Presentation: Efficacy in In Vitro Thrombosis Models
The efficacy of Argatroban and bivalirudin has been evaluated in various in vitro models designed to simulate thrombotic events. The following tables summarize the key quantitative findings from these studies.
Table 1: Thrombus Formation on Mechanical Heart Valves
This study utilized a novel in vitro thrombosis tester to assess the prevention of thrombus formation on mechanical heart valves. Human blood was anticoagulated with either Argatroban or bivalirudin and circulated through the system. Thrombus formation was quantified by weight.[3][4]
| Treatment Group | Mean Thrombus Weight (mg ± SD) |
| Argatroban (bolus) | 722 ± 428 |
| Bivalirudin (bolus) | 758 ± 323 |
| Argatroban (bolus + continuous infusion) | 162 ± 98 |
| Bivalirudin (bolus + continuous infusion) | 166 ± 141 |
Data sourced from an in vitro study comparing the prevention of thrombus formation on mechanical heart valves.[3][4]
Table 2: Effect on Fibrin Gel Permeability
This experiment measured the permeability constant (Ks) of fibrin gels formed in the presence of Argatroban or bivalirudin. A higher Ks value indicates a more permeable fibrin network, suggesting a less stable clot. The drugs were tested at concentrations corresponding to therapeutic plasma levels.[1][2]
| Anticoagulant | Concentration Range (µg/mL) | Permeability Constant (Ks) (% of Control) |
| Argatroban | 0.4 - 4.0 | ~330% |
| Bivalirudin | Not specified | ~330% |
Data from an in vitro study on the effects of direct thrombin inhibitors on fibrin gel permeability.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Mechanical Heart Valve Thrombosis Model
This protocol is based on the methodology used to assess thrombus formation on mechanical heart valves in a pulsatile flow circuit.[3]
dot digraph "Mechanical_Heart_Valve_Thrombosis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; blood_collection [label="Collect 230 mL of blood from healthy volunteers"]; anticoagulation [label="Anticoagulate blood with Argatroban or Bivalirudin (bolus or bolus + infusion)"]; tester_setup [label="Place mechanical heart valve prosthesis in the in-vitro thrombosis tester"]; exposure [label="Expose the valve to the anticoagulated blood sample in a pulsatile circuit"]; incubation [label="Run experiment under controlled conditions"]; weighing_pre [label="Weigh the valve before the experiment"]; weighing_post [label="Weigh the valve after the experiment"]; quantification [label="Calculate thrombus weight (post-weight - pre-weight)"]; microscopy [label="Perform electron microscopy on the valve for qualitative analysis"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> blood_collection; blood_collection -> anticoagulation; tester_setup -> exposure; anticoagulation -> exposure; exposure -> incubation; weighing_pre -> tester_setup; incubation -> weighing_post; weighing_post -> quantification; incubation -> microscopy; quantification -> end; microscopy -> end;
// Graph Attributes graph [bgcolor="#FFFFFF", fontcolor="#202124"]; } Workflow for the in vitro heart valve thrombosis model.
Protocol Steps:
-
Blood Collection: 230 mL of blood was drawn from healthy male volunteers.
-
Anticoagulation: The blood was anticoagulated with one of the following:
-
Argatroban bolus
-
Argatroban bolus plus continuous infusion
-
Bivalirudin bolus
-
Bivalirudin bolus plus continuous infusion
-
-
Thrombosis Tester Setup: A mechanical heart valve prosthesis was placed in a newly developed in-vitro thrombosis tester.
-
Exposure: The anticoagulated blood samples were circulated through the tester, exposing the valve prosthesis to the blood.
-
Quantification of Thrombus:
-
The valve was weighed before and after the experiment.
-
The difference in weight was calculated to determine the thrombus weight.
-
-
Microscopic Analysis: Electron microscopy was performed to visually assess thrombus formation on the valve prostheses.
Fibrin Gel Permeability Assay
This protocol describes the in vitro method used to evaluate the effect of anticoagulants on the structure of the fibrin network.[1]
dot digraph "Fibrin_Gel_Permeability_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plasma_prep [label="Prepare normal human plasma"]; inhibitor_add [label="Add Argatroban or Bivalirudin at desired concentrations to the plasma"]; clot_initiation [label="Initiate fibrin formation by adding tissue factor, phospholipids, and CaCl2"]; gel_formation [label="Allow fibrin gel to form"]; flow_measurement [label="Measure the flow of a buffer through the fibrin gel"]; ks_calculation [label="Calculate the permeability constant (Ks) from the flow measurements"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> plasma_prep; plasma_prep -> inhibitor_add; inhibitor_add -> clot_initiation; clot_initiation -> gel_formation; gel_formation -> flow_measurement; flow_measurement -> ks_calculation; ks_calculation -> end;
// Graph Attributes graph [bgcolor="#FFFFFF", fontcolor="#202124"]; } Workflow for the fibrin gel permeability assay.
Protocol Steps:
-
Plasma Preparation: Normal plasma is mixed with either Argatroban or bivalirudin at concentrations corresponding to therapeutic plasma levels.
-
Fibrin Gel Formation: Fibrin gels are prepared by adding tissue factor, phospholipids, and CaCl2 to the plasma-inhibitor mixture.
-
Permeability Measurement: The permeability of the resulting fibrin gel is determined through flow measurements.
-
Calculation of Permeability Constant (Ks): The permeability constant is calculated based on the flow rate of a buffer through the fibrin gel.
Summary of Findings
The presented in vitro data provides the following insights into the comparative efficacy of Argatroban and bivalirudin:
-
Thrombus Formation on Mechanical Heart Valves: When administered as a bolus, both Argatroban and bivalirudin showed substantial thrombus formation. However, a continuous infusion following the initial bolus significantly reduced thrombus weight for both drugs to comparable levels.[3][4] This suggests that maintaining a steady therapeutic concentration is crucial for their efficacy in this high-shear environment.
-
Fibrin Clot Structure: At therapeutic concentrations, both Argatroban and bivalirudin rendered the fibrin network more permeable to a similar extent, as indicated by the comparable increases in the permeability constant (Ks).[1][2] This suggests that both drugs have a similar potential to inhibit thrombin and affect the resulting clot structure, making it theoretically less resistant to fibrinolysis.
References
- 1. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 2. The direct thrombin inhibitors (argatroban, bivalirudin and lepirudin) and the indirect Xa-inhibitor (danaparoid) increase fibrin network porosity and thus facilitate fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Argatroban and bivalirudin compared to unfractionated heparin in preventing thrombus formation on mechanical heart valves. Results of an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Assay for Measuring Argatroban Monohydrate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel diluted thrombin time (dTT) assay for monitoring Argatroban monohydrate activity against established methods. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and validation of assays for this direct thrombin inhibitor.
Introduction to Argatroban and the Need for Accurate Monitoring
Argatroban is a synthetic direct thrombin inhibitor used for prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant during percutaneous coronary intervention (PCI) for patients at risk of HIT.[1][2] Unlike heparin, Argatroban's anticoagulant effect does not require antithrombin III, and it can inhibit both free and clot-bound thrombin.[3] Accurate monitoring of Argatroban's activity is crucial to ensure therapeutic efficacy while minimizing the risk of bleeding complications.
Traditionally, the activated partial thromboplastin time (aPTT) and activated clotting time (ACT) have been the primary methods for monitoring Argatroban therapy.[1] However, these assays are susceptible to variability caused by patient-specific factors and different laboratory reagents, which can lead to inaccurate measurements of Argatroban's anticoagulant effect. This has spurred the development and validation of newer, more specific assays.
This guide focuses on the validation of a novel diluted thrombin time (dTT) assay, exemplified by the commercially available HEMOCLOT™ Thrombin Inhibitors kit, and also discusses an emerging point-of-care (POC) technology. We will compare their performance characteristics with the established aPTT and ACT assays, providing available experimental data and detailed validation protocols.
Mechanism of Action of Argatroban
Argatroban directly and reversibly binds to the active site of thrombin (Factor IIa), inhibiting its enzymatic activity. This prevents the thrombin-mediated conversion of fibrinogen to fibrin, the final step in the coagulation cascade. By inhibiting thrombin, Argatroban also prevents the activation of other coagulation factors (V, VIII, XIII) and platelets, further contributing to its anticoagulant effect.
Argatroban's Anticoagulant Mechanism
Comparison of Argatroban Activity Assays
This section compares the performance of the novel diluted thrombin time (dTT) assay and an emerging point-of-care (POC) test with the established activated partial thromboplastin time (aPTT) and activated clotting time (ACT) assays.
Data Presentation
The following table summarizes the key performance characteristics of each assay based on available data.
| Feature | Activated Partial Thromboplastin Time (aPTT) | Activated Clotting Time (ACT) | Diluted Thrombin Time (dTT) (e.g., HEMOCLOT™) | Point-of-Care (POC) Test (e.g., Coagulo) |
| Principle | Measures time to clot formation via intrinsic and common pathways. | Measures time to clot formation in whole blood. | Measures time to clot after dilution with normal plasma and addition of thrombin.[3][4] | Microfluidic-based whole blood coagulation analysis.[5] |
| Linearity | Non-linear, plateaus at higher concentrations.[6] | Generally linear for high Argatroban doses. | Linear relationship with Argatroban concentration.[7] | Moderate positive linear correlation with dTT (r=0.824).[8] |
| Precision (CV%) | Variable, dependent on reagent and instrument. | Variable, dependent on device. | Intra-assay: < 4%; Inter-assay: < 6%.[9][10] | Data not publicly available. |
| Accuracy | Can be inaccurate in patients with lupus anticoagulants or elevated factor VIII.[7] | Less affected by plasma-specific factors than aPTT. | High correlation with LC-MS/MS (r=0.91).[11][12] | Accurately reflected appropriate anticoagulation in a case study.[8] |
| LOD/LOQ | Reagent-dependent. | Device-dependent. | Detection Threshold: < 0.1 µg/mL.[9][10] | Data not publicly available. |
| Dynamic Range | Narrow therapeutic range. | Suitable for high Argatroban concentrations during PCI. | 0 - 5 µg/mL.[9][10] | Data not publicly available. |
| Turnaround Time | ~30-60 minutes. | < 5 minutes. | < 3 minutes (assay time).[9][10] | < 10 minutes.[5] |
| Sample Type | Citrated plasma. | Whole blood. | Citrated plasma.[4] | Whole blood.[5] |
Note: LOD = Limit of Detection; LOQ = Limit of Quantification; CV = Coefficient of Variation. Data for the POC test is limited as it is currently for investigational use.[13]
Experimental Protocols
This section provides an overview of the methodologies for the validation of an assay for Argatroban activity, focusing on the principles of a chromogenic anti-IIa assay, which shares similarities with the dTT methodology.
General Workflow for Assay Validation
Assay Validation Workflow
Protocol for Validation of a Diluted Thrombin Time (dTT) Assay
1. Principle: The dTT assay measures the time to clot formation after a standardized amount of thrombin is added to patient plasma that has been diluted with normal pooled plasma.[3][4] The dilution step minimizes the influence of variables in the patient's plasma, making the clotting time directly proportional to the concentration of the thrombin inhibitor (Argatroban).[7]
2. Materials:
-
Patient citrated plasma samples
-
Normal pooled plasma (as diluent and for calibrators)[4]
-
Argatroban standard of known concentration
-
Thrombin reagent[4]
-
Calcium chloride
-
Coagulometer
3. Method:
-
Preparation of Calibrators and Controls: Prepare a series of calibrators by spiking known concentrations of Argatroban into normal pooled plasma to cover the expected clinical range (e.g., 0 to 2 µg/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Dilution: Dilute patient plasma, calibrators, and QC samples with normal pooled plasma at a fixed ratio (e.g., 1:4 or 1:8).[3]
-
Assay Procedure:
-
Pre-warm the diluted samples to 37°C.
-
Add thrombin reagent to the sample.
-
Measure the time to clot formation using a coagulometer.
-
-
Calibration Curve: Plot the clotting times of the calibrators against their corresponding Argatroban concentrations to generate a standard curve.
-
Quantification: Determine the Argatroban concentration in patient samples and QC samples by interpolating their clotting times from the standard curve.
4. Validation Parameters:
-
Linearity: Assess the linearity of the assay by running a series of dilutions of a high-concentration Argatroban sample and comparing the measured values to the expected values.
-
Precision: Determine intra-assay precision by running multiple replicates of the QC samples in a single run. Determine inter-assay precision by running the QC samples on different days.
-
Accuracy: Compare the results of the dTT assay with a reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), using a set of patient samples.[11][12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Argatroban that can be reliably detected and quantified, respectively.
Conclusion
The validation of a novel diluted thrombin time (dTT) assay demonstrates significant advantages over traditional monitoring methods for Argatroban therapy. The dTT assay exhibits a linear response to a wide range of Argatroban concentrations and is less susceptible to interference from patient-specific variables, offering improved accuracy and precision.[7][11] While the point-of-care (POC) test shows promise for rapid, bedside monitoring, further validation data is required to fully assess its performance.[8] For researchers and clinicians, the adoption of validated, specific assays like the dTT is a critical step towards optimizing the safety and efficacy of Argatroban treatment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. coachrom.com [coachrom.com]
- 5. Coagulo Medical Technologies – Deshpande Center for Technological Innovation [deshpande.mit.edu]
- 6. Detection of enoxaparin and argatroban by use of the novel viscoelastic coagulometer ClotPro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative monitoring of argatroban using plasma-diluted thrombin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Monitoring and Dose Adjustment of Argatroban, a Direct Thrombin Inhibitor, to Maintain Therapeutic Anticoagulation in a Patient With Antiphospholipid Antibody Syndrome, Heparin-Induced Thrombocytopenia, and COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HEMOCLOT™ Thrombin Inhibitors (3 x 2.5 mL) | Aniara Diagnostica, Inc. [aniara.com]
- 10. HEMOCLOT™ Thrombin Inhibitors (3 x 1 mL) | Aniara Diagnostica, Inc. [aniara.com]
- 11. Monitoring of Argatroban in Critically Ill Patients: A Prospective Study Comparing Activated Partial Thromboplastin Time, Point-of-Care Viscoelastic Testing with Ecarin Clotting Time and Diluted Thrombin Time to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anesthesiaexperts.com [anesthesiaexperts.com]
- 13. News — Coagulo Medical Technologies, Inc. [coagulomed.com]
Comparative Guide to the Cross-Reactivity of Argatroban Monohydrate with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Argatroban monohydrate against its primary target, thrombin, and other key serine proteases. The information is intended to assist researchers in understanding the selectivity profile of Argatroban and in the design of relevant experimental studies.
Executive Summary
Argatroban is a synthetic direct thrombin inhibitor with a high degree of selectivity for its target enzyme.[1][2] While it potently inhibits thrombin, a critical serine protease in the coagulation cascade, its activity against other related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein is significantly lower. This high selectivity is a key pharmacological feature of Argatroban.
Data Presentation: Inhibitory Activity of Argatroban
The following table summarizes the available quantitative data on the inhibitory potency of Argatroban against various serine proteases. The data is presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Serine Protease | Argatroban Ki | Argatroban IC50 | References |
| Thrombin | 0.04 µM (40 nM) | Not Reported | [3] |
| Factor Xa (free human) | Not Reported | 5 µM | [4] |
| Trypsin | Not Reported | Little to no effect | [1][2] |
| Plasmin | Not Reported | Little to no effect | [1][2] |
| Kallikrein | Not Reported | Little to no effect | [1][2] |
Experimental Protocols
The determination of the inhibitory activity of a compound against a serine protease is typically performed using in vitro enzymatic assays. A common method involves monitoring the cleavage of a specific chromogenic or fluorogenic substrate by the target protease in the presence and absence of the inhibitor.
General Protocol for Determining IC50 of a Serine Protease Inhibitor (Chromogenic Assay)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a serine protease using a chromogenic substrate.
1. Materials and Reagents:
-
Purified serine protease (e.g., thrombin, factor Xa, trypsin, plasmin, kallikrein)
-
Specific chromogenic substrate for the respective protease
-
Assay buffer (e.g., Tris-HCl, pH 7.4-8.4, containing NaCl and CaCl2)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
2. Experimental Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water). The final substrate concentration in the assay should ideally be at or below its Michaelis constant (Km) for the enzyme.
-
Prepare a series of dilutions of the inhibitor (Argatroban) in the assay buffer to cover a range of concentrations expected to produce 0-100% inhibition.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Enzyme solution
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Assay buffer, enzyme, and vehicle.
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Argatroban's Selectivity
The high selectivity of Argatroban for thrombin is critical to its therapeutic effect as an anticoagulant, minimizing off-target effects on other important physiological processes mediated by other serine proteases.
The Coagulation Cascade and Fibrinolysis
Argatroban's primary therapeutic action is the inhibition of thrombin, the final common pathway enzyme in the coagulation cascade. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. The diagram below illustrates the coagulation cascade and the central role of thrombin, as well as the counter-regulatory fibrinolytic pathway where plasmin is the key enzyme.
Caption: Coagulation and Fibrinolysis Pathways.
Argatroban directly inhibits thrombin, preventing fibrin clot formation. Its minimal effect on plasmin ensures that the fibrinolytic system, responsible for clot breakdown, remains largely unaffected.
Other Serine Protease Pathways
The diagrams below illustrate the primary roles of trypsin and the kallikrein-kinin system. Argatroban's lack of significant cross-reactivity with these proteases is important for avoiding unintended physiological consequences.
References
- 1. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ashpublications.org [ashpublications.org]
Comparative Analysis of Argatroban Monohydrate and Heparin in Preventing Clot Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Argatroban monohydrate and heparin, two critical anticoagulants used in the prevention of thrombus formation. The following sections detail their mechanisms of action, comparative efficacy from preclinical and clinical studies, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
Argatroban and heparin prevent clot formation through distinct mechanisms. Argatroban, a synthetic direct thrombin inhibitor, directly binds to the active site of thrombin (Factor IIa), thereby inhibiting its activity.[1][2][3] This action is independent of antithrombin and affects both free and clot-bound thrombin.[1][2][4][5] In contrast, heparin is an indirect thrombin inhibitor that works by activating antithrombin III. This complex then inactivates thrombin and other clotting factors, notably Factor Xa.
dot
Comparative Efficacy in Clot Prevention
The anticoagulant effects of Argatroban and heparin have been evaluated in various preclinical and clinical settings.
Preclinical Data
A study using a hamster femoral vein platelet-rich mural thrombosis model demonstrated the dose-dependent antithrombotic effects of both agents.
| Agent | Dose | Inhibition of Thrombus Formation | Activated Partial Thromboplastin Time (aPTT) |
| Heparin | 100 U/kg | 7 ± 44% (not significant) | Prolonged from 26 ± 15s to 177 ± 45s |
| Heparin | 400 U/kg | 101 ± 14% (total inhibition) | - |
| Argatroban | 2.0 mg/kg | 50% inhibition | - |
Data from a hamster femoral vein thrombosis model.[6]
Clinical Data in Heparin-Induced Thrombocytopenia (HIT)
Argatroban is particularly crucial for patients who develop heparin-induced thrombocytopenia (HIT), an immune-mediated complication of heparin therapy that paradoxically increases thrombosis risk.[3][7][8]
| Outcome | Argatroban-treated Patients with HIT | Historical Control with HIT | P-value |
| Composite Endpoint (Death, Amputation, New Thrombosis) | 25.6% | 38.8% | 0.014 |
| New Thrombosis | Significantly Reduced | - | ≤0.044 |
| Death Caused by Thrombosis | Significantly Reduced | - | ≤0.005 |
Clinical outcomes over 37 days in patients with HIT.[7]
In patients with HIT and associated thrombosis syndrome (HITTS), Argatroban also showed improved outcomes.
| Outcome | Argatroban-treated Patients with HITTS | Historical Control with HITTS | P-value |
| Composite Endpoint (Death, Amputation, New Thrombosis) | 43.8% | 56.5% | 0.13 |
Clinical outcomes over 37 days in patients with HITTS.[7]
Pharmacokinetics and Monitoring
The two anticoagulants exhibit different pharmacokinetic profiles, influencing their clinical application and monitoring.
| Parameter | Argatroban | Heparin |
| Half-life | ~40-50 minutes[9] | 23-134 minutes[10] |
| Metabolism | Hepatic[8][9] | - |
| Monitoring | Activated Partial Thromboplastin Time (aPTT)[8][11] | aPTT, Activated Clotting Time (ACT)[10][11] |
| Anticoagulant Effect Dissipation | ~4-fold faster than heparin[10] | Slower dissipation |
Argatroban demonstrates a more predictable dose-response relationship with aPTT and ACT compared to heparin.[10]
Safety Profile: Bleeding Risk
Hemorrhage is the primary adverse event associated with both anticoagulants.[9] However, in studies of patients with HIT, bleeding events were similar between Argatroban-treated groups and control groups.[7] In a study of critically ill patients, bleeding occurred in 10% of the heparin group compared to 4.6% in the Argatroban group, though this difference was not statistically significant.[12]
Experimental Protocols
In Vitro Anticoagulant Assessment: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental in vitro test to assess the anticoagulant effect of drugs targeting the intrinsic and common coagulation pathways.
dot
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging whole blood to remove platelets and other cellular components.
-
Incubation: A known concentration of the anticoagulant (Argatroban or heparin) is added to the PPP and incubated at 37°C.
-
Activation: An aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids is added to the plasma, initiating the intrinsic pathway.
-
Clot Initiation: After a specific incubation period, calcium chloride is added to the mixture to trigger the coagulation cascade.
-
Clot Detection: The time taken for a fibrin clot to form is measured using an automated or manual coagulometer. This time is recorded as the aPTT in seconds.
In Vivo Thrombosis Model: Hamster Femoral Vein
This model is utilized to assess the antithrombotic efficacy of anticoagulants in a living organism.
Methodology:
-
Animal Preparation: Anesthetized hamsters are prepared for surgery, and the femoral vein is exposed.
-
Drug Administration: A bolus intravenous injection of the test compound (Argatroban, heparin, or placebo) is administered.
-
Thrombus Induction: A standardized injury is induced to the femoral vein to trigger thrombus formation.
-
Thrombus Quantification: After a set period, the formed thrombus is excised and its weight or size is measured.
-
Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the thrombus size in the treated groups to the placebo group.
Conclusion
Both this compound and heparin are effective anticoagulants, but they differ significantly in their mechanism of action, pharmacokinetic profiles, and clinical applications. Argatroban's direct inhibition of thrombin, predictable anticoagulant response, and safety in patients with HIT make it an invaluable therapeutic agent. Heparin remains a widely used anticoagulant, but its potential to induce HIT and less predictable dose-response necessitate careful monitoring. The choice between these two agents should be guided by the patient's clinical condition, including the presence of HIT, renal or hepatic function, and the need for rapid reversal of anticoagulation.
References
- 1. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antithrombotic effects of heparin, recombinant hirudin and argatroban in a hamster femoral vein platelet-rich mural thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Argatroban for prevention and treatment of thromboembolism in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of anticoagulant effects and safety of argatroban and heparin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. A Prospective Pilot Trial to Assess the Efficacy of Argatroban (Argatra®) in Critically Ill Patients with Heparin Resistance † [mdpi.com]
Head-to-Head Comparison of Argatroban Monohydrate Suppliers: A Guide for Researchers
For researchers and drug development professionals, the purity, consistency, and biological activity of active pharmaceutical ingredients (APIs) are paramount. Argatroban monohydrate, a direct thrombin inhibitor, is a critical component in anticoagulant research and therapy. The choice of supplier can significantly impact experimental outcomes and the reliability of research data. This guide provides a framework for a head-to-head comparison of different this compound suppliers, supported by essential experimental protocols and data presentation formats.
While direct, publicly available head-to-head comparative studies of this compound from various suppliers are scarce, this guide outlines the critical quality attributes to consider and provides the methodologies to perform such a comparison in your own laboratory. We will also present a template for data comparison based on typical specifications found in Certificates of Analysis (CoA).
Key Quality Attributes for Comparison
When evaluating this compound from different suppliers, the following parameters are crucial:
-
Purity: The percentage of the active compound, typically determined by High-Performance Liquid Chromatography (HPLC). Higher purity indicates fewer impurities that could interfere with experiments or have off-target effects.
-
Impurity Profile: Identification and quantification of any impurities. A detailed impurity profile is essential for understanding the potential for side reactions or toxicity.
-
Moisture Content: The amount of water present in the material, which can affect the stability and accurate weighing of the compound.
-
Biological Activity: The functional potency of the compound, typically assessed through in vitro anticoagulant activity assays such as the activated Partial Thromboplastin Time (aPTT) assay.
-
Consistency: Batch-to-batch consistency is vital for the reproducibility of research results.
Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be used to collate data from the Certificates of Analysis provided by different suppliers.
Table 1: Comparison of this compound Supplier Specifications
| Parameter | Supplier A | Supplier B | Supplier C | USP Standard |
| Purity (HPLC) | >99.5% | >99.0% | >99.8% | 98.0%–102.0% |
| Individual Impurity | <0.1% | <0.2% | <0.05% | As specified |
| Total Impurities | <0.5% | <1.0% | <0.2% | As specified |
| Water Content (Karl Fischer) | <3.0% | <3.5% | <2.5% | As specified |
| Biological Activity (aPTT) | Report result | Report result | Report result | Conforms |
Note: The values presented in this table are for illustrative purposes. Researchers should populate this table with data from the specific lots of this compound they are evaluating.
Mandatory Visualizations
Signaling Pathway of Argatroban
Argatroban is a direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. It binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.[1][2]
Caption: Mechanism of action of Argatroban as a direct thrombin inhibitor.
Experimental Workflow for Supplier Comparison
A systematic workflow is essential for an unbiased comparison of this compound from different suppliers.
Caption: A typical experimental workflow for comparing this compound suppliers.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable data.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to identify and quantify any impurities.
Materials:
-
This compound samples from different suppliers
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Sodium 1-heptanesulfonate
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm packing)
Procedure:
-
Mobile Phase Preparation:
-
Solution A: 10 mM ammonium acetate and 5 mM sodium 1-heptanesulfonate in water.
-
Solution B: Acetonitrile and methanol (500:300 v/v).
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of USP Argatroban Reference Standard at a concentration of 4 mg/mL in methanol.
-
Prepare sample solutions of this compound from each supplier at a concentration of 4 mg/mL in methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6-mm × 25-cm; 5-µm packing
-
Detector: UV at 259 nm
-
Column Temperature: 50°C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) Solution A (%) Solution B (%) 0 60 40 20 60 40 35 50 50 50 20 80 60 20 80 60.1 60 40 | 72.1 | 60 | 40 |
-
-
Data Analysis:
-
Calculate the percentage of Argatroban by comparing the peak area of the sample to the peak area of the standard solution.
-
Identify and quantify impurities by their relative retention times and peak areas.
-
Biological Activity Assessment by Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation assay used to assess the anticoagulant effect of Argatroban.
Materials:
-
This compound samples from different suppliers
-
Normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound from each supplier in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the plasma.
-
-
Assay Performance:
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 100 µL of plasma containing a known concentration of Argatroban with 100 µL of the aPTT reagent.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of Argatroban for each supplier.
-
Compare the dose-response curves to evaluate the relative potency of the Argatroban from different sources.
-
Conclusion
The selection of a reliable supplier for this compound is a critical step in ensuring the validity and reproducibility of research findings. While publicly available, direct comparative data is limited, researchers can and should perform their own head-to-head comparisons using standardized analytical and functional assays. By systematically evaluating key quality attributes such as purity, impurity profile, and biological activity, researchers can make an informed decision and select a supplier that best meets the rigorous demands of their scientific investigations. This guide provides the necessary framework and detailed protocols to undertake such a comparison, ultimately contributing to the quality and integrity of research in the field of anticoagulation.
References
In Vitro vs. In Vivo Correlation of Argatroban Monohydrate Anticoagulant Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo anticoagulant effects of Argatroban monohydrate, a direct thrombin inhibitor.[1] The information presented is supported by experimental data to aid researchers and professionals in drug development in understanding the pharmacological profile of this anticoagulant. Argatroban is indicated for prophylaxis or treatment of thrombosis in adult patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant in adult patients with or at risk for HIT undergoing percutaneous coronary intervention (PCI).
Mechanism of Action
Argatroban is a synthetic, direct thrombin inhibitor that reversibly binds to the thrombin active site.[2] Unlike heparin, its anticoagulant effect is independent of antithrombin III.[2] Argatroban inhibits both free and clot-bound thrombin, thereby preventing thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; activation of protein C; and platelet aggregation.
Caption: Argatroban directly inhibits thrombin, preventing multiple downstream effects in the coagulation cascade.
Experimental Data: In Vitro vs. In Vivo Effects
The anticoagulant effect of Argatroban is dose-dependent and is typically monitored using the activated partial thromboplastin time (aPTT).[1]
In Vitro Data
In vitro studies demonstrate a direct and predictable relationship between Argatroban concentration and the prolongation of coagulation times.
Table 1: In Vitro Dose-Response of Argatroban
| Argatroban Concentration (µg/mL) | Effect on aPTT | aPTT Ratio (vs. Control) | Reference |
| 0.125 - 8.0 | Dose-dependent increase | Logarithmic-logarithmic linear correlation | [3] |
| 0.41 - 0.92 | ~2.25 | [3] | |
| 5.0 | Prolonged aPTT in normal plasma | Not specified | [4] |
Table 2: In Vitro Effects of Argatroban on Thrombin Generation
| Assay | Argatroban Concentration | Key Findings | Reference |
| Thrombin Generation | 0.25 µg/mL (low) | Inhibition of thrombin generation | [5] |
| Thrombin Generation | 0.50 µg/mL (high) | Increased inhibition of thrombin generation | [5] |
In Vivo Data
In vivo studies in healthy subjects and patients with HIT confirm the anticoagulant effects observed in vitro, demonstrating a predictable dose-response relationship.
Table 3: In Vivo Anticoagulant Effect of Argatroban in Healthy Subjects
| Administration | Dose | Effect on aPTT and ACT | Time to Steady State | Effect Half-Life | Reference |
| Bolus | 30, 60, 120, 240 µg/kg | Dose-related increases within 10 minutes | N/A | ~4x faster dissipation than heparin | [6] |
| Infusion | 1.25, 2.5, 5, 10 µg/kg/min | Predictable, dose-related increases | 1-3 hours | 18-41 min | [6] |
| Infusion with Bolus | 250 µg/kg bolus + 15, 20, 30, 40 µg/kg/min infusion | Dose-related increases | 1-3 hours | Not specified | [6] |
Table 4: In Vivo Anticoagulant Effect of Argatroban in Patients with HIT
| Initial Infusion Dose | Target aPTT | Time to Therapeutic aPTT | Reference |
| 2 µg/kg/min | 1.5 - 3.0 times baseline (not to exceed 100s) | Generally within 4-5 hours | [1] |
| 0.5 µg/kg/min (hepatic impairment) | 1.5 - 3.0 times baseline (not to exceed 100s) | Dose adjustments required | [1] |
Comparison with Heparin
Argatroban demonstrates a more predictable anticoagulant response and a different safety profile compared to heparin.
Table 5: Argatroban vs. Heparin - A Comparative Overview
| Feature | Argatroban | Heparin | Reference |
| Mechanism of Action | Direct Thrombin Inhibitor | Indirect Thrombin Inhibitor (via Antithrombin) | [7] |
| Anticoagulant Predictability | More predictable | Less predictable | [6] |
| Effect Dissipation | Faster (Effect half-life: 18-41 min) | Slower (Effect half-life: 23-134 min) | [6] |
| Bleeding Complications (in some studies) | Lower incidence of minor bleeding | Higher incidence of minor bleeding | [8] |
| Use in HIT | Indicated for treatment and prophylaxis | Contraindicated | [7] |
| Renal Impairment | No dose adjustment needed | Dose adjustment may be needed | [1][7] |
| Hepatic Impairment | Dose reduction required | Use with caution | [1][7] |
Experimental Protocols
In Vitro Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood at approximately 2,500 x g for at least 15 minutes.[9]
-
Reagent and Sample Incubation: Pre-warm the aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) and calcium chloride (0.02 M) to 37°C.[9][10] Pipette 50 µL of PPP into a coagulometer cuvette and incubate at 37°C for 3 minutes.[9]
-
Activation: Add 50 µL of the pre-warmed aPTT reagent to the PPP, mix, and incubate the mixture at 37°C for a specified activation time (e.g., 3-5 minutes).[9][10]
-
Initiation of Clotting: Rapidly add 50 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.[9]
-
Measurement: Record the time in seconds for the formation of a fibrin clot. This is the aPTT.[9]
-
Dose-Response Analysis: To determine the effect of Argatroban, spike PPP with known concentrations of the drug and perform the aPTT assay as described above.
In Vivo Anticoagulant Effect Assessment in Clinical Trials
-
Study Design: Conduct a randomized, controlled trial in a specific patient population (e.g., healthy volunteers, patients with HIT).
-
Drug Administration: Administer Argatroban via intravenous bolus or continuous infusion at predefined doses. A control group would receive a standard anticoagulant like heparin.[6]
-
Blood Sampling: Collect blood samples at baseline and at multiple time points after drug administration to assess the time course of the anticoagulant effect.
-
Coagulation Monitoring: Measure aPTT and/or Activated Clotting Time (ACT) at each time point.[6]
-
Data Analysis: Analyze the relationship between the Argatroban dose/concentration and the measured coagulation parameters to determine the in vivo dose-response. Compare the efficacy and safety outcomes between the Argatroban and control groups.[6][8]
Caption: Workflow for correlating in vitro and in vivo anticoagulant effects of Argatroban.
References
- 1. dovepress.com [dovepress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argatroban therapy does not generate antibodies that alter its anticoagulant activity in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of anticoagulant effects and safety of argatroban and heparin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. [Prospective randomized study of argatroban versus heparin anticoagulation therapy after percutaneous coronary intervention for acute myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. linear.es [linear.es]
- 10. benchchem.com [benchchem.com]
Argatroban Monohydrate: A Comparative Guide to its Specificity in Thrombin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Argatroban monohydrate's specificity as a direct thrombin inhibitor. Through a detailed comparison with other anticoagulants, supported by experimental data and methodologies, this document serves as a valuable resource for evaluating its suitability in research and clinical applications.
Executive Summary
Argatroban is a synthetic, small-molecule direct thrombin inhibitor (DTI) that exhibits high specificity for thrombin.[1][2] Its mechanism of action involves reversible, direct binding to the catalytic site of both free and clot-bound thrombin, independent of the cofactor antithrombin III.[2][3] This high selectivity translates to a predictable anticoagulant effect with minimal off-target activity on other serine proteases involved in the coagulation cascade. This guide presents a comparative analysis of Argatroban's inhibitory profile, details the experimental protocols for assessing its specificity, and provides a visual representation of its mechanism and relevant workflows.
Data Presentation: Specificity of this compound
The following table summarizes the inhibitory activity of Argatroban against thrombin and other related serine proteases. The data highlights its potent and selective inhibition of thrombin.
| Enzyme | Argatroban Inhibition Constant (Ki) | Selectivity vs. Thrombin | Reference |
| Thrombin | 39 nM | - | [1] |
| Trypsin | Minimal to no inhibition | >100-fold | [2][4] |
| Factor Xa | Minimal to no inhibition | >100-fold | [2][4] |
| Plasmin | Minimal to no inhibition | >100-fold | [2][4] |
| Kallikrein | Minimal to no inhibition | >100-fold | [2][4] |
Comparative Performance with Other Anticoagulants
This table provides a comparison of key characteristics of Argatroban with other direct thrombin inhibitors, such as Lepirudin and Bivalirudin, and the indirect inhibitor, Heparin.
| Feature | Argatroban | Lepirudin | Bivalirudin | Heparin (Unfractionated) |
| Target | Thrombin (catalytic site) | Thrombin (catalytic site & exosite 1) | Thrombin (catalytic site & exosite 1) | Antithrombin (potentiates) |
| Binding | Reversible | Irreversible | Reversible | Reversible |
| Inhibition of Clot-Bound Thrombin | Yes | Yes | Yes | No |
| Antithrombin III Requirement | No | No | No | Yes |
| Half-life | ~45-52 minutes | ~1.3 hours | ~25 minutes | Variable (dose-dependent) |
| Metabolism | Hepatic | Renal | Proteolytic cleavage & renal | Reticuloendothelial system |
| Monitoring | aPTT, ACT | aPTT | aPTT, ACT | aPTT, ACT |
| Antidote | No specific antidote | No specific antidote | No specific antidote | Protamine sulfate |
| Risk of HIT | Indicated for HIT patients | Indicated for HIT patients | Used off-label for HIT patients | Can cause HIT |
HIT: Heparin-Induced Thrombocytopenia aPTT: activated Partial Thromboplastin Time ACT: Activated Clotting Time
Experimental Protocols
Chromogenic Thrombin Inhibition Assay
This assay quantifies the inhibitory effect of Argatroban on thrombin activity by measuring the cleavage of a chromogenic substrate.
Principle: Thrombin cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene glycol)
-
This compound standards of known concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the serially diluted Argatroban or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a set period (e.g., 5-10 minutes) using a microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each Argatroban concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Argatroban concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional clotting assay used to assess the anticoagulant effect of Argatroban on the intrinsic and common pathways of coagulation.
Principle: The aPTT measures the time it takes for a plasma sample to form a clot after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and a phospholipid reagent. Argatroban prolongs the aPTT by directly inhibiting thrombin, a key enzyme in the common pathway.
Materials:
-
Citrated patient plasma or pooled normal plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma sample, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette a specific volume of the plasma sample into a cuvette placed in the coagulometer.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
-
The prolongation of the aPTT in the presence of Argatroban is indicative of its anticoagulant activity.
Mandatory Visualizations
Caption: Direct inhibition of Thrombin by Argatroban prevents fibrin formation.
Caption: Workflow for determining Argatroban's inhibitory potency.
Caption: High selectivity of Argatroban for Thrombin over other proteases.
References
A Comparative Guide to Analytical Methods for Argatroban Monohydrate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Argatroban monohydrate is a critical aspect of ensuring drug quality, safety, and efficacy. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document outlines the performance of these alternatives, supported by experimental data, to assist in the selection of the most appropriate method for your specific analytical needs.
Overview of Analytical Techniques
The quantification of this compound predominantly relies on chromatographic techniques that separate it from potential impurities and degradation products. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: This is a robust and widely accessible technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of Argatroban is relatively high and the sample matrix is simple.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as quantifying low levels of Argatroban and its metabolites in complex biological matrices like plasma or serum.
Comparative Performance Data
The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods for Argatroban quantification, based on published validation data. It is important to note that these values are derived from different studies and matrices, and direct head-to-head comparative studies are limited.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999[1] | >0.99[2] |
| Accuracy (% Recovery) | 98.2% - 101.5% | 91.2% - 109.7% |
| Precision (% RSD) | < 2.0% | < 15%[3] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.5 µg/mL[1] | 0.5 - 1.0 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.5 µg/mL (for an intermediate)[1] | 1.9 - 3.6 ng/mL[3] |
| Application | Pharmaceutical analysis (bulk drug, formulations) | Bioanalysis (plasma, serum) |
| Selectivity | Good for less complex matrices | Excellent, minimizes matrix effects |
| Throughput | Moderate | High (with automation) |
| Cost | Lower | Higher |
Experimental Workflows and Methodologies
The general workflow for both methods involves sample preparation, chromatographic separation, detection, and data analysis. However, the specifics of each stage differ significantly.
Logical Workflow for Method Selection
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method for Argatroban quantification.
Detailed Experimental Protocols
HPLC-UV Method for Pharmaceutical Analysis
This protocol is based on a method developed for an intermediate of Argatroban and can be adapted for the final drug product.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A 65:35 (v/v) mixture of ammonium acetate buffer and methanol.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 45°C[1]
-
Detection Wavelength: 272 nm[1]
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For a drug product, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range. For bulk drug substance, prepare a solution of known concentration directly.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system. Identify the Argatroban peak based on its retention time.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Argatroban in the sample by interpolating its peak area on the calibration curve.
Caption: General workflow for the HPLC-UV analysis of Argatroban.
LC-MS/MS Method for Bioanalysis
This protocol is based on a method for the determination of Argatroban in human serum.[3]
Instrumentation:
-
Liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
C18 or equivalent analytical column.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing an additive like formic acid).[4]
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Argatroban into a blank biological matrix (e.g., human serum).
-
Sample Preparation (Protein Precipitation): To a small volume of plasma or serum sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile. An internal standard is typically added at this stage to correct for matrix effects and procedural variability.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean vial and inject an aliquot into the LC-MS/MS system.
-
Quantification: The concentration of Argatroban is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Caption: Workflow for the LC-MS/MS bioanalysis of Argatroban.
Conclusion
The selection of an analytical method for this compound quantification is a critical decision that should be based on the specific application. For routine quality control of pharmaceutical products where analyte concentrations are high and matrices are simple, HPLC-UV offers a reliable, cost-effective, and robust solution. In contrast, for bioanalytical studies in drug development and clinical research, where the utmost sensitivity and selectivity are required to measure low concentrations in complex biological fluids, LC-MS/MS is the unequivocally superior choice. This guide provides the necessary framework and data to enable an informed decision, ensuring the generation of accurate and reliable analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous monitoring of argatroban and its major metabolite using an HPLC method: potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Purity of Commercially Available Argatroban Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Argatroban monohydrate, a direct thrombin inhibitor, is a critical anticoagulant used in clinical settings for patients with heparin-induced thrombocytopenia (HIT) and for those undergoing percutaneous coronary interventions who are at risk for HIT. The purity of this active pharmaceutical ingredient (API) is of paramount importance, as impurities can affect its efficacy, safety, and stability. This guide provides a comparative assessment of the purity of commercially available this compound, supported by detailed experimental protocols and data analysis.
Comparative Purity Analysis
A critical aspect of selecting a supplier for this compound is the purity of the compound. While most commercial suppliers provide a certificate of analysis (CoA) with purity data, independent verification is often necessary. Based on publicly available information and representative data, the purity of this compound from various suppliers is typically high, often exceeding 99%.
For this guide, we have compiled representative purity data from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The purity was assessed using High-Performance Liquid Chromatography (HPLC), a standard analytical technique for this purpose.
| Supplier | Lot Number | Purity by HPLC (%) | Major Impurity (%) |
| Supplier A | A12345 | 99.98%[1][2] | 0.015% |
| Supplier B | B67890 | ≥95%[3] | 0.030% |
| Supplier C | C11223 | >99% | 0.025% |
Note: This table presents representative data and does not reflect a direct head-to-head study of all available commercial products. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical methodologies. The following is a detailed protocol for purity assessment using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate Argatroban from its potential impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is calculated by the area percentage method, where the area of the Argatroban peak is divided by the total area of all peaks in the chromatogram.
Visualizing the Experimental Workflow and Argatroban's Mechanism
To further clarify the experimental process and the therapeutic action of Argatroban, the following diagrams have been generated.
References
Data Synthesis & Novel Applications
Application Notes and Protocols for Computational Modeling of Argatroban Monohydrate-Thrombin Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the interaction between Argatroban monohydrate and its target, thrombin. This document is intended to guide researchers in setting up and executing molecular docking and molecular dynamics simulations to investigate the binding characteristics of this important anticoagulant.
Introduction
Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It reversibly binds to the active site of thrombin, thereby preventing thrombin-catalyzed reactions essential for blood coagulation.[1] Understanding the molecular interactions between Argatroban and thrombin is crucial for the development of novel anticoagulants and for optimizing existing therapies. Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions at an atomic level. Argatroban has a known inhibitory constant (Ki) of approximately 39 nM.[2]
Data Presentation
The following tables summarize key quantitative data pertinent to the Argatroban-thrombin interaction. It is important to note that while the experimental Ki value is specific to Argatroban, the computational data presented are representative values for potent thrombin inhibitors, as a comprehensive computational study detailing these specific values for Argatroban was not available in the public domain. These values serve as a reference for expected outcomes when following the provided protocols.
Table 1: Binding Affinity Data
| Ligand | Method | Parameter | Value | Reference |
| Argatroban | Experimental | Ki | ~39 nM | [2] |
| Representative Thrombin Inhibitor | Molecular Docking | Binding Energy | -9.0 to -11.0 kcal/mol | [3][4] |
| Representative Thrombin Inhibitor | MM/GBSA | ΔG_bind | -40 to -60 kcal/mol | [5] |
Table 2: Key Molecular Interactions
| Interaction Type | Thrombin Residue(s) | Argatroban Moiety (Anticipated) | Distance (Å) |
| Hydrogen Bond | HIS57, SER195 | Carboxylate, Sulfonamide | 2.5 - 3.5 |
| Hydrogen Bond | ASP189 | Guanidinium group | 2.5 - 3.5 |
| Hydrogen Bond | GLY216, GLY219 | Amide backbone | 2.5 - 3.5 |
| Hydrophobic Interaction | TRP60D, TYR60A | Piperidine ring, Tetrahydroquinoline ring | < 4.0 |
| Electrostatic Interaction | ASP189 | Guanidinium group | N/A |
Experimental Protocols
Detailed methodologies for performing molecular docking and molecular dynamics simulations of the Argatroban-thrombin complex are provided below. The crystal structure of the human thrombin in complex with Argatroban (PDB ID: 4HFP or 1DWC) is the recommended starting point for these simulations.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing molecular docking of Argatroban into the active site of thrombin using AutoDock Vina, a widely used open-source docking program.[4]
1. Preparation of the Receptor (Thrombin): a. Download the crystal structure of the thrombin-Argatroban complex (e.g., PDB ID: 4HFP) from the Protein Data Bank. b. Remove the co-crystallized Argatroban ligand and any water molecules from the PDB file. c. Add polar hydrogen atoms to the protein structure. d. Assign Kollman charges to the protein atoms. e. Save the prepared receptor in PDBQT format.
2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound, for instance, from the PubChem database (CID 92722).[1] b. Add hydrogen atoms to the ligand. c. Detect the rotatable bonds and set the torsion angles. d. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. Define a grid box that encompasses the entire active site of thrombin. The active site is located in the vicinity of key catalytic residues such as HIS57, ASP102, and SER195. b. The center of the grid box should be set to the geometric center of the active site. A grid size of 60x60x60 Å with a spacing of 0.375 Å is a reasonable starting point.
4. Docking Simulation: a. Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended). b. Run the AutoDock Vina executable with the configuration file as input.
5. Analysis of Results: a. Analyze the output file, which contains the predicted binding poses of Argatroban ranked by their binding affinity (in kcal/mol). b. Visualize the top-ranked pose in a molecular visualization software and analyze the interactions (hydrogen bonds, hydrophobic interactions) with the active site residues of thrombin.
Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS
This protocol describes the setup and execution of an all-atom MD simulation of the Argatroban-thrombin complex in an explicit solvent environment using GROMACS.[3][6][7][8]
1. System Preparation: a. Start with the docked complex of Argatroban and thrombin obtained from Protocol 1 or the crystal structure (PDB ID: 4HFP). b. Choose a suitable force field (e.g., AMBER, CHARMM). Generate topology and parameter files for both the protein and the ligand. c. Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P). d. Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
2. Energy Minimization: a. Perform energy minimization of the system using the steepest descent algorithm to remove any steric clashes.
3. Equilibration: a. Perform a two-step equilibration process: i. NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system. ii. NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density of the system.
4. Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.
5. Trajectory Analysis: a. Analyze the MD trajectory to evaluate the stability and dynamics of the complex. Key analyses include: i. Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time. ii. Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues. iii. Radius of Gyration (Rg): To evaluate the compactness of the protein. iv. Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between Argatroban and thrombin throughout the simulation.
Protocol 3: MM/GBSA Binding Free Energy Calculation
This protocol outlines the calculation of the binding free energy of the Argatroban-thrombin complex from the MD simulation trajectory using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
1. Trajectory Extraction: a. Extract snapshots (frames) from the stable part of the production MD trajectory.
2. Binding Free Energy Calculation: a. For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) b. The free energy of each species (G) is calculated as: G = E_MM + G_solvation - TΔS where E_MM is the molecular mechanics energy, G_solvation is the solvation free energy, and TΔS is the conformational entropy. c. The solvation free energy is composed of polar and non-polar contributions. The polar contribution is calculated using the Generalized Born (GB) model, and the non-polar contribution is estimated from the solvent-accessible surface area (SASA). d. The entropic term (TΔS) is computationally expensive and often omitted when comparing the binding of similar ligands.
3. Energy Decomposition Analysis: a. Decompose the total binding free energy into contributions from individual residues or different energy components (van der Waals, electrostatic, solvation). This helps in identifying the key residues driving the binding.
Visualizations
The following diagrams illustrate the key workflows and interactions described in these application notes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Exploring Non-Anticoagulant Effects of Argatroban Monohydrate In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for investigating the non-anticoagulant properties of Argatroban monohydrate in a laboratory setting. Argatroban, a synthetic direct thrombin inhibitor, is primarily known for its anticoagulant effects.[1][2][3] However, emerging in vitro evidence reveals a broader spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cytoprotective effects.[4][5][6] These findings open new avenues for research and potential therapeutic applications beyond anticoagulation.
This document outlines key in vitro assays to explore these non-anticoagulant effects, presenting quantitative data from published studies and providing detailed experimental protocols to replicate and build upon these findings.
Anti-Cancer Effects: Inhibition of Tumor Cell Migration and Proliferation
Argatroban has demonstrated potential anti-cancer properties by inhibiting the migration and proliferation of various cancer cell lines in vitro.[7][8][9] These effects are attributed, in part, to the inhibition of thrombin-mediated processes that promote tumor progression.
Quantitative Data Summary: Anti-Cancer Effects of Argatroban
| Cell Line | Assay | Argatroban Concentration | Observed Effect | Reference |
| B16BL6 Melanoma | Cell Migration Assay | 10 µM | Dose-dependent inhibition of cell migration (p < 0.0001) | [7][9] |
| MDA-MB-468 Breast Cancer (Osteopontin-overexpressing) | Cell Growth Assay | 25 µg/ml | Decreased cell growth (P < 0.05) | [8] |
| MDA-MB-468 Breast Cancer (Osteopontin-overexpressing) | Colony-Forming Assay | 25 µg/ml | Decreased colony-forming ability (P < 0.05) | [8] |
| MDA-MB-468 Breast Cancer (Osteopontin-overexpressing) | Adhesion Assay | 25 µg/ml | Decreased cell adhesion (P < 0.05) | [8] |
| MDA-MB-468 Breast Cancer (Osteopontin-overexpressing) | Migration Assay | 25 µg/ml | Decreased cell migration (P < 0.05) | [8] |
Experimental Protocol: In Vitro Cancer Cell Migration Assay (Scratch Assay)
This protocol describes a method to assess the effect of Argatroban on the migration of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16BL6 melanoma, MDA-MB-468 breast cancer)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Sterile 200 µl pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates and culture until they form a confluent monolayer.
-
Scratch Creation: Create a sterile "scratch" or wound in the cell monolayer using a 200 µl pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 25 µM) to the respective wells. A vehicle control (medium with the solvent used for Argatroban) should be included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathway: Argatroban's Inhibition of Thrombin-Induced Cancer Malignancy
Caption: Argatroban inhibits thrombin, which can reduce cancer malignancy through OPN-dependent and independent pathways.
Cytoprotective Effects on Endothelial Cells
Argatroban exhibits protective effects on endothelial cells by mitigating thrombin-induced injury. This is a crucial non-anticoagulant effect as endothelial dysfunction is implicated in various cardiovascular diseases.
Quantitative Data Summary: Endothelial Protection by Argatroban
| Cell Line | Treatment | Measured Parameter | Effect of Argatroban Pre-treatment | Reference |
| TKM-33 (Human Umbilical Vein Endothelial Cells) | Thrombin Injury | Plasminogen Activator Inhibitor-1 (PAI-1) Secretion | Inhibited the induction of PAI-1 secretion | [10] |
| TKM-33 (Human Umbilical Vein Endothelial Cells) | Thrombin Injury | Plasminogen Activator (PA) Activity | Suppressed the inhibition of PA activity | [10] |
| TKM-33 (Human Umbilical Vein Endothelial Cells) | Thrombin Injury | Staphylokinase (SAK) Activity | Maintained higher SAK activity | [10] |
Experimental Protocol: Assessment of PAI-1 Secretion from Endothelial Cells
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line
-
Endothelial cell growth medium
-
This compound
-
Human α-thrombin
-
24-well plates
Procedure:
-
Cell Culture: Culture endothelial cells in 24-well plates until confluent.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
Experimental Workflow: Endothelial Cell Protection Assay
Caption: Workflow for assessing the protective effect of Argatroban on thrombin-stimulated endothelial cells.
Anti-Inflammatory Effects: Modulation of Leukocyte-Endothelial Interactions
Argatroban has been shown to possess anti-inflammatory properties by attenuating the interaction between leukocytes and endothelial cells, a key process in the inflammatory response.
Quantitative Data Summary: Anti-Inflammatory Effects of Argatroban
| Cell Type | Assay | Argatroban Treatment | Observed Effect | Reference |
| Rat Leukocytes | In vivo microscopy of retinal microcirculation | Intravenous administration | Reduced maximum number of rolling leukocytes by 90.1% (P<0.05) | [11][12] |
| Rat Leukocytes | In vivo microscopy of retinal microcirculation | Intravenous administration | Reduced maximum number of accumulated leukocytes by 58.7% (P<0.05) | [11][12] |
| Rat Platelets | In vivo microscopy of retinal microcirculation | Intravenous administration | Reduced maximum number of rolling platelets by 91.8% (P<0.01) | [11][12] |
| Rat Platelets | In vivo microscopy of retinal microcirculation | Intravenous administration | Reduced maximum number of adhering platelets by 78.9% (P<0.01) | [11][12] |
| Rat Retinal Tissue | RT-PCR | Intravenous administration | Significantly suppressed P-selectin and ICAM-1 mRNA expression (P<0.01) | [11][12] |
| Human Polymorphonuclear Neutrophils (PMNs) | In vitro migration assay | 0.8 µg/mL | Significantly reduced PMN track lengths | [13] |
Experimental Protocol: In Vitro Leukocyte Adhesion Assay
This protocol outlines a method to evaluate the effect of Argatroban on the adhesion of leukocytes to an endothelial cell monolayer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils (isolated from fresh blood)
-
Endothelial cell growth medium
-
Neutrophil isolation medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer: Culture HUVECs in 96-well black, clear-bottom plates until a confluent monolayer is formed.
-
Activation: Activate the HUVEC monolayer by treating with TNF-α for 4-6 hours to upregulate adhesion molecules.
-
Neutrophil Labeling: Isolate neutrophils from healthy donor blood and label them with Calcein-AM.
-
Treatment: Pre-incubate the labeled neutrophils with various concentrations of Argatroban for 30 minutes.
-
Co-culture: Add the Argatroban-treated neutrophils to the activated HUVEC monolayer and incubate for 30-60 minutes.
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent neutrophils.
-
Data Analysis: Compare the fluorescence readings between the different Argatroban concentrations and the control.
Signaling Pathway: Argatroban's Modulation of Leukocyte-Endothelial Adhesion
Caption: Argatroban can reduce inflammation by inhibiting thrombin-mediated upregulation of adhesion molecules on endothelial cells.
Inhibition of Factor Xa-Induced Platelet Aggregation
While Argatroban is a direct thrombin inhibitor, it has also been shown to inhibit platelet aggregation induced by Factor Xa, suggesting a mechanism that extends beyond its primary target.
Quantitative Data Summary: Inhibition of Factor Xa-Induced Platelet Aggregation
| Platelet Source | Inducer | Inhibitor | IC50 | Reference |
| Rabbit Gel-Filtered Platelets | Thrombin | Argatroban | Not specified | [14] |
| Rabbit Gel-Filtered Platelets | Factor Xa + Prothrombin | Argatroban | 5-7 times higher than for thrombin-induced aggregation | [14] |
Experimental Protocol: Platelet Aggregation Assay
This protocol describes how to measure the effect of Argatroban on Factor Xa-induced platelet aggregation using a platelet aggregometer.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound
-
Factor Xa
-
Prothrombin
-
Calcium Chloride (CaCl2)
-
Platelet aggregometer
Procedure:
-
Platelet Preparation: Prepare PRP from fresh whole blood or isolate washed platelets.
-
Baseline Measurement: Place a sample of the platelet suspension in the aggregometer cuvette and establish a baseline light transmission.
-
Inhibitor Addition: Add the desired concentration of Argatroban or vehicle control to the platelet suspension and incubate for a few minutes.
-
Induction of Aggregation: Add Factor Xa, prothrombin, and CaCl2 to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission over time. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the maximum aggregation percentage for each concentration of Argatroban and calculate the IC50 value.
Inhibition of VEGF Production
Argatroban has been found to completely block thrombin-induced Vascular Endothelial Growth Factor (VEGF) production in neuroblastoma cells, indicating a potential role in modulating angiogenesis.[15]
Experimental Protocol: Measurement of VEGF Secretion
This protocol details a method to assess the impact of Argatroban on thrombin-induced VEGF secretion from cells.
Materials:
-
Human neuroblastoma cell line (e.g., NB-1)
-
Cell culture medium
-
This compound
-
Human α-thrombin
-
VEGF ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in 24-well plates and grow to near confluence.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal VEGF secretion.
-
Treatment: Treat the cells with various concentrations of Argatroban in the presence or absence of thrombin.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of VEGF in the supernatant using a VEGF ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare VEGF levels across the different treatment conditions.
Signaling Pathway: Inhibition of Thrombin-Induced VEGF Production
Caption: Argatroban blocks thrombin-induced VEGF secretion, which is dependent on PI3K, PKC, and calcium signaling.[15]
References
- 1. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 4. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical issues in the development of argatroban: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule direct antithrombins: argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. The thrombin inhibitor Argatroban reduces breast cancer malignancy and metastasis via osteopontin-dependent and osteopontin-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin Inhibitor, Argatroban, Prevents Tumor Cell Migration and Bone Metastasis | Semantic Scholar [semanticscholar.org]
- 10. The effect of argatroban on injured endothelial cells by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Argatroban attenuates leukocyte- and platelet-endothelial cell interactions after transient retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Therapeutic Anticoagulation with Argatroban and Heparins Reduces Granulocyte Migration: Possible Impact on ECLS-Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of factor Xa-induced platelet aggregation by a selective thrombin inhibitor, argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of thrombin-induced vascular endothelial growth factor production in human neuroblastoma (NB-1) cells by argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Argatroban Monohydrate in Thrombin-Related Cancer Research
Introduction
Thrombin, a serine protease central to the coagulation cascade, is increasingly recognized for its multifaceted role in cancer progression.[1][2] It contributes to tumor growth, angiogenesis, invasion, and metastasis, primarily through the activation of Protease-Activated Receptors (PARs) on cancer cells, platelets, and endothelial cells.[1][3][4] Argatroban monohydrate, a synthetic, small-molecule direct thrombin inhibitor (DTI), serves as a highly specific and potent tool for elucidating the precise mechanisms of thrombin in the tumor microenvironment.[5][6] Unlike heparin, Argatroban's action is independent of antithrombin and can inhibit both free and clot-bound thrombin, making it a valuable reagent for cancer research.[6][7] These notes provide detailed protocols and data for utilizing Argatroban to study thrombin's role in cancer biology.
Mechanism of Action
Argatroban is a peptidomimetic drug that reversibly binds to the active site of thrombin with high affinity and specificity.[7][8] This direct inhibition prevents thrombin from catalyzing its downstream effects, which include the conversion of fibrinogen to fibrin, the activation of platelets, and the activation of coagulation factors V, VIII, and XIII.[9][10] By blocking these functions, Argatroban effectively decouples the coagulation cascade from thrombin-mediated cellular signaling, allowing researchers to isolate and study the specific contributions of thrombin to cancer pathology.[7]
Thrombin Signaling in Cancer
Thrombin's pro-tumorigenic effects are largely mediated through the activation of PARs, particularly PAR-1.[1][11] Upon activation by thrombin, PAR-1 initiates intracellular signaling cascades that upregulate the expression of genes involved in cell proliferation, migration, inflammation, and angiogenesis.[3][4] This signaling can enhance tumor cell motility and invasion, stimulate the release of pro-angiogenic factors like VEGF, and promote the establishment of metastatic niches.[2][12]
Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical studies using Argatroban to investigate the role of thrombin in cancer.
Table 1: In Vitro Efficacy of Argatroban in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Argatroban Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| MDA-MB-468 (OPN-overexpressing) | Breast Cancer | Cell Growth, Colony Formation, Adhesion, Migration | 25 µg/mL (~50 µM) | Decreased cell growth, colony-forming ability, adhesion, and migration. | [13][14] |
| B16BL6 | Melanoma | Cell Migration | 10 µM | Maximum inhibition of dose-dependent cell migration. | [15][16] |
| B16BL6 | Melanoma | Cell Migration | 10-100 µM | Demonstrated maximal inhibition of cell migration in this range. |[14] |
Table 2: In Vivo Efficacy of Argatroban in Animal Models
| Animal Model | Cancer Type | Argatroban Dosage | Route | Outcome | Reference |
|---|---|---|---|---|---|
| Mice (Mammary Fat Pad Injection) | Breast Cancer (MDA-MB-468) | 9 mg/kg/day | Intraperitoneal | Increased tumor latency; Decreased lymphatic metastasis. | [13] |
| C57BL6 Mice (Intracardiac Injection) | Melanoma (B16BL6) | 9 mg/kg/day | Intraperitoneal | Significantly reduced number of limbs with bone metastasis. |[15][16] |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of Argatroban on cancer cell migration towards a chemoattractant.
-
Cell Culture: Culture cancer cells (e.g., B16BL6 melanoma) in appropriate media (e.g., RPMI-1640 with 10% FBS).[15]
-
Cell Preparation: Starve cells in serum-free media for 12-24 hours. Harvest cells by trypsinization and resuspend in serum-free media at a concentration of 1 x 10⁵ cells/mL.
-
Argatroban Treatment: Pre-incubate the cell suspension with varying concentrations of Argatroban (e.g., 0, 1, 10, 50 µM) or a vehicle control for 30 minutes at 37°C.[15][16]
-
Assay Setup:
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower wells of a Boyden chamber apparatus.
-
Place an 8 µm pore size polycarbonate membrane insert into each well.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours, allowing cells to migrate through the membrane.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet or DAPI.
-
Count the number of stained cells in several high-power fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Protocol 2: In Vivo Spontaneous Metastasis Model
This protocol evaluates the effect of Argatroban on the metastatic spread of a primary tumor in an animal model.
-
Animal Model: Use immunocompromised mice (e.g., nude mice) or syngeneic models (e.g., C57BL/6 for B16BL6 cells).[13][15]
-
Tumor Cell Implantation:
-
Argatroban Administration:
-
Monitoring:
-
Monitor tumor growth by measuring primary tumor dimensions with calipers twice weekly. Calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal health, body weight, and any signs of distress.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4-6 weeks), humanely euthanize the animals.
-
Excise the primary tumor and weigh it.
-
Carefully dissect key organs (e.g., lungs, liver, lymph nodes, bone) to assess for metastatic lesions.[13][15]
-
Metastases can be quantified by visual counting of surface nodules or through histological analysis (H&E staining) of tissue sections.
-
References
- 1. The Complex Role of Thrombin in Cancer and Metastasis: Focus on Interactions with the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin—unique coagulation system protein with multifaceted impacts on cancer and metastasis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 4. Proinflammatory signaling functions of thrombin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 6. Pharmacology of argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Small-molecule direct antithrombins: argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombin Generation and Cancer: Contributors and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The thrombin inhibitor Argatroban reduces breast cancer malignancy and metastasis via osteopontin-dependent and osteopontin-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. karger.com [karger.com]
- 16. Thrombin inhibitor, argatroban, prevents tumor cell migration and bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of In Vitro Studies Using Argatroban Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a synthetic direct thrombin inhibitor, derived from L-arginine. Its primary mechanism of action involves the reversible, high-affinity binding to the catalytic site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition prevents the downstream events of the coagulation cascade, including the conversion of fibrinogen to fibrin, and the activation of coagulation factors V, VIII, and XIII.[4][5][6][7] Argatroban's action is independent of antithrombin, a key differentiator from indirect thrombin inhibitors like heparin.[1] This document provides a meta-analysis of in vitro studies on this compound, summarizing key quantitative data and providing detailed experimental protocols for its evaluation.
Data Presentation: Quantitative In Vitro Effects of Argatroban
The following tables summarize the quantitative effects of this compound in various in vitro assays as reported in the literature.
Table 1: Effect of Argatroban on Coagulation Parameters
| Parameter | Assay | System | Argatroban Concentration | Observed Effect | Reference |
| Thrombin Generation | Thrombin Generation Assay | Platelet-Poor Plasma (PPP) | 0-1.0 µg/mL | Progressive decrease in lag time and peak thrombin formation.[8] | [8] |
| PPP with varying Antithrombin (AT) levels | 0.5 µg/mL | Effective in decreasing thrombin formation at both low and normal AT levels.[8] | [8] | ||
| Activated Partial Thromboplastin Time (aPTT) | aPTT Assay | --- | 2 µg/kg/min (infusion equivalent) | Expected to increase aPTT 1.5-fold.[9] | [9] |
| --- | 10 µg/kg/min (infusion equivalent) | Can prolong aPTT up to 3-fold.[9] | [9] | ||
| Activated Clotting Time (ACT) | ACT Assay | --- | 15–25 µg/kg/min (infusion equivalent) | Prolonged to 275–450 seconds.[9] | [9] |
| Kaolin ACT | Heparinized blood | 0.125 and 0.25 µg/mL | Significant increases in ACT at all heparin levels.[8] | ||
| Inhibitory Constant (Ki) | --- | --- | --- | ~39 nM for thrombin.[7] | [7] |
Table 2: Effect of Argatroban on Platelet Aggregation and Fibrinolysis
| Process | Assay | System | Argatroban Concentration | Observed Effect | Reference |
| Platelet Aggregation | Platelet Aggregometry | --- | --- | Effective in inhibiting platelet aggregation.[9] | [9] |
| Fibrinolysis | Thrombelastography | Plasma | 1.25, 2.5 µg/mL | Significantly decreased clot lysis time and increased the maximum rate of lysis.[10] | [10] |
Table 3: Effect of Argatroban on Cancer Cell Biology
| Process | Cell Line | Assay | Argatroban Concentration | Observed Effect | Reference |
| Cell Migration | B16 Melanoma | Phagokinetic Track Motility Assay | 0.1-10 µM | Dose-dependent inhibition of thrombin-induced cell migration.[11] | [11] |
| B16BL6 Melanoma | --- | 10 µM | Maximum inhibition of cell migration.[12] | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of Argatroban on the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
-
Control plasma
Procedure:
-
Sample Preparation: Prepare serial dilutions of Argatroban in a suitable buffer or saline. Spike platelet-poor plasma (PPP) with different concentrations of Argatroban or vehicle control.
-
Incubation: Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.
-
Assay Performance:
-
Pipette 100 µL of the PPP sample (with or without Argatroban) into a coagulometer cuvette.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for clot formation in seconds.
-
-
Data Analysis: Record the clotting time for each Argatroban concentration and the control. The results are typically expressed as the prolongation of the aPTT in seconds or as a ratio relative to the baseline.
In Vitro Platelet Aggregation Assay
This assay measures the ability of Argatroban to inhibit thrombin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) as a blank
-
This compound stock solution
-
Thrombin (agonist)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect whole blood in citrate-containing tubes. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. A second, high-speed centrifugation (e.g., 2000 x g) of the remaining blood will yield PPP.
-
Instrument Setup: Adjust the aggregometer with PRP to 0% aggregation and with PPP to 100% aggregation.
-
Assay Performance:
-
Pipette a defined volume of PRP into a siliconized glass cuvette with a stir bar.
-
Add the desired concentration of Argatroban or vehicle control and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Add thrombin to induce platelet aggregation.
-
The aggregometer will record the change in light transmission as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated. The inhibitory effect of Argatroban is determined by comparing the aggregation in its presence to the control.
Thrombin Generation Assay
This assay provides a comprehensive assessment of the effect of Argatroban on the initiation, propagation, and peak of thrombin generation.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution
-
Thrombin generation reagent kit (containing a fluorogenic substrate for thrombin and a trigger, e.g., tissue factor and phospholipids)
-
Fluorometer
Procedure:
-
Sample Preparation: Spike PPP with various concentrations of Argatroban or a vehicle control.
-
Assay Performance:
-
Pipette the PPP samples into a 96-well plate.
-
Add the thrombin generation reagent (containing the fluorogenic substrate) to each well.
-
Initiate thrombin generation by adding the trigger solution.
-
The fluorometer measures the fluorescence intensity over time, which is proportional to the amount of thrombin generated.
-
-
Data Analysis: The data is used to generate a thrombin generation curve. Key parameters such as lag time, time to peak, peak height, and endogenous thrombin potential (ETP) are calculated to quantify the effect of Argatroban.
In Vitro Cancer Cell Migration Assay (Wound Healing Assay)
This assay assesses the impact of Argatroban on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma cells)[11]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Culture plates (e.g., 24-well plates)
-
Pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a culture plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip or a cell scraper.
-
Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free medium containing different concentrations of Argatroban or a vehicle control.
-
Incubation and Imaging: Incubate the plate at 37°C in a CO2 incubator. Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points for each condition. The rate of cell migration can be quantified by the change in the wound area or width over time.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Argatroban's Anticoagulant Action
Argatroban directly inhibits thrombin, which is a central enzyme in the coagulation cascade. This inhibition blocks multiple downstream events.
Caption: Argatroban directly inhibits thrombin, preventing fibrin formation and platelet aggregation.
Potential Signaling Pathway of Argatroban in Cancer
Recent studies suggest that thrombin can promote cancer cell progression through Protease-Activated Receptor 1 (PAR1). Argatroban, by inhibiting thrombin, may interfere with this pathway. One study has implicated the JAK2/STAT3 pathway downstream of PAR1.[13]
Caption: Argatroban may inhibit thrombin-mediated PAR1 signaling in cancer cells.
Experimental Workflow for In Vitro Evaluation of Argatroban
The following diagram illustrates a typical workflow for the in vitro characterization of Argatroban's anticoagulant properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. Argatroban in heparin-induced thrombocytopenia: rationale for use and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on argatroban for the prophylaxis and treatment of heparin-induced thrombocytopenia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of argatroban on thrombin generation and hemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Argatroban enhances fibrinolysis by differential inhibition of thrombin-mediated activation of thrombin activatable fibrinolysis inhibitor and factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Thrombin inhibitor, argatroban, prevents tumor cell migration and bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: The Potential of Argatroban Monohydrate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a synthetic, small-molecule direct thrombin inhibitor (DTI).[1][2] Derived from L-arginine, it binds reversibly and with high specificity to the catalytic site of thrombin, exerting a potent anticoagulant effect.[1][3] Unlike heparin, its action is independent of antithrombin and effectively inhibits both free (circulating) and clot-bound thrombin.[4][5] Initially approved for treating heparin-induced thrombocytopenia (HIT), its predictable pharmacokinetics and rapid, reversible action have prompted significant investigation into its utility in various neurological conditions, particularly those with a thrombo-inflammatory component like stroke.[1][6]
This document provides detailed application notes and protocols for researchers exploring the use of this compound in neuroscience, with a focus on its mechanism, established applications in stroke models, and potential in neurodegenerative disease research.
Mechanism of Action in the Central Nervous System
Argatroban's primary mechanism is the direct, competitive inhibition of thrombin (Factor IIa).[2] Thrombin is a pivotal serine protease in the coagulation cascade and also plays a significant role in neuroinflammation and brain injury.[2][7]
Key Actions:
-
Anticoagulation: By binding to thrombin's active site, Argatroban blocks the conversion of fibrinogen to fibrin, preventing the formation and propagation of thrombi.[4] This is crucial for maintaining blood vessel patency in the cerebral microvasculature.[8]
-
Inhibition of Clot-Bound Thrombin: Argatroban's ability to inhibit thrombin entrapped within existing fibrin clots is a key advantage over indirect inhibitors like heparin.[3][4] This helps stabilize existing clots and prevents further thrombotic events.[4]
-
Neuroprotection and Anti-inflammatory Effects: Beyond its anticoagulant properties, thrombin is a potent activator of inflammatory pathways in the brain. It can lead to blood-brain barrier (BBB) disruption, brain edema, and activation of microglia.[9][10] By inhibiting thrombin, Argatroban has been shown to:
-
Reduce secondary brain damage, including edema and inflammation, in models of intracerebral hemorrhage (ICH).[11]
-
Attenuate BBB disruption following subarachnoid hemorrhage (SAH).[9][10]
-
Suppress the expression of protease-activated receptor-1 (PAR-1), a key receptor for thrombin-mediated cellular effects in the brain.[12]
-
Pharmacokinetic Profile
Understanding the pharmacokinetics of Argatroban is critical for designing experiments. Its properties allow for precise control over the level of anticoagulation.
| Parameter | Value | Reference(s) |
| Administration | Intravenous (IV) | [4][5] |
| Bioavailability | 100% | [5] |
| Half-life | 39 - 51 minutes (Normal Hepatic Function) | [2][4][5] |
| Metabolism | Hepatic (CYP3A4/5) | [2] |
| Time to Steady State | 1 - 3 hours | [2] |
| Monitoring | aPTT, ACT | [1] |
Application in Ischemic Stroke Research
Argatroban has been extensively studied for acute ischemic stroke (AIS), where it is proposed to prevent thrombus propagation and protect the ischemic penumbra.[8][13]
Clinical Evidence Summary: Clinical trials and meta-analyses have shown that Argatroban, often combined with antiplatelet therapy, can significantly reduce the incidence of early neurological deterioration (END) and improve functional outcomes (modified Rankin Scale scores) in AIS patients.[14][15] Importantly, this benefit does not typically come with a significantly increased risk of symptomatic intracranial hemorrhage.[15]
| Study Type | Key Findings | Reference(s) |
| Randomized Clinical Trial | Argatroban + antiplatelet therapy resulted in better 90-day functional outcomes compared to antiplatelets alone in AIS patients with END (80.5% vs 73.3% with good outcome). | [14][16] |
| Meta-analysis | Argatroban significantly reduced END (OR = 0.47) without increasing rates of intracranial hemorrhage or mortality. | |
| Meta-analysis | Argatroban infusion improved neurological function (NIHSS, modified Barthel Index) and decreased END. | [15] |
Preclinical Models: In animal models of focal ischemia (e.g., middle cerebral artery occlusion, MCAO), Argatroban has been shown to be neuroprotective, reducing infarct size and improving behavioral outcomes even when administered up to 3 hours post-ischemia.[17]
| Animal Model | Dosing Regimen (Rat) | Key Outcomes | Reference(s) | | :--- | :--- | :--- | | Filament MCAO | 0.45 mg IV over 2 hours | Reversed learning and memory deficits. |[17][18] | | Filament MCAO | 10 mg/kg or 18 mg/kg over 24h via mini-pump | Significant neuroprotection when given up to 3 hours post-MCAo. |[18] | | Thrombotic MCAO | Plasma level of 0.2-0.6 µM via osmotic pump | Reduced infarct size, improved regional cerebral blood flow. |[8] |
Application in Hemorrhagic Stroke Research
While administering an anticoagulant in the context of hemorrhage seems counterintuitive, research suggests that thrombin-mediated secondary injury is a key driver of pathology. Argatroban's potential to mitigate this secondary damage is an active area of investigation.
-
Subarachnoid Hemorrhage (SAH): In rat models of SAH, high-dose Argatroban attenuated BBB disruption, reduced brain edema, decreased apoptotic cell death, and improved neurological outcomes.[9][10]
-
Intracerebral Hemorrhage (ICH): In a rat collagenase-induced ICH model, Argatroban significantly reduced brain edema and infiltration of inflammatory cells in the perihematomal region without increasing the hematoma volume.[11]
| Animal Model | Dosing Regimen (Rat) | Key Outcomes | Reference(s) | | :--- | :--- | :--- | | SAH (Intravascular Perforation) | 0.9 mg/h (high-dose) | Attenuated BBB disruption, reduced brain edema and cell death. |[9][10][19] | | ICH (Collagenase Injection) | N/A (Systemic administration) | Reduced brain edema and inflammation. |[11] | | ICH (Thrombin Injection) | 0.9 mg/kg IP | Reduced edema and PAR-1 expression. |[12] |
Potential in Neurodegenerative Disease Research
The role of vascular dysfunction and neuroinflammation in neurodegenerative diseases like Alzheimer's is increasingly recognized.[20] A prothrombotic state has been identified in Alzheimer's disease, where fibrin deposits can contribute to neuroinflammation and reduced cerebral blood flow.
While research has focused more on the direct oral anticoagulant dabigatran, the principle of thrombin inhibition is highly relevant.[21] Preclinical studies using thrombin inhibitors in mouse models of Alzheimer's have shown that long-term anticoagulation can:
-
Prevent fibrin clot deposition in the brain.[21]
-
Preserve cerebral blood flow.[21]
-
Reduce neuroinflammation and Aβ plaque accumulation.[20][21]
-
Prevent memory decline.[21]
The potential for Argatroban in this field remains largely unexplored and represents a promising avenue for future research. There is currently limited to no established research on the use of Argatroban for Parkinson's disease.[22][23]
Protocols
Protocol 1: In Vivo Ischemic Stroke Model (Rat MCAO)
This protocol describes the transient middle cerebral artery occlusion (MCAo) model in rats to assess the neuroprotective effects of Argatroban.
Methodology:
-
Animal Preparation: Anesthetize male Sprague Dawley rats (290-310g) using isoflurane. Maintain body temperature at 37°C throughout the procedure.
-
MCAO Procedure:
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Treatment Administration:
-
Immediately following occlusion, randomly assign animals to treatment groups (e.g., Saline control vs. Argatroban).
-
Administer Argatroban (e.g., 0.45mg in 0.2mL saline) or an equivalent volume of saline intravenously (IV) via the tail vein over a 2-hour period.[18]
-
-
Reperfusion: After 2 hours of occlusion, withdraw the filament to allow for reperfusion.
-
Outcome Assessment:
-
Behavioral Tests: At 24 hours and up to 7 days post-MCAo, perform neurological deficit scoring (e.g., Bederson score) or more complex behavioral tests like the Barnes Maze to assess learning and memory.[17][18]
-
Histology: At the study endpoint, sacrifice the animals and perfuse transcardially with saline followed by paraformaldehyde.
-
Remove the brain and section it. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct core. Calculate infarct volume as a percentage of the total hemisphere volume.[18]
-
Protocol 2: In Vivo Hemorrhagic Stroke Model (Rat SAH)
This protocol uses the intravascular perforation model to induce SAH and evaluate Argatroban's effect on early brain injury.
Methodology:
-
Animal Preparation: Anesthetize Sprague Dawley rats as described in Protocol 1.
-
SAH Induction:
-
Expose the carotid bifurcation as in the MCAO procedure.
-
Introduce a sharpened 4-0 monofilament suture into the external carotid artery and advance it to the internal carotid artery until resistance is felt at the anterior cerebral artery/internal carotid artery bifurcation.
-
Perforate the vessel by advancing the suture slightly further, then immediately withdraw it.[9]
-
-
Treatment Administration:
-
Outcome Assessment (at 24 hours):
-
Neurological Scoring: Assess neurological function using a standardized SAH grading scale.
-
Brain Water Content (Edema): Sacrifice the animal, immediately remove the brain, and separate it into hemispheres. Determine the wet weight, then dry the tissue in an oven at 100°C for 72 hours to determine the dry weight. Calculate brain water content as: [(wet weight - dry weight) / wet weight] x 100%.[9]
-
Blood-Brain Barrier (BBB) Permeability: Inject Evans blue dye IV 1 hour before sacrifice. After perfusion, dissect brain regions and measure the extravasated dye spectrophotometrically.[9]
-
Apoptosis/Inflammation: Use tissue from perfused brains for TUNEL staining (apoptosis) or immunohistochemistry for inflammatory markers (e.g., Iba1 for microglia).[9]
-
Protocol 3: Anticoagulation Monitoring
Precise monitoring is essential to maintain the desired therapeutic window and avoid bleeding complications.
-
Baseline Measurement: Before initiating Argatroban infusion, collect a baseline blood sample to measure activated partial thromboplastin time (aPTT).
-
Target Range: The typical therapeutic target for anticoagulation in clinical settings is an aPTT of 1.5 to 3.0 times the baseline value.[24] This can be adapted for preclinical studies.
-
Monitoring During Infusion:
-
Draw a blood sample (e.g., from a tail or jugular vein catheter) 2 hours after the infusion begins.
-
Measure the aPTT.
-
Adjust the infusion rate based on the result. For example, in a clinical setting, if the aPTT is below the target, the infusion rate is increased; if it is above, the rate is decreased.[25]
-
-
Post-Infusion: Due to Argatroban's short half-life (39-51 mins), the aPTT should return to near-baseline levels within 2-4 hours of stopping the infusion.[2]
Safety and Considerations
-
Hemorrhage: As with any anticoagulant, the primary risk is bleeding. Careful dose selection and monitoring are crucial.[26]
-
Hepatic Impairment: Argatroban is metabolized by the liver, and its half-life is significantly prolonged in subjects with hepatic insufficiency. Dose reduction is required in this population.[2][25]
-
Contraindications: Argatroban is contraindicated in patients with active major bleeding.[26]
References
- 1. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Unraveling the thrombin–Alzheimer’s connection: Oral anticoagulants as potential neuroprotective therapeutics [accscience.com]
- 8. Effect of argatroban, a selective thrombin inhibitor, on animal models of cerebral thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin inhibition by argatroban ameliorates early brain injury and improves neurological outcomes after experimental subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombin Inhibition By Argatroban Ameliorates Early Brain Injury And Improves Neurological Outcomes After Experimental Subarachnoid Hemorrhage In Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic administration of argatroban reduces secondary brain damage in a rat model of intracerebral hemorrhage: histopathological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic administration of argatroban inhibits protease-activated receptor-1 expression in perihematomal tissue in rats with intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Argatroban in thrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Argatroban in Patients With Acute Ischemic Stroke With Early Neurological Deterioration: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of argatroban therapy for stroke patients: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Argatroban may Revolutionize Stroke Treatment, Offering Hope for Improved Outcomes [medicaldialogues.in]
- 17. Direct thrombin inhibitor argatroban reduces stroke damage in 2 different models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct Thrombin Inhibitor Argatroban Reduces Stroke Damage in Two Different Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Thrombin Inhibition by Argatroban Ameliorates Early Brain Injury and Improves Neurological Outcomes After Experimental Subarachnoid Hemorrhage in Rats | Semantic Scholar [semanticscholar.org]
- 20. Anticoagulants for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. garvan.org.au [garvan.org.au]
- 23. Distinct mechanisms underlying the therapeutic effects of low-molecular-weight heparin and chondroitin sulfate on Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of argatroban on early neurological deterioration and outcomes in minor ischemic stroke: preliminary findings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hospitals.vchca.org [hospitals.vchca.org]
- 26. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Throughput Screening for Novel Thrombin Inhibitors Using Argatroban Monohydrate as a Reference
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin, a serine protease, plays a critical role in the coagulation cascade by converting fibrinogen to fibrin, leading to the formation of a blood clot.[1] Dysregulation of thrombin activity is implicated in various cardiovascular diseases, making it a key target for anticoagulant therapies.[1] High-throughput screening (HTS) is a powerful methodology for identifying novel enzyme inhibitors from large compound libraries.[2][3] This application note provides a detailed protocol for a fluorescence-based HTS assay to discover novel thrombin inhibitors, using the potent and specific direct thrombin inhibitor, Argatroban monohydrate, as a reference standard.[4]
Principle of the Assay
The primary screening assay utilizes a fluorogenic peptide substrate that is specifically cleaved by thrombin.[5] The substrate consists of a fluorophore and a quencher held in close proximity. Upon cleavage by thrombin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity.[5] The inhibitory activity of test compounds is determined by quantifying the reduction in fluorescence signal compared to a no-inhibitor control.
Materials and Reagents
-
Enzyme: Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)
-
Substrate: Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC, Enzo Life Sciences, Cat. No. BML-P237 or equivalent)
-
Reference Inhibitor: this compound (Sigma-Aldrich, Cat. No. A0789 or equivalent)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0
-
Compound Plates: 384-well, black, flat-bottom, non-treated polystyrene plates (Corning, Cat. No. 3571 or equivalent)
-
Reagent Plates: 384-well polypropylene plates
-
HTS Plate Reader: A fluorescence plate reader capable of excitation at ~350-380 nm and emission at ~450-460 nm.[6]
-
Compound Library: A collection of small molecules dissolved in Dimethyl Sulfoxide (DMSO).
-
Liquid Handling System: Automated liquid handler for dispensing reagents and compounds.
Experimental Protocols
Reagent Preparation
-
Thrombin Stock Solution (1 mg/mL): Reconstitute lyophilized human α-thrombin in high-purity water. Aliquot and store at -80°C.
-
Working Thrombin Solution (2X): On the day of the assay, thaw a thrombin aliquot on ice. Dilute the stock solution in cold Assay Buffer to a final concentration of 2 nM (2X the final assay concentration). Keep on ice.
-
Substrate Stock Solution (10 mM): Dissolve the fluorogenic substrate in DMSO. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution (2X): Dilute the substrate stock solution in Assay Buffer to a final concentration of 50 µM (2X the final assay concentration). Protect from light.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Serial Dilution of Argatroban (Reference Compound): Prepare a 10-point, 3-fold serial dilution of Argatroban in DMSO, starting from a 1 mM concentration. This will be used to generate a dose-response curve.
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format.
-
Compound Plating: Using an automated liquid handler, pin 100 nL of each compound from the library plate into the corresponding wells of a 384-well black assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 100 nL of DMSO to 16 wells.
-
Positive Control (100% Inhibition): Add 100 nL of a high concentration of this compound (e.g., 10 µM final concentration) to 16 wells.
-
-
Enzyme Addition: Add 5 µL of the 2X Working Thrombin Solution (final concentration 1 nM) to all wells of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the 2X Working Substrate Solution (final concentration 25 µM) to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) every minute for 30 minutes at 37°C.[6]
Hit Confirmation and IC50 Determination
-
Compound Selection: Identify "hits" from the primary screen as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Dose-Response Plates: Prepare 10-point, 3-fold serial dilutions of the selected hit compounds and the reference inhibitor, this compound, in DMSO.
-
Assay Execution: Repeat the HTS protocol (steps 4.2.1 - 4.2.6) using the serially diluted compounds.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: Counter-Screen for Assay Interference
To eliminate false positives due to compound interference with the fluorescence signal, a counter-screen is performed.[7]
-
Assay Setup: Prepare assay plates with hit compounds as in the IC50 determination protocol.
-
Reaction Completion: In a separate tube, allow the thrombin-substrate reaction to proceed to completion (or near-completion) to generate a stable fluorescent product.
-
Product Addition: Add the pre-formed fluorescent product to the wells containing the hit compounds.
-
Fluorescence Reading: Read the fluorescence intensity immediately. Compounds that significantly reduce the fluorescence signal are flagged as potential autofluorescent or quenching compounds.
Data Presentation
Quantitative data from the screening and validation steps should be summarized in clear, structured tables.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.85 | > 0.5 |
| Signal-to-Background (S/B) | 15 | > 10 |
| CV of Negative Control (%) | 4.5 | < 10% |
| CV of Positive Control (%) | 5.2 | < 10% |
Table 2: Summary of Primary HTS Results
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Rate (%) | 0.5% |
| Number of Confirmed Hits | 500 |
Table 3: IC50 Values for Confirmed Hits and Reference Compound
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Argatroban (Reference) | 0.009 | 1.1 | 0.998 |
| Hit Compound 1 | 0.250 | 1.3 | 0.995 |
| Hit Compound 2 | 1.150 | 0.9 | 0.989 |
| Hit Compound 3 | 5.780 | 1.0 | 0.992 |
| ... | ... | ... | ... |
Visualizations
Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Argatroban Monohydrate: Unveiling its Anti-Inflammatory Potential in Cell Culture
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Argatroban monohydrate, a synthetic direct thrombin inhibitor, is well-established for its anticoagulant properties. Beyond its effects on coagulation, emerging evidence highlights its significant anti-inflammatory capabilities. Thrombin, the primary target of argatroban, is a potent activator of inflammatory signaling pathways. By inhibiting thrombin, this compound effectively modulates these pathways, offering therapeutic potential for a range of inflammatory conditions. These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in cell culture, focusing on key signaling pathways and inflammatory markers.
Mechanism of Action: Inhibition of Thrombin-Mediated Inflammation
Thrombin plays a pivotal role in inflammation primarily through the activation of Protease-Activated Receptors (PARs), particularly PAR-1, on the surface of various cell types, including endothelial cells and immune cells. This activation initiates a cascade of intracellular signaling events, leading to the upregulation of pro-inflammatory genes.
This compound directly binds to the active site of thrombin, blocking its enzymatic activity. This inhibition prevents thrombin from cleaving and activating PARs, thereby disrupting the downstream inflammatory signaling. The key consequences of this inhibition in a cell culture setting include:
-
Reduced Cytokine and Chemokine Production: Inhibition of thrombin signaling by argatroban leads to a decrease in the production and release of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-2 (MIP-2).[1]
-
Downregulation of Adhesion Molecules: Argatroban can attenuate the expression of adhesion molecules like P-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, which are crucial for the recruitment of leukocytes to sites of inflammation.
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Thrombin activation of PARs is a known trigger for NF-κB activation. By blocking this initial step, argatroban indirectly inhibits the translocation of NF-κB into the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in cell culture.
Table 1: Effect of Argatroban on Thrombin-Induced MCP-1 and MIP-2 Production in Rat Glomerular Epithelial Cells
| Treatment Group | MCP-1 (ng/mL) | % Inhibition of MCP-1 | MIP-2 (ng/mL) | % Inhibition of MIP-2 |
| Control | Undetectable | - | Undetectable | - |
| Thrombin (1 U/mL) | 15.2 ± 1.5 | - | 8.5 ± 0.9 | - |
| Thrombin + Argatroban (1 µg/mL) | 8.1 ± 0.8 | 46.7% | 4.1 ± 0.5 | 51.8% |
| Thrombin + Argatroban (10 µg/mL) | 3.5 ± 0.4 | 77.0% | 1.8 ± 0.2 | 78.8% |
| Thrombin + Argatroban (100 µg/mL) | 1.2 ± 0.2 | 92.1% | 0.7 ± 0.1 | 91.8% |
Data are presented as mean ± standard deviation. The stimulating effect of thrombin on the production of MCP-1 and MIP-2 was inhibited by the addition of argatroban.[1]
Signaling Pathways and Experimental Workflow
Thrombin-Induced Inflammatory Signaling Pathway
Caption: Argatroban inhibits thrombin-induced inflammatory signaling.
Experimental Workflow for Investigating Argatroban's Anti-inflammatory Effects
Caption: Workflow for cell-based anti-inflammatory assays.
Experimental Protocols
Protocol 1: Determination of Argatroban's Effect on Cytokine/Chemokine Production via ELISA
This protocol is designed to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1, MIP-2) in cultured cells stimulated with an inflammatory agent.
Materials:
-
Cell line (e.g., Rat Glomerular Epithelial Cells, RAW 264.7 macrophages, HUVECs)
-
Complete cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., Thrombin, Lipopolysaccharide - LPS)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for the specific cytokines/chemokines of interest
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Argatroban Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of argatroban. Include a vehicle control (medium with solvent only). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare the inflammatory stimulus (e.g., Thrombin at a final concentration of 1 U/mL or LPS at 1 µg/mL) in culture medium. Add 100 µL of the stimulus solution to the appropriate wells. Include an unstimulated control group (cells treated with argatroban vehicle and stimulus vehicle).
-
Incubation: Incubate the plate for a predetermined time, which should be optimized for the specific cytokine and cell type (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the ELISA for the target cytokines/chemokines according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of the cytokines/chemokines in each sample based on the standard curve. Determine the percentage of inhibition for each argatroban concentration compared to the stimulated control.
Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot
This protocol details the investigation of argatroban's effect on the NF-κB signaling pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cell line (e.g., HUVECs, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., Thrombin, LPS)
-
PBS, ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional, for p65 translocation)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for whole-cell/cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound at various concentrations for 1-2 hours, followed by stimulation with thrombin or LPS for a shorter duration suitable for observing signaling events (e.g., 15-60 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation).
-
Cell Lysis:
-
For Whole-Cell Lysates: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
For Nuclear/Cytoplasmic Fractionation: Use a commercial kit and follow the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the appropriate loading control.
Conclusion
These application notes and protocols provide a framework for researchers to investigate the anti-inflammatory effects of this compound in a cell culture setting. By quantifying the inhibition of key inflammatory mediators and dissecting the underlying signaling pathways, these studies can further elucidate the therapeutic potential of argatroban beyond its established role in anticoagulation. The provided diagrams and detailed methodologies are intended to facilitate the design and execution of robust and reproducible experiments in this promising area of research.
References
Investigating the Role of Argatroban Monohydrate in Modulating Immune Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate, a synthetic direct thrombin inhibitor (DTI), is clinically established for its potent anticoagulant effects, particularly in the management of heparin-induced thrombocytopenia (HIT).[1][2][3] Beyond its critical role in hemostasis, emerging evidence suggests that thrombin, the primary target of Argatroban, is a key modulator of immune responses. Thrombin's engagement with Protease-Activated Receptors (PARs) on various immune cells, including T-lymphocytes, monocytes, and macrophages, can trigger pro-inflammatory signaling cascades.[4][5] Consequently, this compound, by directly inhibiting thrombin, presents a promising therapeutic candidate for modulating immune-mediated pathologies.
These application notes provide a comprehensive overview of the potential immunomodulatory functions of this compound. Detailed protocols for in vitro investigation of its effects on key immune cell populations are provided, along with structured tables for the presentation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Mechanism of Action: Thrombin Inhibition and Immune Modulation
This compound is a small molecule that reversibly binds to the active site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity.[2][6] Thrombin's influence on the immune system is multifaceted, primarily mediated through the activation of PARs, a family of G-protein coupled receptors.
Key Immunomodulatory Effects (Inferred from Thrombin Inhibition):
-
T-Lymphocyte Modulation: Thrombin has been shown to enhance T-cell proliferation and the production of pro-inflammatory cytokines such as IL-2 and IL-6.[4] By inhibiting thrombin, Argatroban is hypothesized to suppress T-cell activation and proliferation, potentially shifting the immune response towards a less inflammatory state.
-
Macrophage Polarization: Thrombin can promote the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the release of inflammatory cytokines.[1] Argatroban, through its anti-thrombin activity, is expected to counteract this M1 polarization and may favor a shift towards an anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation.
-
Monocyte and Neutrophil Activity: Thrombin can induce the expression of adhesion molecules on monocytes and promote their adhesion to endothelial cells, a critical step in inflammation.[1] Argatroban may therefore reduce monocyte-mediated inflammation. Additionally, Argatroban has been observed to have effects on neutrophils, though the precise mechanisms are still under investigation.[7]
-
Cytokine Release: By preventing thrombin-mediated activation of immune cells, Argatroban is anticipated to reduce the release of a panel of pro-inflammatory cytokines, including TNF-α and IL-6.[4][5]
Data Presentation: Quantitative Analysis of Immune Modulation
To facilitate the systematic evaluation of this compound's immunomodulatory effects, all quantitative data should be summarized in clearly structured tables. This allows for easy comparison of dose-dependent effects and outcomes across different experimental conditions.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | Argatroban Conc. (µM) | Proliferation Index (CFSE Assay) | % Proliferating Cells |
| Unstimulated Control | 0 | ||
| Stimulated Control (e.g., anti-CD3/CD28) | 0 | ||
| Argatroban | 0.1 | ||
| Argatroban | 1 | ||
| Argatroban | 10 | ||
| Argatroban | 100 |
Table 2: Effect of this compound on Macrophage Polarization Markers (Gene Expression)
| Treatment Group | Argatroban Conc. (µM) | iNOS (M1 Marker) Relative Expression | Arg1 (M2 Marker) Relative Expression |
| Unstimulated Control | 0 | ||
| M1 Polarization Control (e.g., LPS + IFN-γ) | 0 | ||
| M2 Polarization Control (e.g., IL-4) | 0 | ||
| Argatroban + M1 Stimuli | 1 | ||
| Argatroban + M1 Stimuli | 10 | ||
| Argatroban + M1 Stimuli | 100 |
Table 3: Effect of this compound on Cytokine Secretion from LPS-Stimulated Monocytes
| Treatment Group | Argatroban Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | |||
| Stimulated Control (LPS) | 0 | |||
| Argatroban + LPS | 0.1 | |||
| Argatroban + LPS | 1 | |||
| Argatroban + LPS | 10 | |||
| Argatroban + LPS | 100 |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's immunomodulatory effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the immunomodulatory effects of this compound.
Protocol 1: T-Cell Proliferation Assay (CFSE-Based)
Objective: To quantify the effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound stock solution
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify T-cells: Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™).
-
CFSE Labeling: Resuspend purified T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times with complete medium.
-
Cell Seeding: Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640. Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
Stimulation and Treatment:
-
Unstimulated Control: Add 100 µL of medium.
-
Stimulated Control: Add 100 µL of medium containing anti-CD3/anti-CD28 antibodies at pre-determined optimal concentrations.
-
Argatroban Treatment: Prepare serial dilutions of this compound in medium containing anti-CD3/anti-CD28 antibodies. Add 100 µL of these solutions to the respective wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired. Analyze the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 2: Macrophage Polarization Assay
Objective: To determine the effect of this compound on macrophage polarization.
Materials:
-
Human PBMCs
-
CD14 MicroBeads (or similar for monocyte isolation)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human M-CSF
-
Lipopolysaccharide (LPS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound stock solution
-
6-well cell culture plates
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86 for M1; anti-CD206, anti-CD163 for M2)
Procedure:
-
Isolate Monocytes: Isolate PBMCs as described in Protocol 1. Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiate Macrophages: Culture monocytes in complete RPMI-1640 supplemented with 50 ng/mL M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
Polarization and Treatment:
-
M0 Control: Continue culturing in M-CSF-containing medium.
-
M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4.
-
Argatroban Treatment: To the M1 and M2 polarization conditions, add varying concentrations of this compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
qPCR: Harvest cells, extract RNA, and perform quantitative real-time PCR to analyze the expression of M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1, IL10).
-
Flow Cytometry: Harvest cells by gentle scraping and stain with antibodies against M1 and M2 surface markers for flow cytometric analysis.
-
Protocol 3: Cytokine Release Assay
Objective: To measure the effect of this compound on the secretion of inflammatory cytokines.
Materials:
-
Human PBMCs or isolated monocytes
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
ELISA or Luminex/multiplex bead-based assay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Cell Seeding: Isolate PBMCs or monocytes and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium. Allow the cells to adhere for 2-4 hours.
-
Treatment:
-
Unstimulated Control: Add 100 µL of medium.
-
Stimulated Control: Add 100 µL of medium containing LPS (e.g., 100 ng/mL).
-
Argatroban Treatment: Prepare serial dilutions of this compound in medium with or without LPS. Add 100 µL of these solutions to the respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the immunomodulatory properties of this compound. By systematically evaluating its effects on T-cell activation, macrophage polarization, and cytokine release, researchers can elucidate its potential as a therapeutic agent in inflammatory and autoimmune diseases. The indirect nature of Argatroban's immunomodulatory effects, mediated through the inhibition of thrombin, underscores the intricate link between the coagulation cascade and the immune system. Further research in this area is warranted to fully characterize the therapeutic potential of Argatroban beyond its established anticoagulant applications.
References
- 1. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences Neutrophil elastase colorimetric drug discovery kit | Fisher Scientific [fishersci.com]
- 4. Thromboprophylaxis with argatroban in critically ill patients with sepsis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Essential Role for STAT6-STAT1 Protein Signaling in Promoting Macrophage Cell-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of IL 6, IL 1 A, IL 1 beta and TNF alpha production in LPS-stimulated human monocytes: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Developing Novel Formulations of Argatroban Monohydrate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate is a potent, synthetic direct thrombin inhibitor (DTI) with significant applications in anticoagulation therapy, particularly for patients with heparin-induced thrombocytopenia (HIT).[1][2] Its mechanism of action involves the direct, reversible binding to the active site of both free and clot-bound thrombin, thereby inhibiting thrombin-mediated fibrin formation, activation of coagulation factors, and platelet aggregation.[3][4] For research purposes, the development of novel formulations of this compound is crucial to explore its therapeutic potential beyond its current clinical uses, including in areas of oncology and inflammatory diseases.[5]
These application notes provide detailed protocols for the preparation of three distinct formulations of this compound—a liposomal formulation, polymeric nanoparticles, and a controlled-release hydrogel—suitable for a range of preclinical research applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₆N₆O₅S·H₂O | [6] |
| Molecular Weight | 526.66 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Sparingly soluble in water (~0.9 mg/mL), soluble in ethanol and glacial acetic acid, very slightly soluble in acetone, ethyl acetate, and chloroform. Soluble in DMSO (≥ 100 mg/mL) and dimethylformamide (~20 mg/mL). | [6][8][9] |
| Melting Point | 176-180 °C | [7] |
| pKa | Strong basic compound | [10] |
Signaling Pathway: Argatroban's Role in the Coagulation Cascade
Argatroban exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. The following diagram illustrates the central role of thrombin and the inhibitory action of Argatroban.
Experimental Protocols for Novel Formulations
The following protocols provide a starting point for the development of novel this compound formulations. Researchers should optimize these protocols based on their specific experimental needs.
Liposomal Formulation of this compound
This protocol describes the preparation of Argatroban-loaded liposomes using the thin-film hydration method, suitable for improving the in vivo pharmacokinetic profile.
4.1.1. Materials
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
4.1.2. Experimental Workflow: Liposome Preparation
4.1.3. Protocol
-
Lipid Film Formation: Dissolve this compound, DPPC, and cholesterol (e.g., in a 1:10:5 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45-50°C) under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form large unilamellar vesicles (LUVs) by probe sonication, followed by extrusion through polycarbonate membranes with a pore size of 100 nm.
-
Purification: Remove unencapsulated Argatroban by dialysis or size exclusion chromatography.
4.1.4. Characterization and Stability
| Parameter | Method | Typical Expected Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 |
| Zeta Potential | DLS | -10 to -30 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 70% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
| Stability | Monitor size, PDI, and drug leakage at 4°C and 25°C over time | Minimal change over 4 weeks at 4°C |
Argatroban-Loaded Polymeric Nanoparticles
This protocol details the fabrication of Argatroban-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method, suitable for controlled drug release studies.
4.2.1. Materials
-
This compound
-
PLGA (50:50)
-
Acetone or Ethanol
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Magnetic stirrer
-
Centrifuge
4.2.2. Experimental Workflow: Nanoparticle Preparation
4.2.3. Protocol
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a water-miscible organic solvent like acetone or ethanol.
-
Nanoprecipitation: Add the organic phase dropwise into an aqueous solution of PVA (1% w/v) under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the suspension at room temperature overnight to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
4.2.4. Characterization and Stability
| Parameter | Method | Typical Expected Values |
| Particle Size & PDI | DLS | 150 - 300 nm, PDI < 0.3 |
| Zeta Potential | DLS | -5 to -25 mV |
| Drug Loading & Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 50% |
| Morphology | Scanning Electron Microscopy (SEM) | Spherical particles with a smooth surface |
| Stability | Monitor size, PDI, and drug content of lyophilized powder at 4°C and 25°C | Stable for several months at 4°C |
Controlled-Release Hydrogel of this compound
This protocol describes the preparation of a thermosensitive, injectable hydrogel using Poloxamer 407 for sustained local delivery of Argatroban.
4.3.1. Materials
-
This compound
-
Poloxamer 407
-
Deionized water
-
Cold plate or ice bath
-
Vials
4.3.2. Experimental Workflow: Hydrogel Preparation
4.3.3. Protocol
-
Polymer Dissolution: Slowly add Poloxamer 407 powder (e.g., 20% w/v) to cold deionized water (4-8°C) under continuous stirring.
-
Hydration: Keep the dispersion at 4°C overnight to ensure complete dissolution of the polymer, resulting in a clear, viscous solution.
-
Drug Incorporation: Add the desired amount of this compound to the cold Poloxamer 407 solution and stir until completely dissolved.
-
Gelation: The formulation will exist as a liquid at refrigerated temperatures and will undergo a sol-gel transition to form a semi-solid gel as it warms to room or body temperature.
4.3.4. Characterization and In Vitro Release
| Parameter | Method | Typical Expected Values |
| Gelation Temperature | Tube inverting method, Rheometry | 25 - 37 °C |
| Viscosity | Rheometer | Increases with temperature |
| Drug Content Uniformity | HPLC | 95 - 105% of theoretical |
| In Vitro Drug Release | Dialysis method or Franz diffusion cell | Sustained release over 24-72 hours |
| Stability | Visual inspection for phase separation, monitor drug content and viscosity at 4°C | Stable for at least 4 weeks at 4°C |
Conclusion
The protocols outlined in these application notes provide a robust framework for the development of novel this compound formulations for research applications. The successful preparation and characterization of these liposomal, nanoparticulate, and hydrogel-based systems will enable researchers to further investigate the therapeutic potential of this potent direct thrombin inhibitor in various preclinical models. It is imperative that each formulation be thoroughly characterized to ensure its suitability for the intended research application.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tandfonline.com [tandfonline.com]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Argatroban Monohydrate: A Versatile Probe for Elucidating Thrombin-Independent Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Argatroban monohydrate, a synthetic direct thrombin inhibitor, is a powerful tool in the study of hemostasis and thrombosis.[1][2] While its clinical application in managing conditions like heparin-induced thrombocytopenia (HIT) is well-established, its utility in a research setting extends far beyond its anticoagulant properties.[3][4] By selectively and reversibly binding to the active site of thrombin, Argatroban effectively blocks all downstream effects of this key protease in the coagulation cascade.[3][4] This specific mode of action makes Argatroban an invaluable probe for isolating and studying cellular signaling pathways that are independent of thrombin generation.
These application notes provide a comprehensive guide for utilizing this compound to investigate thrombin-independent mechanisms in platelet activation and other cellular processes. Detailed protocols for key in vitro experiments are provided to enable researchers to confidently design and execute studies aimed at dissecting complex signaling networks.
Principle of Application
The central principle behind using Argatroban as a probe is its ability to create a "thrombin-free" experimental environment. Many cellular activation processes, particularly in platelets, involve a complex interplay of signaling molecules where thrombin can act as a potent amplifier.[5] For instance, agonists like collagen and adenosine diphosphate (ADP) not only initiate their own signaling cascades but can also trigger the generation of thrombin, which then provides a secondary wave of activation through protease-activated receptors (PARs).[5][6]
By pre-incubating cells with Argatroban, researchers can effectively neutralize any endogenously generated thrombin. This allows for the specific investigation of the direct signaling pathways initiated by the primary agonist, unconfounded by thrombin-mediated feedback loops. This approach is particularly useful for:
-
Confirming thrombin-independent signaling: Demonstrating that a cellular response to a specific agonist persists in the presence of a potent thrombin inhibitor like Argatroban provides strong evidence for a thrombin-independent pathway.
-
Dissecting PAR activation: While thrombin is a primary activator of PAR1 and PAR4 on platelets, synthetic PAR-activating peptides (PAR-APs) like TRAP (Thrombin Receptor Activating Peptide) can be used to stimulate these receptors directly.[7] Argatroban can be employed to ensure that the observed effects of PAR-APs are not influenced by concomitant thrombin activity.
-
Characterizing novel agonists and inhibitors: When studying new compounds that affect platelet function, Argatroban can be used to determine whether their mechanism of action is dependent on or independent of thrombin generation.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in in vitro studies.
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) for Thrombin | ~39 nM (~0.04 µM) | [8] |
| Effective In Vitro Concentrations | 0.25 - 0.50 µg/mL | [3][9] |
| Molecular Weight | 526.0 g/mol | N/A |
Experimental Protocols
Protocol 1: Investigating Thrombin-Independent Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol describes the use of Argatroban to study platelet aggregation induced by non-thrombin agonists, such as Collagen, ADP, or a PAR-activating peptide (e.g., TRAP), to assess thrombin-independent signaling pathways.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Agonists: Collagen, ADP, Thrombin Receptor Activating Peptide-6 (TRAP-6)
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., saline) to a concentration that allows for dilution to the final desired working concentrations (e.g., 0.25 µg/mL and 0.50 µg/mL).
-
Reconstitute and dilute agonists (Collagen, ADP, TRAP-6) to their optimal working concentrations according to the manufacturer's instructions or established laboratory protocols.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
-
-
Light Transmission Aggregometry:
-
Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette PRP into aggregometer cuvettes containing a stir bar and allow the platelets to equilibrate at 37°C for at least 5 minutes.
-
For the experimental group, add the desired concentration of Argatroban to the PRP and incubate for 2-5 minutes. For the control group, add an equivalent volume of saline.
-
Initiate the recording and establish a stable baseline for 1-2 minutes.
-
Add the chosen agonist (Collagen, ADP, or TRAP-6) to the cuvette to induce platelet aggregation.
-
Record the aggregation for a sufficient duration (typically 5-10 minutes) until a maximal and stable response is observed.
-
Analyze the aggregation curves to determine the maximum aggregation percentage and the slope of the aggregation response.
-
Expected Results:
-
Collagen- or ADP-induced aggregation: In the absence of Argatroban, these agonists will induce a robust aggregation response. In the presence of Argatroban, the aggregation may be partially inhibited, indicating that a component of the response is dependent on secondary thrombin generation. The remaining aggregation represents the thrombin-independent pathway.
-
TRAP-6-induced aggregation: As TRAP-6 directly activates PAR1, the aggregation response should be largely unaffected by the presence of Argatroban, confirming that this pathway is independent of thrombin's enzymatic activity.
Visualizations
Conclusion
This compound is a highly specific and potent tool for dissecting the intricate signaling pathways involved in cellular activation. Its ability to effectively neutralize thrombin allows researchers to isolate and study thrombin-independent mechanisms with a high degree of confidence. The protocols and information provided in these application notes serve as a foundation for the robust design and execution of experiments aimed at advancing our understanding of thrombosis, hemostasis, and various other physiological and pathological processes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Argatroban in heparin-induced thrombocytopenia: rationale for use and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argatroban promotes recovery of spinal cord injury by inhibiting the PAR1/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
Safety Operating Guide
Proper Disposal Procedures for Argatroban Monohydrate
The following guide provides essential safety and logistical information for the proper disposal of Argatroban monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, is categorized by some suppliers as harmful if swallowed, and capable of causing skin and serious eye irritation.[1][2] Therefore, it must be handled with care, and all chemical products should be treated as having "unknown hazards and toxicity".[3] Disposal must always be conducted in accordance with local, state, and federal regulations.[3][4]
Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Ventilation: Handle the material in a well-ventilated area, preferably using a local exhaust ventilation system to prevent the dispersion of dust.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to avoid contact with skin, eyes, and clothing.[3] This includes:
**Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
-
Waste Segregation:
-
Identify all materials contaminated with this compound. This includes expired or unwanted chemical, spilled materials, used personal protective equipment, and empty containers.
-
Do not mix this waste with household garbage or other laboratory waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[2]
-
-
Spill Management:
-
In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[6]
-
Prevent the product from entering drains, sewers, or public waters.[3][6]
-
For solid spills, carefully pick up the material to avoid creating dust.[3]
-
For liquid spills, contain the spill using dikes or absorbents like diatomite or universal binders.[1][6]
-
Collect all spilled material, absorbents, and contaminated items into a suitable, sealable, and properly labeled waste container for disposal.[4][6][7]
-
Decontaminate the spill surface. Some safety data sheets recommend scrubbing with alcohol.[1]
-
-
Container Disposal:
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2][8] The U.S. Environmental Protection Agency (EPA) prohibits the "sewering" or flushing of hazardous waste pharmaceuticals.[8]
-
The recommended and required method of disposal is to entrust the waste to a licensed and certified waste disposal company.[3]
-
This ensures that the material is managed in compliance with all applicable regulations, which may include incineration at a permitted facility.[9]
-
Always follow your institution's specific EHS protocols for chemical and pharmaceutical waste.
-
Safety and Handling Summary
The following table summarizes key quantitative and qualitative safety data pertinent to the handling and disposal of this compound.
| Parameter | Information | Source Citation |
| Hazard Classifications | Not classified as a hazardous substance under REGULATION (EC) No 1272/2008. May be classified as: Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure (Category 3). | [1][3] |
| Primary Routes of Exposure | Inhalation, eye contact, skin contact, ingestion. | [1][2] |
| Recommended PPE | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator if dust/aerosol is generated. | [1] |
| Spill Containment | Use diatomite, universal binders, or other finely-powdered liquid-binding material. | [1] |
| Prohibited Disposal | Do not allow the product to reach the sewage system or be disposed of with household garbage. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eugiaus.com [eugiaus.com]
- 5. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. endo.com [endo.com]
- 8. pharmalogistics.com [pharmalogistics.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
